molecular formula C5H4BClFNO2 B1593403 5-Chloro-2-fluoropyridine-3-boronic acid CAS No. 937595-70-5

5-Chloro-2-fluoropyridine-3-boronic acid

Cat. No.: B1593403
CAS No.: 937595-70-5
M. Wt: 175.35 g/mol
InChI Key: ZUDXVHDVUTUTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoropyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H4BClFNO2 and its molecular weight is 175.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXVHDVUTUTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647886
Record name (5-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937595-70-5
Record name (5-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluoropyridine-3-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoropyridine-3-boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. These foundational reagents dictate the efficiency of synthetic routes, the novelty of accessible chemical space, and ultimately, the biological efficacy of the final active compounds. Among the vast arsenal of heterocyclic intermediates, 5-Chloro-2-fluoropyridine-3-boronic acid (CAS 937595-70-5) has emerged as a particularly valuable and versatile tool. Its unique substitution pattern offers a confluence of stability, reactivity, and strategic handles for molecular elaboration, making it a cornerstone in the construction of complex, biologically active molecules.[1][2]

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its application in the synthesis of targeted therapies, offering researchers, scientists, and drug development professionals the insights needed to effectively leverage this powerful synthetic intermediate.

Physicochemical Properties and Structural Attributes

At its core, the utility of this compound stems from its distinct molecular architecture. The pyridine ring, a privileged scaffold in medicinal chemistry, is functionalized with three key groups: a boronic acid at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 5-position. Each of these substituents plays a crucial role in modulating the molecule's reactivity and physical characteristics.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Structure of this compound.

The physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction setup.

PropertyValueSource(s)
CAS Number 937595-70-5[3]
Molecular Formula C₅H₄BClFNO₂[3]
Molecular Weight 175.35 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 126 °C (lit.)[1]
Storage Store at 2 - 8 °C[1]
Solubility Soluble in polar organic solvents

Synthesis of the Building Block: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A common and logical synthetic strategy involves the preparation of a suitably halogenated pyridine precursor, which is then converted to the boronic acid. A plausible and efficient pathway begins with the synthesis of 3-bromo-5-chloro-2-fluoropyridine.

Workflow for the Synthesis of this compound

The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the key halo-pyridine intermediate, and second, the introduction of the boronic acid functionality.

G

Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-fluoropyridine

This protocol describes the synthesis of the key intermediate required for the final borylation step. The procedure is a modified Sandmeyer-type reaction that reliably installs the bromine atom.

Materials:

  • 5-chloro-3-fluoropyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and cooled to 0°C, slowly add 5-chloro-3-fluoropyridin-2-amine (1.0 eq) to a 48% HBr solution.

  • To the resulting mixture, add bromine (3.0 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Cool the reaction mixture to -10°C.

  • Slowly add a solution of sodium nitrite (2.5 eq) in water over 1.5 hours, ensuring the temperature remains at -10°C. Stir for an additional 30 minutes.

  • Carefully add a solution of NaOH (9.0 eq) in water over 30 minutes, allowing the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3x volumes).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford 3-bromo-5-chloro-2-fluoropyridine as a pale yellow solid. A typical reported yield for this transformation is approximately 90%.[4]

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of the bromo-precursor to the final boronic acid via a lithium-halogen exchange followed by borylation. This is a standard and effective method for the preparation of aryl boronic acids.

Materials:

  • 3-bromo-5-chloro-2-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask, add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0-1.1 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

  • To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 eq) dropwise, again maintaining the temperature at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 1M) until the solution is acidic.

  • Extract the mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reactivity and Mechanistic Rationale in Suzuki-Miyaura Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals.

The Role of the Fluoro and Chloro Substituents

The reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of the pyridine ring substituents.

  • 2-Fluoro Substituent: The highly electronegative fluorine atom at the 2-position exerts a strong electron-withdrawing effect. This reduces the electron density of the pyridine ring and, crucially, diminishes the Lewis basicity of the ring nitrogen. This is advantageous as it mitigates the "2-pyridyl problem," where the nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition and lower reaction yields.[5]

  • 5-Chloro Substituent: The chlorine atom also contributes to the electron-withdrawing nature of the ring, further enhancing the reactivity of the boronic acid in the transmetalation step of the Suzuki cycle. Importantly, the C-Cl bond is generally less reactive towards oxidative addition than a C-Br or C-I bond under typical Suzuki conditions. This allows the chlorine to be retained as a handle for further, subsequent cross-coupling reactions if desired, enabling a modular approach to complex molecule synthesis.

G

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl or heteroaryl halides. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl or heteroaryl halide (e.g., bromide) (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealable reaction vial, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

ComponentTypical Reagents/ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust and effective for cross-coupling with heteroaryl boronic acids.[6]
Base Na₂CO₃, K₃PO₄, K₂CO₃Activates the boronic acid to a boronate species for transmetalation.[7]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents, often with water, facilitate the reaction.[7]
Temperature 80 - 110 °CProvides thermal energy to drive the catalytic cycle.[7]

Application in Medicinal Chemistry: Synthesis of PIM Kinase Inhibitors

A compelling application of substituted pyridyl boronic acids lies in the synthesis of inhibitors for PIM kinases. The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are overexpressed in various cancers, including leukemia, lymphoma, and prostate cancer, making them attractive targets for therapeutic intervention.[1][8]

Several potent PIM kinase inhibitors feature a core scaffold where a substituted pyridine ring is attached to a heterocyclic system, such as a benzofuran or a thiazolidinedione. This compound is an ideal building block for introducing the requisite substituted pyridine moiety via a Suzuki-Miyaura coupling.

For instance, in the development of novel pyridyl carboxamide or benzofuropyrimidinone-based PIM inhibitors, a key synthetic step often involves the coupling of a halogenated heterocyclic core with a pyridyl boronic acid.[8][9] The 2-fluoro and 5-chloro substituents on the boronic acid can contribute to improved metabolic stability and provide specific interactions within the kinase's binding pocket, potentially enhancing potency and selectivity.[5] The synthesis of such inhibitors underscores the direct and impactful role of this compound in advancing cancer drug discovery programs.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular architects in the fields of drug discovery and agrochemical synthesis. Its unique electronic properties, conferred by the fluoro and chloro substituents, enhance its performance in the robust and versatile Suzuki-Miyaura coupling reaction. By providing a stable, reactive, and functionalizable building block, it enables the efficient synthesis of complex molecular targets, such as potent PIM kinase inhibitors. This guide has provided the foundational knowledge, from synthesis to application, empowering researchers to confidently and effectively integrate this valuable reagent into their synthetic programs and drive the next wave of chemical innovation.

References

An In-Depth Technical Guide to 5-Chloro-2-fluoropyridine-3-boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Heterocyclic building blocks, particularly functionalized pyridines, are foundational motifs in a vast array of pharmacologically active compounds. Among these, 5-Chloro-2-fluoropyridine-3-boronic acid has emerged as a versatile and highly valuable reagent. Its utility is primarily anchored in its performance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which provides a powerful method for constructing carbon-carbon bonds.[1]

The incorporation of a boronic acid functional group onto the pyridine scaffold has significantly expanded the toolkit of drug discovery professionals.[2] Boron-containing compounds, once perceived with caution, are now integral to the development of novel therapeutics, exemplified by the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade).[3][4] This shift in perspective underscores the unique chemical reactivity and biological compatibility that boronic acids can offer.[2][4]

This technical guide provides an in-depth examination of this compound for researchers, scientists, and drug development professionals. We will dissect its physicochemical properties, provide a validated protocol for its synthesis, explore its primary application in Suzuki-Miyaura coupling with mechanistic insights, and discuss its strategic importance in the design of next-generation therapeutics.

Part 1: Physicochemical and Structural Profile

A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective application in synthesis. This compound is a stable, solid compound under standard laboratory conditions, facilitating its handling and storage. The unique substitution pattern on the pyridine ring—a chloro group at position 5, a fluoro group at position 2, and the boronic acid at position 3—imparts specific electronic properties that govern its reactivity in cross-coupling reactions.[1]

PropertyValueSource(s)
Molecular Formula C₅H₄BClFNO₂[1][5]
Molecular Weight 175.35 g/mol [1][5]
CAS Number 937595-70-5[5]
Appearance White to off-white crystalline powder[1]
Melting Point 126 °C[1]
Storage Conditions Store at 2 - 8 °C, under inert atmosphere[1]
SMILES String FC(N=CC(Cl)=C1)=C1B(O)O
InChI Key ZUDXVHDVUTUTFH-UHFFFAOYSA-N

Part 2: Synthesis of this compound

The synthesis of aryl and heteroaryl boronic acids is a well-established field, with several robust methods available.[2] A common and effective strategy for preparing this compound involves a lithium-halogen exchange on a suitable precursor, followed by electrophilic trapping with a borate ester. This approach offers high yields and regiochemical control.

The causality behind this choice of methodology lies in the reliability of organolithium formation at low temperatures to prevent side reactions, and the efficient capture of the resulting nucleophilic species by the boron electrophile. The subsequent acidic hydrolysis is crucial for converting the boronate ester intermediate into the final boronic acid.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Precursor 3-Bromo-5-chloro-2-fluoropyridine Reagent1 n-BuLi, THF, -78 °C Precursor->Reagent1 Intermediate Lithiate Intermediate Reagent1->Intermediate Reagent2 Triisopropyl borate B(O-iPr)₃ Intermediate->Reagent2 Electrophilic Trapping BoronateEster Boronate Ester Complex Reagent2->BoronateEster Reagent3 Aqueous HCl BoronateEster->Reagent3 Acidic Workup FinalProduct This compound Reagent3->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-chloro-2-fluoropyridine (1.0 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 equiv.) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis & Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, a staple in the synthesis of biaryl and heterobiaryl compounds found in numerous pharmaceuticals.[6][7] In this reaction, this compound serves as the organoboron nucleophile, coupling with an aryl or heteroaryl halide (the electrophile) in the presence of a palladium catalyst and a base.

The reaction's success is predicated on a self-validating catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates to ensure high yields and prevent side reactions such as protodeboronation (the undesired cleavage of the C-B bond).[6] The electron-withdrawing nature of the fluorine and chlorine substituents on the pyridine ring of the title compound can influence the nucleophilicity of the boronic acid and its rate of transmetalation in the catalytic cycle.[8]

G Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ (Base) PdII_Both Ar-Pd(II)-Ar' Ln Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' RedElim->Pd0 Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with a representative aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).[8] The choice of catalyst and ligand is critical and may require screening for optimal results.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[8] The presence of water can be beneficial for the solubility of the base and the efficiency of the transmetalation step.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Part 4: Strategic Value in Drug Development

The strategic deployment of this compound in drug discovery programs stems from several key advantages:

  • Introduction of a Privileged Scaffold: The pyridine ring is a ubiquitous feature in FDA-approved drugs. This building block allows for its direct and controlled installation into target molecules.

  • Vectors for Diversification: The chloro-substituent is not merely a passive group; it serves as a reactive handle for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can significantly alter the properties of the final molecule. It can lower the pKa of the pyridine nitrogen, influence conformation, and enhance metabolic stability by blocking potential sites of oxidation. These modulations are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Bioisosteric Replacement: The boronic acid group itself is considered a bioisostere of carboxylic acids and can form reversible covalent bonds with serine proteases or other biological targets, a mechanism exploited by drugs like Velcade.[2] While used here as a synthetic intermediate, the underlying chemistry of boronic acids is directly relevant to modern drug design.[3][11]

Conclusion

This compound is more than a mere chemical commodity; it is a precisely engineered tool for molecular construction. Its well-defined physicochemical properties, accessible synthesis, and robust performance in the Suzuki-Miyaura cross-coupling reaction make it an indispensable building block for medicinal chemists. By enabling the efficient synthesis of complex, functionalized heterobiaryl compounds, it directly contributes to the acceleration of drug discovery programs, facilitating the exploration of novel chemical space and the development of innovative therapeutics.

References

physical and chemical properties of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-fluoropyridine-3-boronic acid

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 937595-70-5) has emerged as a pivotal building block for synthetic chemists, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifunctional nature—possessing a reactive boronic acid, an electron-withdrawing fluorine atom, and a chlorine atom on a pyridine scaffold—offers a powerful tool for constructing complex molecular architectures. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, serving as indispensable intermediates in organic synthesis.[2][3] This compound is especially valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for forging carbon-carbon bonds.[1][4]

The strategic placement of the halogen substituents on the pyridine ring enhances the compound's reactivity and selectivity in these coupling reactions.[1] This guide provides a comprehensive overview of the , its reactivity profile, detailed experimental protocols for its application, and essential safety information for its handling and storage.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound can be confirmed through a combination of physical property measurements and spectroscopic analysis.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. It typically appears as a white to off-white crystalline powder and requires refrigerated storage to maintain its integrity.[1][5]

PropertyValueSource(s)
CAS Number 937595-70-5[1][6][7]
Molecular Formula C₅H₄BClFNO₂[1][6]
Molecular Weight 175.35 g/mol [1][6]
Appearance White to off-white crystalline powder[1]
Melting Point 125-126 °C[5]
Storage Temperature 2-8 °C, under inert gas[1][5]
InChI Key ZUDXVHDVUTUTFH-UHFFFAOYSA-N[6]
Predicted Spectroscopic Signature

While specific spectra should be run for each batch, the following provides an expert prediction of the key spectroscopic features based on the molecule's structure. These predictions are modeled on the analysis of structurally similar compounds, such as 2-chloropyridine-3-boronic acid.[8]

  • ¹H NMR (Proton NMR): The proton spectrum is expected to reveal two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The B(OH)₂ protons will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to proton exchange.

  • ¹³C NMR (Carbon NMR): The carbon spectrum should show five signals for the pyridine ring carbons. The carbons directly attached to the electronegative fluorine (C2), chlorine (C5), and the boronic acid group (C3) will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation, with characteristic isotopic patterns for chlorine being observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong O-H stretching bands from the boronic acid group, B-O stretching, and various C-H, C=C, and C=N stretching and bending vibrations characteristic of the substituted pyridine ring.

Chemical Properties and Reactivity

The utility of this compound stems from its predictable and versatile reactivity, primarily centered around the boronic acid moiety.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an exemplary nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] The reaction facilitates the formation of a new C-C bond between the boronic acid-bearing carbon (C3) and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. The electron-withdrawing nature of the fluorine and chlorine atoms on the pyridine ring can influence the electronic properties of the boronic acid, affecting the transmetalation step in the catalytic cycle.[9] The carbon-fluorine bond is generally unreactive under these conditions, while the carbon-chlorine bond could potentially react under more forcing conditions or with specialized catalyst systems, though it is typically the boronic acid that reacts.[9]

The catalytic cycle, a cornerstone of modern organic synthesis, is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)Lu2082 (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition transmetal Transmetalation Intermediate ox_add->transmetal Transmetalation product_complex Product Complex product_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) product_complex->product arx Ar-X (Aryl Halide) arx->ox_add boronic R-B(OH)u2082 (Boronic Acid) boronic->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Dehydration

A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. This does not typically inhibit their reactivity, as the boroxine can be readily hydrolyzed back to the monomeric boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction. However, it is a critical consideration for accurate massing of the reagent and for interpreting spectroscopic data. Some boronic acids, particularly certain heterocyclic derivatives, can be unstable and prone to protodeboronation.[10] The use of air-stable surrogates like MIDA boronates is a strategy to overcome this limitation in more sensitive systems.[10]

Applications in Research and Development

The primary application of this compound is in the synthesis of novel, complex molecules with potential biological activity.

  • Pharmaceutical Development: This building block is crucial for synthesizing compounds in drug discovery programs.[1] The 5-chloro-2-fluoropyridine motif is present in a range of biologically active molecules. The incorporation of fluorine can favorably modulate properties like metabolic stability, binding affinity, and bioavailability.[11] Boronic acids themselves have gained immense traction as pharmacophores, with several FDA-approved drugs containing this functional group.[2][12][13]

  • Agrochemical Formulation: It serves as a key intermediate in producing advanced agrochemicals, such as fungicides and herbicides, where the specific substitution pattern can lead to enhanced efficacy and improved environmental profiles.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure user safety and maintain the compound's integrity.

Hazard Identification

According to safety data sheets, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound with a generic aryl bromide.

Causality Statement: The choice of a palladium catalyst with a phosphine ligand is critical for facilitating the catalytic cycle. The base is required to activate the boronic acid to form a more nucleophilic boronate species for efficient transmetalation.[4] A degassed solvent system is used to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Combine Aryl Bromide (1.0 eq), This compound (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. start->reagents catalyst 2. Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). reagents->catalyst inert 3. Evacuate and backfill vessel with inert gas (e.g., Argon) 3x. catalyst->inert solvent 4. Add degassed solvent (e.g., Dioxane/Water mixture). inert->solvent reaction 5. Heat reaction mixture (e.g., 80-100 °C) and stir. Monitor by TLC/LC-MS. solvent->reaction workup 6. Cool, dilute with organic solvent, and perform aqueous workup. reaction->workup purify 7. Dry organic layer and concentrate. Purify via column chromatography. workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v), is commonly used.[9]

  • Reaction: Place the vessel in a preheated oil bath or heating mantle (typically 80-110 °C) and stir vigorously.

  • Monitoring: The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure biaryl product.

  • Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

5-Chloro-2-fluoropyridine-3-boronic acid safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-fluoropyridine-3-boronic acid: Safety, Handling, and Application

Abstract

This technical guide provides a comprehensive framework for the safe and effective use of this compound, a critical building block for professionals in pharmaceutical and agrochemical research. The document moves beyond a simple recitation of safety data, offering a synthesized narrative grounded in chemical principles and established laboratory practices. It covers hazard identification, exposure controls, detailed handling protocols, storage, emergency procedures, and a practical application in Suzuki-Miyaura coupling. This guide is designed to empower researchers and scientists with the expertise to handle this reagent responsibly and leverage its full synthetic potential.

Strategic Profile of the Reagent

This compound is a substituted pyridylboronic acid of significant interest in organic synthesis.[1] Its utility is primarily derived from its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] The strategic placement of chloro and fluoro substituents on the pyridine ring offers distinct reactivity and allows for the construction of complex, biologically active molecules, making it an invaluable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2] A thorough understanding of its properties is not merely a safety prerequisite but a cornerstone of its successful application in multi-step synthetic campaigns.

Comprehensive Hazard Analysis

The foundation of safe laboratory practice is a proactive and in-depth understanding of a reagent's potential hazards. The following analysis is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][5]
Toxicological Insights
  • Primary Routes of Exposure: Inhalation of the powder, direct skin contact, and eye contact are the primary routes of occupational exposure.

  • Acute Effects: Inhalation of dust can lead to irritation of the nose, throat, and lungs.[3][6] Direct contact with the skin will cause redness and irritation.[3][7] Eye exposure is particularly hazardous, leading to serious irritation that requires immediate and thorough flushing.[3][6]

  • Chronic Effects: There is currently no data available on the long-term toxicological effects, such as carcinogenicity or mutagenicity, for this specific compound.[3] Therefore, the principle of "as low as reasonably practicable" (ALARP) exposure must be strictly followed.

Proactive Exposure Control and Personal Protection

A robust safety protocol relies on a hierarchy of controls, beginning with engineering solutions and culminating in the correct use of Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All manipulations of the solid, including weighing and preparing solutions, must be performed within a fume hood to prevent the inhalation of airborne particles.[8][9] The laboratory should also be equipped with adequate general ventilation and readily accessible safety showers and eyewash stations.[6]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

ProtectionSpecificationRationale
Eye/Face Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities.Protects against dust particles and accidental splashes.[6][10]
Skin Chemically resistant nitrile gloves and a fully-buttoned lab coat.Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.[9][10]
Respiratory Not required if work is conducted within a functioning fume hood.A NIOSH-approved respirator (e.g., N95) may be necessary for spill cleanup outside of a hood.[6][10]
Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and actions for safely managing the reagent from receipt to disposal.

Caption: A step-by-step workflow for the safe handling of this compound.

Storage and Stability Considerations

Correct storage is vital for maintaining the reagent's purity and reactivity.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5] Boronic acids are sensitive to moisture and can undergo protodeboronation, so storage in a desiccator or under an inert atmosphere is advisable for long-term stability.[11][12]

  • Physical Form: The compound is a white to off-white crystalline powder.[2]

Emergency Response Protocols

Rapid and correct response to an exposure is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][13]

Spill Management: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[6][9] For larger spills, evacuate the area and contact the institutional emergency response team.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the coupling of this compound with an aryl bromide. It should be optimized for specific substrates.

Reagents and Equipment
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or sealable reaction vial, magnetic stirrer, condenser

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology
  • Vessel Preparation: Add the this compound, aryl bromide, and base to a flame-dried Schlenk flask containing a stir bar.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[14]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent via syringe.[15]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[14]

Generalized Reaction Pathway

Suzuki_Coupling cluster_reaction Reaction Conditions Reactant1 5-Chloro-2-fluoropyridin-3-yl Boronic Acid Catalyst Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent, Heat Reactant1->Catalyst Transmetalation Reactant2 Aryl Halide (Ar-X) Reactant2->Catalyst Oxidative Addition Product Coupled Product Catalyst->Product Reductive Elimination

Caption: The key stages of the Suzuki-Miyaura catalytic cycle.

Waste Management and Disposal

Proper waste segregation is a legal and ethical responsibility.

  • Solvent Waste: All reaction mixtures and solvent washes containing the chlorinated pyridine product must be collected in a clearly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste streams, as disposal costs for halogenated materials are significantly higher.

  • Solid Waste: Contaminated solid items such as gloves, paper towels, and silica gel from purification should be collected in a separate, sealed container for solid hazardous waste disposal.[17]

References

A-Z Guide to Solubility for Drug Discovery Applications: 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoropyridine-3-boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern offers distinct reactivity and selectivity.[1] However, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducible outcomes, and developing robust purification and formulation strategies. This technical guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound. It offers a predictive framework based on molecular structure, outlines detailed protocols for both qualitative and quantitative solubility determination, and discusses the implications of the findings for drug development professionals.

Introduction: The "Why" Behind Solubility Characterization

In any synthetic workflow, the choice of solvent is not merely incidental; it is a critical parameter that governs reaction kinetics, impurity profiles, and product isolation. For a reagent like this compound, which is a solid crystalline powder at ambient conditions, poor solubility can lead to sluggish or incomplete reactions, necessitating higher temperatures or catalyst loadings.[1][2] Conversely, understanding its solubility profile allows for the rational selection of solvents for:

  • Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal interaction.

  • Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for isolating the final product with high purity.

  • Formulation: Developing stable and effective dosage forms for preclinical and clinical studies.

A significant challenge in determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium is solvent-dependent and can lead to variability in solubility measurements, as the acid and its boroxine form exhibit different solubility profiles.[3] This guide provides methodologies designed to yield consistent and reliable data despite these challenges.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational basis for predicting solubility. An analysis of the molecular structure of this compound reveals several key features that dictate its interaction with different solvent classes.

Molecular_Structure_Analysis substance This compound boronic_acid Boronic Acid Group -B(OH)₂ substance->boronic_acid pyridine Pyridine Ring substance->pyridine halogens Halogen Substituents -Cl, -F substance->halogens polar Polar H-Bond Donor/Acceptor boronic_acid->polar polar_aromatic Polar Aromatic System pyridine->polar_aromatic electronegative Electronegative Inductive Effects halogens->electronegative

Caption: Key functional groups influencing the solubility of the target molecule.

  • Boronic Acid Moiety (-B(OH)₂): This group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid. This suggests strong solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., THF, Acetone).

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

  • Halogen Substituents (-Cl, -F): The electronegative fluorine and chlorine atoms create dipole moments within the molecule, enhancing its interaction with polar solvents.

Based on this analysis, a general solubility trend can be predicted. Solubility is expected to be highest in polar solvents and lowest in nonpolar hydrocarbon solvents. Studies on structurally similar compounds, such as phenylboronic acid, confirm this trend, showing high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[3][5][6]

Experimental Solubility Determination

While theoretical predictions are useful, empirical determination is essential for quantitative accuracy. We outline a two-tiered approach: a rapid qualitative assessment followed by a rigorous quantitative analysis.

Tier 1: Qualitative Solubility Scouting

This initial screening provides a rapid, semi-quantitative assessment across a range of representative solvents. It is crucial for identifying suitable candidates for quantitative analysis and for purification work.

Protocol:

  • Preparation: Aliquot approximately 5-10 mg of this compound into separate 1-dram vials.

  • Solvent Addition: To each vial, add a selected solvent dropwise (e.g., 100 µL increments) from the list in Table 1.

  • Observation: After each addition, cap the vial and vortex for 30 seconds at room temperature. Observe for complete dissolution.

  • Classification: Categorize the solubility based on the volume of solvent required for dissolution.

Table 1: Predicted Qualitative Solubility and Solvent Properties

Solvent ClassRepresentative SolventPredicted SolubilityRationale for Prediction
Polar ProticMethanol (MeOH)Highly Soluble Strong hydrogen bonding interactions with the boronic acid group.
Polar AproticTetrahydrofuran (THF)Soluble Good hydrogen bond acceptor and moderate polarity.
Polar AproticAcetonitrile (ACN)Soluble High polarity, but weaker H-bond acceptor than THF.
Polar AproticAcetoneSoluble Ethers and ketones show good solubility for similar boronic acids.[6]
ChlorinatedDichloromethane (DCM)Sparingly Soluble Moderate polarity, may be insufficient for strong solvation.
Nonpolar AromaticTolueneSparingly Soluble Aromatic π-π stacking possible, but lacks strong polar interactions.
Nonpolar AliphaticHeptane / HexaneInsoluble Lacks the polarity required to overcome the crystal lattice energy.
Tier 2: Quantitative Solubility Analysis via Isothermal Equilibrium

This method provides precise solubility values (e.g., in mg/mL or mol/L) at a specific temperature, typically ambient or the intended reaction temperature. The protocol relies on creating a saturated solution, allowing it to reach equilibrium, and then quantifying the dissolved solute concentration using High-Performance Liquid Chromatography (HPLC).

Quantitative_Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Dilution cluster_analysis 4. Quantification prep1 Add excess solid to solvent in vial prep2 Ensure visible solid remains (slurry) prep1->prep2 equil1 Seal vials securely prep2->equil1 equil2 Agitate at constant temp (e.g., 25°C) for 24-48h equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Filter supernatant (0.22 µm PTFE filter) sample1->sample2 sample3 Dilute aliquot accurately into mobile phase sample2->sample3 analysis1 Inject onto calibrated HPLC-UV system sample3->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 analysis3 Calculate initial solubility (mg/mL or M) analysis2->analysis3

Caption: Experimental workflow for quantitative solubility determination.

Detailed Protocol:

  • System Calibration:

    • Prepare a series of standard solutions of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

    • Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Sample Preparation & Equilibration:

    • Add an excess amount of the solid boronic acid to a known volume of the test solvent (e.g., 20 mg in 1 mL) in a glass vial. The key is to ensure a solid phase remains after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on a shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (PTFE is suitable for most organic solvents) into a clean HPLC vial. This step is crucial to remove any undissolved micro-particulates.

    • Accurately dilute a known volume of the filtered saturate into the HPLC mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

    Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion and Application in Drug Development

A thorough understanding of the solubility of this compound is not an academic exercise but a practical necessity. The data derived from the protocols in this guide will directly inform critical decisions in the drug development pipeline. For process chemists, it enables the selection of optimal solvents to improve reaction yield and purity. For medicinal chemists, it aids in designing efficient purification strategies, such as anti-solvent crystallization. By investing the effort to characterize this fundamental physical property, researchers can accelerate their synthetic campaigns, reduce costs, and ensure the development of robust and scalable chemical processes.

References

A Technical Guide to the Stability and Storage of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluoropyridine-3-boronic acid is a pivotal building block in modern medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the halogen-substituted pyridine ring coupled with the versatile boronic acid moiety, make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures. These structures are often core components of novel therapeutic agents.[1] The successful application of this reagent, however, is intrinsically linked to its chemical integrity. Boronic acids as a class are susceptible to various degradation pathways, which can impact reaction yields, impurity profiles, and ultimately the quality of the final product.

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek to ensure its quality and performance through proper handling and storage. We will delve into the chemical nature of its instability, provide actionable protocols for storage and handling, and outline methodologies for stability assessment.

Chemical Properties and Inherent Stability Considerations

This compound is a white to off-white crystalline solid with a molecular weight of 175.35 g/mol and the chemical formula C₅H₄BClFNO₂.[1][2] While supplier data often indicates good stability under recommended storage conditions, the inherent chemical nature of the boronic acid functional group, particularly on an electron-deficient pyridine ring, predisposes it to several degradation pathways.

Protodeboronation: The Primary Degradation Pathway

The most significant stability concern for aryl boronic acids is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl group.

For pyridine-containing boronic acids, the mechanism is further complicated by the basicity of the pyridine nitrogen. At neutral pH, the molecule can exist as a zwitterion, which has been shown to facilitate unimolecular fragmentation and accelerate protodeboronation. The equilibrium between the neutral, anionic (boronate), and zwitterionic forms is pH-dependent, leading to a complex stability profile across different pH ranges. Both acid- and base-catalyzed protodeboronation mechanisms have been described for aryl boronic acids.

Oxidative Degradation

Aryl boronic acids are also susceptible to oxidative degradation. Reactive oxygen species can lead to the cleavage of the C-B bond, often resulting in the formation of the corresponding phenol. While less commonly cited as the primary degradation route compared to protodeboronation, it remains a potential pathway, especially in the presence of oxidizing agents or under prolonged exposure to air. Studies on other boronic acid derivatives have shown that oxidative pathways can be a major contributor to degradation.[3]

Formation of Anhydrides (Boroxines)

Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. This is often observed upon heating or under vacuum. While this is a reversible process and boroxines are often still reactive in cross-coupling reactions, their formation can complicate stoichiometry and analytical characterization.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways discussed above, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on supplier data and the general understanding of boronic acid chemistry.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigeration) Low temperatures slow down the kinetics of all degradation reactions, including protodeboronation and oxidation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) Minimizes contact with atmospheric moisture and oxygen, thereby inhibiting hydrolytic and oxidative degradation.
Moisture Keep container tightly closed in a dry place. Water is a key reactant in protodeboronation and can facilitate other degradation pathways.
Light Protect from light. While specific photostability data for this compound is not readily available, many organic molecules are light-sensitive. Following ICH guidelines for photostability testing is recommended if the compound will be exposed to light.[4][5][6][7][8]

Handling Best Practices:

  • Inert Atmosphere: When handling the solid, it is best practice to do so in a glovebox or under a stream of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any acidic or basic contaminants.

  • Solution Stability: Solutions of this compound, particularly in protic or aqueous solvents, should be prepared fresh and used promptly. The stability in solution is expected to be significantly lower than in the solid state.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for critical applications, it is advisable to perform in-house stability studies. The following protocols are designed as templates for a comprehensive stability assessment.

Long-Term Stability Study

This study evaluates the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot several portions of a single batch of this compound into individual, inert, light-protected vials.

  • Storage: Place the vials in a controlled environment at 2-8 °C.

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).

  • Analysis: At each time point, analyze one vial for purity using a validated stability-indicating analytical method (see Section 4).

  • Data Evaluation: Compare the purity at each time point to the initial purity. A significant decrease in purity indicates instability under the tested conditions.

Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11]

Methodology:

  • Stress Conditions: Subject the compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: Reflux in 0.1 M HCl.

    • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid at a temperature below its melting point (e.g., 80 °C).

    • Photostability: Expose the solid to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4][5][6][7][8]

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., UPLC-MS) to separate and identify the parent compound and any degradation products.

  • Mass Balance: Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Analytical Methodologies for Purity and Degradation Analysis

A robust, stability-indicating analytical method is crucial for assessing the quality of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for purity analysis of boronic acids. However, challenges such as on-column hydrolysis can lead to inaccurate results.

Recommended HPLC Method Parameters:

ParameterRecommendation
Column C18 column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile. A gradient elution is typically used.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 225 nm).
Sample Diluent Acetonitrile or a mixture of acetonitrile and water. Prepare samples fresh and analyze promptly.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The forced degradation samples should be used to demonstrate the method's stability-indicating capability (i.e., the ability to separate the parent peak from all degradation products).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a powerful tool for the identification of degradation products. The high resolution of UPLC allows for better separation, and the mass spectrometer provides mass information for structural elucidation. A method similar to the HPLC method can be adapted for UPLC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the compound and can be used to identify degradation products if they are present in sufficient quantities. The protodeboronation product, 5-chloro-2-fluoropyridine, would be readily identifiable by the absence of the boronic acid proton signal and changes in the aromatic proton signals.

Visualization of Key Concepts

Potential Degradation Pathway

G 5-Chloro-2-fluoropyridine-3-boronic_acid 5-Chloro-2-fluoropyridine- 3-boronic acid Protodeboronation Protodeboronation (H₂O, H⁺/OH⁻) 5-Chloro-2-fluoropyridine-3-boronic_acid->Protodeboronation Oxidative_Degradation Oxidative Degradation ([O]) 5-Chloro-2-fluoropyridine-3-boronic_acid->Oxidative_Degradation Dehydration Dehydration (Heat) 5-Chloro-2-fluoropyridine-3-boronic_acid->Dehydration 5-Chloro-2-fluoropyridine 5-Chloro-2-fluoropyridine Protodeboronation->5-Chloro-2-fluoropyridine Phenol_Derivative 5-Chloro-2-fluoro-3-hydroxypyridine Oxidative_Degradation->Phenol_Derivative Boroxine Boroxine (Trimer) Dehydration->Boroxine Boroxine->Dehydration Reversible

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_long_term Long-Term Stability Study cluster_forced_degradation Forced Degradation Study Sample_LT Aliquot and Store (2-8 °C, protected) Time_Points Analyze at T=0, 3, 6, 12... months Sample_LT->Time_Points Analysis_LT Purity Assessment (Validated HPLC) Time_Points->Analysis_LT Sample_FD Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) Analysis_FD Analyze by UPLC-MS (Identify Degradants) Sample_FD->Analysis_FD Method_Validation Validate Stability-Indicating Method Analysis_FD->Method_Validation Initial_Sample Single Batch of This compound Initial_Sample->Sample_LT Initial_Sample->Sample_FD

Caption: Workflow for long-term and forced degradation stability studies.

Conclusion

This compound is a valuable but potentially labile reagent. A thorough understanding of its degradation pathways, primarily protodeboronation and oxidation, is crucial for its effective use. By implementing stringent storage and handling procedures, including refrigeration under an inert atmosphere and protection from moisture and light, the integrity of this compound can be maintained. Furthermore, the implementation of robust stability testing programs, utilizing validated analytical methods, will ensure the quality and reliability of this critical building block in research and drug development endeavors.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-fluoropyridine-3-boronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in pharmaceutical and agrochemical synthesis.[1] The structural elucidation of such molecules by NMR is paramount for reaction monitoring, quality control, and understanding their reactivity.

Introduction: The Significance of this compound

This compound is a valuable synthetic intermediate, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce a substituted pyridyl moiety into a target molecule.[1] Its unique substitution pattern, featuring both electron-withdrawing chloro and fluoro groups and a reactive boronic acid, makes it a key component in the synthesis of complex organic molecules with potential therapeutic applications, including targeted cancer therapies.[1] A thorough understanding of its NMR spectral characteristics is essential for its effective use in synthetic chemistry.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct aromatic proton signals. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the substituents on the pyridine ring. The fluorine and chlorine atoms are strongly electron-withdrawing, which will deshield the ring protons, causing them to resonate at a lower field (higher ppm).

Key Features of the Predicted ¹H NMR Spectrum:

  • H-4 Proton: This proton is situated between the chloro and boronic acid groups. It is expected to appear as a doublet of doublets (dd) due to coupling with both the H-6 proton and the fluorine atom at the 2-position. The through-space coupling to the fluorine atom (⁵JHF) is anticipated to be in the range of 1.0 to 1.8 Hz.[2]

  • H-6 Proton: This proton is adjacent to the nitrogen atom and the chlorine atom. It is also expected to be a doublet of doublets (dd), coupling to the H-4 proton and the fluorine atom. The coupling to the fluorine (⁴JHF) will likely be larger than the ⁵JHF coupling.

The boronic acid protons (-B(OH)₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will result in significant C-F coupling constants, which can be a powerful diagnostic tool.

Key Features of the Predicted ¹³C NMR Spectrum:

  • C-2: This carbon, directly attached to the fluorine atom, will exhibit a large one-bond C-F coupling (¹JCF) and will be significantly deshielded.

  • C-3: The carbon bearing the boronic acid group will be observed, although the signal may be broadened due to the quadrupolar boron nucleus.

  • C-4, C-5, and C-6: These carbons will show distinct chemical shifts influenced by the attached or adjacent substituents. The C-F couplings will also be observable for these carbons, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

Summary of Predicted NMR Data

The following table summarizes the anticipated ¹H and ¹³C NMR spectral data for this compound. The exact chemical shifts are predictions based on related structures and may vary depending on the experimental conditions.

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-47.8 - 8.2dd³JHH, ⁵JHF
H-68.3 - 8.7dd³JHH, ⁴JHF
-B(OH)₂Broad singlet--
¹³C NMR Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-2160 - 165¹JCF ≈ 240-260
C-3~125 (broad)³JCF
C-4135 - 140⁴JCF
C-5130 - 135³JCF
C-6145 - 150²JCF

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton-proton and proton-fluorine couplings that are expected to be observed in the ¹H NMR spectrum.

Caption: Molecular structure and key through-bond NMR couplings.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve boronic acids and its wide chemical shift window.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. Instrument Parameters for ¹H NMR:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is suitable.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (centered around 5-6 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a line broadening (LB) of 0.3 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard.

3. Instrument Parameters for ¹³C NMR:

  • Spectrometer: As for ¹H NMR.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a line broadening (LB) of 1-2 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard or the solvent peak.

Data Interpretation and Structural Confirmation

The acquired ¹H and ¹³C NMR spectra should be carefully analyzed. The number of signals, their chemical shifts, multiplicities, and coupling constants should all be consistent with the proposed structure of this compound. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments by identifying proton-proton and proton-carbon correlations, respectively.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its unambiguous structural characterization. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this key building block and monitor its transformations in chemical reactions. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality NMR data for this and related compounds.

References

An In-depth Technical Guide to the Mass Spectrometric Analysis of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-fluoropyridine-3-boronic acid is a pivotal building block in contemporary drug discovery, valued for its role in forming complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] Accurate characterization of this and similar reagents is a foundational requirement for ensuring the integrity of synthetic pathways and the quality of final compounds. Mass spectrometry (MS) provides an unparalleled combination of sensitivity and structural insight, making it an indispensable tool for this purpose. This guide offers a detailed examination of the mass spectrometric behavior of this compound, presenting a strategic approach to method development, data acquisition, and spectral interpretation. We will explore the causality behind experimental choices, from ionization source selection to the prediction of fragmentation pathways, providing a robust framework for its analysis in a research and development setting.

Physicochemical Properties and Isotopic Signature

A thorough understanding of a molecule's properties is the first step in developing a successful analytical method. This compound is a solid, white to off-white crystalline powder with a melting point of approximately 126 °C.[1] Its structure contains several features that dictate its behavior in a mass spectrometer: a polar boronic acid group, a basic pyridine nitrogen, and halogen substituents (chlorine and fluorine).

The most critical feature for mass spectrometric identification is its unique isotopic signature. The presence of a chlorine atom is a definitive marker. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.8% to 24.2%).[2] This means that any chlorine-containing ion will appear in the mass spectrum as a pair of peaks separated by two mass-to-charge units (m/z), with the second peak (the M+2 peak) having roughly one-third the intensity of the primary peak (M).[3][4] This pattern provides an immediate and reliable method for confirming the presence of the analyte.

PropertyValueSource
Molecular FormulaC₅H₄BClFNO₂[1][5]
Average Molecular Weight175.35 g/mol [1][5]
Monoisotopic Mass (for ³⁵Cl)174.9960 DaCalculated
Monoisotopic Mass (for ³⁷Cl)176.9931 DaCalculated
AppearanceWhite to off-white crystalline powder[1]

Strategic Approach to Mass Spectrometric Analysis

The polar and multifaceted nature of this compound requires a carefully considered analytical strategy. The workflow involves selecting the appropriate ionization technique, predicting the analyte's gas-phase chemistry, and designing tandem MS experiments to confirm its structure.

For polar small molecules, electrospray ionization (ESI) is the most widely used and effective technique.[6]

  • Expertise-Driven Choice: ESI is fundamentally suited for molecules that can be ionized in solution. The boronic acid moiety and the pyridine nitrogen are both polar functional groups that are readily protonated or deprotonated. This makes the molecule an ideal candidate for ESI, which generates ions directly from a liquid phase.[7] Atmospheric pressure chemical ionization (APCI) is an alternative but is generally more effective for less polar compounds. Given the high polarity of the target analyte, ESI is the superior initial choice.[8]

  • Positive vs. Negative Ion Mode: The pyridine nitrogen provides a basic site that is readily protonated, making positive ion mode ESI a logical choice for detecting the protonated molecule, [M+H]⁺. Conversely, the boronic acid group has acidic protons and can be detected in negative ion mode as the deprotonated species, [M-H]⁻. Systematic analysis of arylboronic acids has shown that they can be detected in both modes.[7][9] Method development should therefore interrogate both polarities to determine which provides the most stable and sensitive signal. For this guide, we will focus on the more common positive ion mode.

Boronic acids are known to exhibit complex behavior within the ESI source.[10] Understanding these potential transformations is crucial for accurate data interpretation.

  • Dehydration: Boronic acids can easily lose a molecule of water (-18 Da) under thermal conditions present in the MS source to form a boronic anhydride.[10] It is therefore highly probable to observe an ion corresponding to [[M+H] - H₂O]⁺.

  • Adduct Formation: In positive mode ESI, it is common to observe adducts with cations present in the mobile phase or from glassware, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Using ammonium acetate in the mobile phase may also lead to the formation of an ammonium adduct [M+NH₄]⁺.[10][11]

  • Dimer and Trimer Formation: Boronic acids can self-condense to form dimers or cyclic trimers (boroxines).[10][11] While less common with dilute solutions used for direct infusion, these species may be observed, particularly at higher concentrations.

This predictable behavior forms a self-validating system: the presence of a dehydrated ion or common adducts, each displaying the characteristic 3:1 chlorine isotopic pattern, strengthens the identification of the target compound.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to structurally elucidate a molecule by isolating a specific parent ion and fragmenting it to produce a characteristic pattern of daughter ions. For this compound, the protonated molecule [M+H]⁺ at m/z 176 (for the ³⁵Cl isotope) would be the primary precursor ion for MS/MS analysis.

The fragmentation of pyridine derivatives in mass spectrometry is well-documented and typically involves cleavage of the ring or loss of substituents.[12][13][14] Based on the structure, the following fragmentation pathways are predicted:

  • Loss of Water (-H₂O): As discussed, dehydration is a facile process for boronic acids. This would result in a fragment at m/z 158.

  • Loss of the Boronic Acid Group: Cleavage of the C-B bond could lead to the loss of B(OH)₂ as a neutral radical, though loss of the entire group after initial water loss is common.

  • Ring Fragmentation: Pyridine rings can undergo characteristic cleavages, often involving the loss of HCN or related neutral species.[15]

The diagram below illustrates the most probable primary fragmentation pathway for the protonated molecule.

G cluster_main Predicted MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 176.0 / 178.0 frag1 [[M+H] - H₂O]⁺ m/z 158.0 / 160.0 parent->frag1 -H₂O frag2 [[M+H] - H₂O - B(OH)]⁺ m/z 115.0 / 117.0 frag1->frag2 -B(OH) frag3 Fragment m/z 88.0 frag2->frag3 -HCN

Caption: Predicted fragmentation of protonated this compound.

Recommended Experimental Protocol

This protocol provides a starting point for the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS). Method development for polar compounds often requires careful optimization of chromatographic conditions to achieve good retention and peak shape.[8][16]

  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

  • Ammonium acetate

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • From the stock, create a working solution of 1 µg/mL by diluting with 50:50 acetonitrile:water. This concentration is suitable for direct infusion or LC-MS injection.

G cluster_workflow LC-MS Analysis Workflow A 1. Sample Preparation B 2. LC Separation (C18 Column) A->B C 3. ESI Ionization B->C D 4. MS1 Full Scan (Identify Parent Ion) C->D E 5. MS/MS Scan (Confirm Fragments) D->E F 6. Data Analysis E->F

Caption: A typical workflow for the LC-MS analysis of a small molecule.

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µmA standard starting point for small molecule analysis.[10][17]
Mobile Phase AWater + 0.1% Formic AcidAcid promotes protonation for positive mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase.
Gradient5% B to 95% B over 5 minutesA generic gradient to elute compounds of moderate polarity.[17]
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume2 µL
Mass Spectrometry (ESI+)
Ionization ModeElectrospray Ionization (ESI), PositiveOptimal for this polar, basic compound.[6]
Capillary Voltage3.5 kVA typical starting voltage for ESI.
Desolvation Temp.350 °CTo efficiently remove solvent from droplets.
Gas Flow800 L/hrTo aid in desolvation.
Mass Range (MS1)m/z 50 - 500To cover the parent ion and potential adducts/dimers.
MS/MS Precursorm/z 176.0Isolate the monoisotopic peak of the protonated molecule.
Collision Energy10-30 eV (Ramp)Ramping energy ensures capture of multiple fragmentation pathways.

Data Interpretation and Verification

  • MS1 Full Scan: In the full scan spectrum, the primary goal is to locate the protonated molecule. Look for a peak at m/z 176.0. Critically, verify the presence of its isotopic partner at m/z 178.0 with an intensity that is approximately 33% of the m/z 176.0 peak.[3][4] Also search for the predicted dehydrated ion at m/z 158.0 / 160.0 and potential sodium adducts at m/z 198.0 / 200.0.

  • MS/MS Spectrum: Analyze the fragmentation spectrum obtained from the precursor at m/z 176.0. Compare the observed fragment ions to the predicted pathway. The presence of ions at m/z 158.0 and 115.0 would provide strong evidence for the proposed structure. The isotopic patterns for all chlorine-containing fragments must be consistent.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when guided by fundamental principles of ionization and fragmentation. By leveraging electrospray ionization in positive mode, analysts can expect to observe a protonated molecule with a highly characteristic 3:1 chlorine isotopic signature. This signature, which propagates through all chlorine-containing fragments in MS/MS analysis, serves as a constant and reliable point of verification. Understanding the potential for in-source dehydration and adduct formation further aids in producing a complete and accurate characterization. The strategies and protocols outlined in this guide provide a comprehensive framework for researchers to confidently identify and characterize this important chemical building block, ensuring data integrity in the drug development pipeline.

References

synthesis precursors for 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors for 5-Chloro-2-fluoropyridine-3-boronic acid

Executive Summary

This compound has emerged as a critical building block in contemporary drug discovery and agrochemical development. Its utility, primarily as a coupling partner in Suzuki-Miyaura reactions, allows for the efficient construction of complex biaryl and heteroaryl structures that are central to many biologically active molecules.[1][2] The unique substitution pattern of the pyridine ring, featuring both chloro and fluoro groups, imparts favorable electronic properties that enhance reactivity, selectivity, and the metabolic stability of the final compounds.[1] This guide provides a comprehensive overview of the primary synthetic routes to this valuable reagent, focusing on the logical identification and synthesis of its core precursors. We will dissect the strategic considerations behind precursor selection, detail robust protocols for their synthesis, and present a validated methodology for the final borylation step, offering researchers a practical and scientifically grounded framework for its preparation.

The Strategic Importance of this compound

The value of any synthetic building block is defined by its ability to enable the creation of novel and effective molecules. This compound (CAS No: 1363380-53-7) is exemplary in this regard. It is frequently employed in the synthesis of targeted therapies, including kinase inhibitors for oncology, and in the development of next-generation fungicides and insecticides where the fluorinated pyridine moiety can significantly improve efficacy.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1363380-53-7 (alternate: 937595-70-5)[1]
Molecular Formula C₅H₄BClFNO₂[1]
Molecular Weight 175.35 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point ~126 °C[1]
Primary Application Suzuki-Miyaura cross-coupling reactions[1][2]

Retrosynthetic Analysis: Identifying the Core Precursor

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. For boronic acids, the most direct and reliable disconnection occurs at the carbon-boron bond. This approach points to a halogenated pyridine as the immediate precursor, which can be converted to the target boronic acid via a metal-halogen exchange followed by electrophilic trapping with a boron source.

The reactivity order for halogen-metal exchange is I > Br > Cl. Therefore, a 3-bromo or 3-iodo substituted pyridine is the ideal precursor, as the chlorine atom at the 5-position will remain intact during the exchange reaction. We identify 3-Bromo-5-chloro-2-fluoropyridine as the principal and most strategically sound precursor for this synthesis.

Caption: Retrosynthetic analysis for the target boronic acid.

Synthesis of the Key Precursor: 3-Bromo-5-chloro-2-fluoropyridine

The synthesis of polysubstituted pyridines requires careful strategic planning. A plausible and effective route begins with a commercially available, simpler pyridine derivative, onto which the required functional groups are installed sequentially. Here, we outline a robust pathway starting from 2-amino-5-chloropyridine.

Pathway Overview:

  • Diazotization & Fluorination (Balz-Schiemann type reaction): The 2-amino group is converted into a diazonium salt, which is subsequently displaced by fluoride to install the C2-fluoro substituent. This is a classic and reliable method for introducing fluorine onto an aromatic ring.[3]

  • Electrophilic Bromination: The resulting 5-chloro-2-fluoropyridine is subjected to electrophilic bromination. The fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director. Both will direct the incoming electrophile (Br+) to the C3 position, making this a regioselective transformation.

G start 2-Amino-5-chloropyridine step1 1. NaNO₂, HBF₄, 0°C 2. Heat start->step1 intermediate 5-Chloro-2-fluoropyridine step1->intermediate step2 Br₂, FeBr₃ (or NBS) intermediate->step2 product 3-Bromo-5-chloro-2-fluoropyridine step2->product

Caption: Forward synthesis of the key halopyridine precursor.

The Borylation Protocol: From Precursor to Product

With the key precursor, 3-bromo-5-chloro-2-fluoropyridine, in hand, the final borylation step can be executed. The most common and effective method is a lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a trialkyl borate.

Causality Behind Experimental Choices:
  • Anhydrous Solvents (THF/Toluene): Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. The reaction must be performed under strictly anhydrous and inert (e.g., Nitrogen or Argon) conditions.

  • Low Temperature (-78 °C): The 3-lithio-5-chloro-2-fluoropyridine intermediate is highly reactive and thermally unstable. Conducting the reaction at dry ice/acetone bath temperatures (-78 °C) is critical to prevent decomposition and side reactions, such as proton abstraction from the solvent or other positions on the pyridine ring.[4]

  • Organolithium Reagent (n-BuLi): n-Butyllithium is a strong, commercially available base that rapidly performs the lithium-bromine exchange at the C3 position. The exchange is significantly faster than a potential lithium-chlorine exchange at C5.[5]

  • Borate Ester Quench: Triisopropyl borate is used as the electrophilic boron source. The highly nucleophilic carbon of the organolithium intermediate attacks the electrophilic boron atom.

  • Aqueous Acidic Workup: The initially formed boronate ester is hydrolyzed under mild acidic conditions to yield the final, stable boronic acid.[4]

Detailed Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Charge reactor with 3-Bromo-5-chloro-2-fluoropyridine and Triisopropyl Borate B 2. Dissolve in anhydrous THF/Toluene A->B C 3. Cool to -78 °C under N₂ atmosphere B->C D 4. Slowly add n-Butyllithium (n-BuLi) via syringe pump C->D E 5. Stir at -78 °C for 1-2 hours D->E F 6. Monitor by TLC for consumption of starting material E->F G 7. Quench with aqueous HCl (aq.) F->G H 8. Warm to room temperature G->H I 9. Extract with organic solvent (e.g., EtOAc) H->I J 10. Purify by recrystallization or chromatography I->J

Caption: Experimental workflow for the final borylation step.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe, add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous toluene and tetrahydrofuran (THF) in a 4:1 ratio to dissolve the starting material.[4]

  • Reagent Addition & Cooling: Add triisopropyl borate (1.2 eq) to the solution. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[4]

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. The progress can be monitored by quenching a small aliquot with water and analyzing by GC-MS or TLC.

  • Quenching: After consumption of the starting material, slowly quench the reaction by adding 2 M hydrochloric acid (HCl), ensuring the temperature remains low.

  • Isolation: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

Conclusion

The synthesis of this compound is a strategically important process for providing access to novel pharmaceuticals and agrochemicals. The most efficient and reliable pathway hinges on the preparation of a key 3-Bromo-5-chloro-2-fluoropyridine precursor. This intermediate is readily accessed from 2-amino-5-chloropyridine via fluorination and subsequent regioselective bromination. The final transformation to the target boronic acid is robustly achieved through a well-established lithium-halogen exchange and borylation protocol. By understanding the rationale behind each synthetic step and adhering to precise experimental conditions, researchers can reliably produce this high-value building block for application in their discovery programs.

References

A Technical Guide to the Common Impurities in 5-Chloro-2-fluoropyridine-3-boronic acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoropyridine-3-boronic acid is a pivotal building block in contemporary drug discovery and agrochemical development, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its utility, however, is intrinsically linked to its purity. A comprehensive understanding of the potential impurities within this reagent is paramount for researchers and drug development professionals to ensure the robustness of synthetic protocols, the integrity of final products, and compliance with stringent regulatory standards. This in-depth technical guide provides an authoritative overview of the common impurities associated with this compound, delving into their origins from synthetic pathways, potential degradation routes, and outlining robust analytical methodologies for their detection and quantification.

Introduction: The Synthetic Value of this compound

This compound is a substituted pyridylboronic acid that has gained significant traction in organic synthesis. Its trifunctional nature—a nucleophilic boronic acid, an electrophilic chloro substituent, and a fluorine atom that modulates electronic properties—renders it a versatile reagent for the construction of complex molecular architectures.[1] It is particularly valued in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds.

The purity of this reagent is a critical parameter. Impurities can lead to a host of downstream issues, including:

  • Reduced reaction yields and efficiencies: Impurities can compete in catalytic cycles, poison catalysts, or lead to the formation of unwanted byproducts.

  • Complicated purification of intermediates and final products: The presence of structurally similar impurities can make chromatographic separation challenging.

  • Introduction of potentially mutagenic or toxic substances: Certain classes of impurities, especially those arising from starting materials or reagents, may carry their own toxicological risks.

  • Inaccurate structure-activity relationship (SAR) studies: The presence of unknown impurities can confound the interpretation of biological data.

This guide will systematically explore the landscape of impurities in this compound, providing a framework for their identification and control.

The Genesis of Impurities: A Synthetic Perspective

The impurity profile of this compound is intimately tied to its manufacturing process. While multiple synthetic routes are conceivable, a common and logical approach involves the borylation of a dihalogenated pyridine precursor, typically via an organometallic intermediate. A plausible synthetic pathway is outlined below, which serves as a basis for understanding the formation of process-related impurities.

Synthesis_Pathway cluster_0 Plausible Synthesis of this compound SM 3-Bromo-5-chloro-2-fluoropyridine Int Pyridyl-lithium Intermediate SM->Int  n-BuLi or LDA, THF, -78 °C Ester Boronate Ester Intermediate Int->Ester  1. Trialkyl Borate  2. Quench Borate Trialkyl Borate (e.g., B(OiPr)₃) Borate->Ester Product This compound Ester->Product  Aqueous Workup / Hydrolysis

Figure 1: A plausible synthetic route to this compound.

Based on this synthetic strategy, we can classify the common impurities into three main categories:

Process-Related Impurities

These impurities are directly related to the chemical transformations involved in the synthesis.

  • Unreacted Starting Material: The most straightforward impurity is the unreacted starting material, 3-Bromo-5-chloro-2-fluoropyridine . Its presence indicates an incomplete reaction and can interfere with subsequent coupling reactions.

  • Homocoupling Byproducts: Organolithium intermediates can couple with the starting aryl halide to form symmetrical biaryl impurities. In this case, the formation of 2,2'-bis(5-chloro-2-fluoropyridin-3-yl) could occur.

  • Borinic Acid Byproduct: A common side reaction in the synthesis of boronic acids is the addition of two equivalents of the organometallic intermediate to the borate ester. This leads to the formation of a bis(5-chloro-2-fluoropyridin-3-yl)borinic acid impurity. This impurity is often difficult to separate from the desired boronic acid due to their similar polarities.

Product-Related Impurities

These impurities are substances that are structurally related to the final product and may form during the reaction, workup, or storage.

  • Boronic Anhydrides (Boroxines): Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. For this compound, this would result in the formation of 2,4,6-tris(5-chloro-2-fluoropyridin-3-yl)boroxine . Boroxines are in equilibrium with the monomeric boronic acid in the presence of water. While they are generally reactive in Suzuki-Miyaura couplings, their presence can affect the stoichiometry of the reaction and complicate characterization.

Boroxine_Formation cluster_1 Equilibrium between Boronic Acid and Boroxine Monomer 3 x this compound Boroxine Tris(5-chloro-2-fluoropyridin-3-yl)boroxine Monomer->Boroxine - 3 H₂O Boroxine->Monomer + 3 H₂O

Figure 2: Dehydration of the boronic acid to form a boroxine.

  • Protodeborylation Product: During the synthesis or in subsequent reactions, the boronic acid group can be cleaved and replaced by a hydrogen atom, a process known as protodeborylation. This would lead to the formation of 5-Chloro-2-fluoropyridine . This side reaction is often promoted by acidic or basic conditions and elevated temperatures.

Reagent-Related Impurities

Impurities can also arise from the reagents used in the synthesis.

  • Pinacol and Boron Reagents: If the synthesis is performed via a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), residual pinacol and other boron-containing reagents can be present in the final product.

The following table summarizes the most common impurities:

Impurity ClassSpecific Impurity NameChemical StructureOrigin
Process-Related 3-Bromo-5-chloro-2-fluoropyridineC₅H₂BrClFNUnreacted Starting Material
bis(5-chloro-2-fluoropyridin-3-yl)borinic acidC₁₀H₅BCl₂F₂N₂ODouble addition to borate ester
Product-Related 2,4,6-tris(5-chloro-2-fluoropyridin-3-yl)boroxineC₁₅H₆B₃Cl₃F₃N₃O₃Dehydration of boronic acid
5-Chloro-2-fluoropyridineC₅H₃ClFNProtodeborylation
Reagent-Related PinacolC₆H₁₄O₂Byproduct from Miyaura borylation

Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse technique for purity assessment.

  • Methodology: A C18 stationary phase is typically employed with a mobile phase gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

  • Challenges and Solutions: A significant challenge in the analysis of boronic acids and their pinacol esters is on-column hydrolysis.[2] To mitigate this, the use of columns with low silanol activity is recommended.[2] Additionally, minimizing the residence time on the column by using faster gradients or ultra-high-performance liquid chromatography (UHPLC) can reduce the extent of hydrolysis.[3]

  • Experimental Protocol (Example):

    • Column: C18, 2.7 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification of unknown impurities.

  • Methodology: An LC method similar to the HPLC protocol is coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source. This allows for the determination of the molecular weights of the eluting peaks, facilitating their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass data to determine the elemental composition of impurities.

  • Expected Observations: In positive ion mode, the parent ion [M+H]⁺ for this compound would be observed at m/z 176.0. The boroxine impurity would be expected at a much higher m/z. In negative ion mode, adducts with mobile phase modifiers may be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is crucial for the unambiguous identification of impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons. The broad singlet for the B(OH)₂ protons is often observed between 5.0 and 8.0 ppm and can exchange with D₂O.

  • ¹¹B NMR: Boron NMR is particularly useful for identifying different boron species. The boronic acid will have a characteristic chemical shift, while the boroxine and borinic acid will appear at different chemical shifts.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for identifying fluorine-containing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of more volatile impurities, such as the protodeborylation product (5-Chloro-2-fluoropyridine) and residual starting material. Boronic acids themselves are generally not volatile enough for direct GC-MS analysis but can be analyzed after derivatization.[4][5]

Stability and Storage Considerations

This compound is generally a stable, solid compound. However, proper storage is crucial to maintain its purity.

  • Moisture: As discussed, boronic acids can dehydrate to form boroxines. Conversely, exposure to moisture can facilitate the hydrolysis of any boronate ester intermediates back to the boronic acid. It is therefore advisable to store the compound in a tightly sealed container in a desiccator.

  • Temperature: While generally stable at room temperature, storage at lower temperatures (2-8 °C) is often recommended to minimize the potential for slow degradation over time.

  • Light: While there is no specific evidence of light sensitivity for this compound, as a general precaution for complex organic molecules, storage in an amber vial or in the dark is good practice.

Conclusion

A thorough understanding of the potential impurities in this compound is essential for its effective use in research and development. By considering the synthetic route, potential side reactions, and degradation pathways, scientists can anticipate the likely impurity profile. The application of a suite of analytical techniques, including HPLC, LC-MS, and NMR, is critical for the accurate assessment of purity and the identification of any contaminants. By implementing robust analytical controls and proper handling and storage procedures, researchers can ensure the quality and reliability of this important synthetic building block, ultimately contributing to the successful development of new pharmaceuticals and agrochemicals.

References

Methodological & Application

Application Note: A Robust Protocol for Suzuki-Miyaura Coupling Using 5-Chloro-2-fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the use of 5-Chloro-2-fluoropyridine-3-boronic acid as a key building block. Pyridine scaffolds containing fluorine and chlorine atoms are of high value in medicinal chemistry and agrochemical development, offering unique modulation of physicochemical and biological properties such as metabolic stability and binding affinity.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, discuss critical parameter optimization, and offer a guide for troubleshooting common issues.

Introduction: The Strategic Value of the 5-Chloro-2-fluoropyridine Moiety

The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become one of the most utilized transformations in organic synthesis.[1] Its power lies in the palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide.[2][6]

The specific building block, this compound, is of particular interest to drug development professionals. The pyridine ring is a prevalent motif in pharmaceuticals, and the strategic placement of halogen atoms provides multiple advantages:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine and chlorine atoms lowers the basicity of the pyridine nitrogen, which can be critical for tuning compound properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug candidate.

  • Orthogonal Reactivity: The chlorine atom at the 5-position can serve as a handle for subsequent cross-coupling reactions, allowing for late-stage diversification of a lead compound.[7]

This guide provides a reliable protocol for incorporating this valuable scaffold into complex molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) couple and proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[9][10][11] This species then transfers its organic group (the pyridyl moiety in this case) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition ar_x Aryl Halide (R¹-X) ar_x->pd_complex transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation boronic_acid Boronate [R²-B(OH)₃]⁻ boronic_acid->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Product (R¹-R²) transmetalation_complex->product base_activation Base (e.g., K₂CO₃) activates Boronic Acid base_activation->boronic_acid boronic_acid_start R²-B(OH)₂ boronic_acid_start->base_activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide. Researchers should consider this a starting point, as optimization may be required for specific substrates.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%Sigma-AldrichStore under inert gas, refrigerated.
Aryl Bromide (Ar-Br)>98%Combi-BlocksSubstrate.
[1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeStrem ChemicalsAir-stable Pd(II) precatalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderAcros OrganicsBase. Must be finely powdered and dry.
1,4-DioxaneAnhydrousFisher ScientificReaction solvent.
WaterDeionizedIn-houseCo-solvent. Must be degassed.
Schlenk flask or Microwave vial--Reaction vessel.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and unwanted side reactions.[12]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. For microwave-assisted synthesis, irradiate at 120 °C for 15-30 minutes.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-16 hours for conventional heating).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Key Parameter Optimization and Discussion

The success of a Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates, hinges on the careful selection of reaction components.[14]

  • Palladium Catalyst/Ligand: While Pd(dppf)Cl₂ is a robust and versatile choice, other catalyst systems may be superior for specific substrates. For sterically hindered partners, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd(OAc)₂ can be highly effective.[12][15]

  • Base Selection: The base is critical for activating the boronic acid.[9] K₂CO₃ is a good starting point. If yields are low, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.[9][16] However, stronger bases can sometimes accelerate proto-deborylation.[17]

  • Solvent System: A mixture of an aprotic organic solvent (e.g., dioxane, toluene, DME) and water is common. The water helps to solubilize the inorganic base. Anhydrous conditions can sometimes be used, particularly if proto-deborylation is a major issue.[12][18]

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote decomposition of the boronic acid or catalyst. A temperature range of 80-110 °C is typical.

Proto-deborylation: A Common Pitfall

A significant side reaction is proto-deborylation, where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[17][19] Heteroaromatic boronic acids, especially those with nitrogen atoms, are particularly susceptible.[17][20]

Strategies to Mitigate Proto-deborylation:

  • Use Milder Bases: Consider KF or CsF, which can be effective while being less harsh.[11]

  • Minimize Reaction Time: Use a more active catalyst system to drive the productive coupling faster than the decomposition pathway.[20]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which slowly releases the active species under the reaction conditions.[15][21]

Troubleshooting Guide

When a reaction provides low or no yield, a systematic approach is necessary.

Troubleshooting_Workflow start Low / No Yield check_catalyst Catalyst Inactive? Check for O₂ contamination Use fresh, high-purity catalyst Ensure inert atmosphere start->check_catalyst First Check check_boronic Boronic Acid Issue? LC-MS for proto-deborylation Use milder base (e.g., KF) Use boronic ester/BF₃K salt start->check_boronic Common Issue check_conditions Suboptimal Conditions? Increase temperature Screen alternative bases (K₃PO₄) Screen different ligands (XPhos) start->check_conditions Optimization check_solubility Solubility Problem? Starting material insoluble? Screen alternative solvents (DME, Toluene) Ensure vigorous stirring start->check_solubility Physical Check

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Chloro-2-fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aryl-5-chloro-2-fluoropyridines

The 5-chloro-2-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine and chlorine substituents offer a powerful handle for modulating the physicochemical and pharmacological characteristics of molecules, including metabolic stability, pKa, and binding interactions. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of 3-aryl-5-chloro-2-fluoropyridines, which are key intermediates in the development of novel therapeutics and functional materials.

However, the coupling of 5-Chloro-2-fluoropyridine-3-boronic acid presents a distinct set of challenges. The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, can lead to sluggish reaction rates and a propensity for protodeboronation, an undesirable side reaction that cleaves the C-B bond.[1] This guide, designed for researchers and drug development professionals, provides a detailed exploration of palladium catalyst systems and optimized protocols to successfully execute the Suzuki-Miyaura coupling of this valuable, yet demanding, substrate.

Mechanistic Considerations: Navigating the Challenges of Electron-Deficient Heteroaryl Boronic Acids

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle. For challenging substrates like this compound, a nuanced understanding of the key steps is crucial for rational catalyst selection and protocol design.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[2]

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label=""]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)Ln-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; ArAr_prime [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide\n(Ar-X)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Boronic Acid\n(Ar'-B(OH)2)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> ArPdX; ArPdX -> Transmetalation [arrowhead=none]; Transmetalation -> ArPdAr_prime; ArPdAr_prime -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> ArAr_prime [style=dashed]; ArX -> OxAdd [style=dashed]; BoronicAcid -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed]; } Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the primary hurdles are:

  • Slow Transmetalation: The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents decreases the nucleophilicity of the boronic acid, slowing down the transfer of the pyridyl group to the palladium center.[3]

  • Protodeboronation: The presence of a base, necessary for the activation of the boronic acid, can also promote the undesired cleavage of the carbon-boron bond, leading to the formation of 2-fluoro-5-chloropyridine as a byproduct.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[4]

To overcome these challenges, the selection of a highly active and sterically hindered catalyst system is paramount.

Palladium Catalyst Systems: A Comparative Analysis

The choice of the palladium precursor and, more critically, the ancillary ligand is the most significant factor in determining the success of the coupling reaction. For electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(dppf)Cl₂ Ferrocene-based diphosphineGood general applicability, commercially available, and often effective for a range of substrates.[6]May not be optimal for highly challenging substrates requiring very high catalytic activity.
Pd(OAc)₂ / SPhos Buchwald-type biaryl monophosphineHighly active for C-Cl bond activation and couplings of electron-deficient heteroaryls.[7] SPhos provides a good balance of steric bulk and electron-donating character.Requires in-situ formation of the active catalyst.
Pd₂(dba)₃ / XPhos Buchwald-type biaryl monophosphineXPhos is more sterically hindered than SPhos, which can be beneficial for very challenging couplings and can promote reductive elimination.[8]Requires in-situ formation of the active catalyst.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly stable and active catalysts, particularly effective for cross-coupling of aryl chlorides.[9]The steric and electronic properties of NHC ligands can lead to different reactivity profiles compared to phosphine ligands.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These should be considered as starting points for optimization with specific coupling partners.

dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Reagent Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionSetup [label="Reaction Setup\n(Inert Atmosphere)"]; Degassing [label="Solvent Degassing"]; Reaction [label="Reaction\n(Heating & Stirring)"]; Monitoring [label="Reaction Monitoring\n(TLC/LC-MS)"]; Workup [label="Aqueous Workup"]; Purification [label="Purification\n(Column Chromatography)"]; Analysis [label="Product Analysis\n(NMR, MS)"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ReactionSetup; Degassing -> ReactionSetup; ReactionSetup -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol utilizes a commonly available and versatile palladium catalyst.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vial

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and sodium carbonate.

  • Add Pd(dppf)Cl₂ to the flask.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-2-fluoropyridine.

Protocol 2: Optimized Procedure with a Buchwald Ligand (SPhos)

This protocol is recommended for more challenging aryl bromides or when higher yields are desired.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add this compound and the aryl bromide.

  • Add degassed toluene and water (typically in a 10:1 ratio) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently active catalyst system for the specific substrate.Use a fresh batch of palladium precursor and ligand. Consider switching to a more active ligand system (e.g., from Pd(dppf)Cl₂ to a Buchwald system). Increase catalyst loading incrementally.
Significant Protodeboronation Reaction temperature is too high; Base is too strong or too much water is present.Lower the reaction temperature. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use anhydrous conditions or minimize the amount of water.
Formation of Homocoupled Byproducts Presence of oxygen; Inefficient transmetalation.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. Optimize the palladium-to-ligand ratio.
Difficulty in Product Purification Incomplete reaction; Formation of closely eluting byproducts.Ensure the reaction goes to completion by monitoring. Re-optimize reaction conditions to minimize side reactions. Employ alternative purification techniques (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful, yet nuanced, transformation for the synthesis of valuable 3-aryl-5-chloro-2-fluoropyridines. Success hinges on the careful selection of a highly active palladium catalyst system, typically featuring bulky and electron-rich phosphine ligands, and the optimization of reaction conditions to mitigate side reactions such as protodeboronation. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently and efficiently utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols: Ligand Selection for Suzuki Coupling of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within the pharmaceutical and agrochemical industries, the synthesis of complex heteroaromatic compounds is of paramount importance. 5-Chloro-2-fluoropyridine-3-boronic acid is a valuable building block, offering a versatile scaffold for the introduction of a substituted pyridyl moiety. However, the inherent electronic properties of the pyridine ring, combined with the presence of both a chloro and a fluoro substituent, present unique challenges for its successful application in Suzuki coupling.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of ligands for the Suzuki coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, explore various ligand classes, and provide a detailed experimental protocol and troubleshooting guide to facilitate successful implementation in the laboratory.

Mechanistic Considerations in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The choice of ligand is critical as it directly influences the kinetics and efficiency of each of these steps.[7][8][9]

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the electrophile.[5][6] For this compound, the C-Cl bond is the reactive site for oxidative addition, as the C-F bond is significantly stronger and less prone to cleavage.[2][10] The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing fluorine atom, can facilitate this step. However, the nitrogen atom of the pyridine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.[3] Ligands play a crucial role in stabilizing the palladium catalyst and promoting the oxidative addition of the relatively unreactive C-Cl bond.[2][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[5][6] This process typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[11] The rate of transmetalation can be influenced by the electronic properties of the boronic acid and the steric and electronic nature of the ligand.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the active Pd(0) catalyst.[4][5][6] Bulky and electron-rich ligands can promote this step by facilitating the collapse of the palladium(II) intermediate.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OR)₂ Base pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product Experimental_Workflow start Reaction Setup: - Reactants - Catalyst & Ligand - Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

References

Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Base Selection for 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – In the intricate world of pharmaceutical and agrochemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds.[1] The strategic incorporation of heteroaromatic moieties, such as pyridines, is a widely employed tactic to fine-tune the physicochemical and pharmacological profiles of drug candidates.[2] Among the diverse array of building blocks, 5-Chloro-2-fluoropyridine-3-boronic acid has emerged as a particularly valuable reagent.[3] Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents, enhance its reactivity and selectivity, paving the way for the development of novel therapeutic agents and advanced agrochemicals.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspect of base selection for the successful Suzuki-Miyaura cross-coupling of this compound. An in-depth understanding of the base's role is paramount to maximizing reaction yields, minimizing side reactions, and ensuring the efficient synthesis of target molecules.

The Decisive Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura reaction, a palladium-catalyzed process, hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The base plays a multifaceted and indispensable role, primarily in the transmetalation step.[4][5] Organoboron compounds, such as boronic acids, do not readily undergo transmetalation in the absence of a base.[4] The base's primary function is to activate the boronic acid, rendering it more nucleophilic and facilitating the transfer of the pyridine moiety to the palladium center.[5][6][7]

The mechanism of this activation is widely believed to involve the formation of a boronate species (e.g., [ArB(OH)₃]⁻) from the reaction of the boronic acid with the base.[7][8] This boronate is significantly more reactive towards the palladium complex than the neutral boronic acid.[7] Consequently, the choice of base, and its strength (pKa), directly influences the rate and efficiency of the entire catalytic cycle.

dot

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X (Electrophile) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 This compound Ar'-B(OH)3- Activated Boronate Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2) caption Fig. 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the base's role.

Caption: Fig. 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the base's role.

The Challenge of Protodeboronation: A Critical Side Reaction

A significant challenge, particularly with heteroaromatic boronic acids, is the undesired side reaction known as protodeboronation.[9] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a byproduct and a reduction in the yield of the desired coupled product.[10] The propensity for protodeboronation is highly dependent on the reaction conditions, especially the pH.[9]

For pyridine boronic acids, the basic nitrogen atom within the ring can lead to unique decomposition pathways.[10] Some pyridyl boronic acids, like the 2-pyridyl isomer, are notoriously unstable and readily undergo protodeboronation, especially under neutral pH conditions where a reactive zwitterionic species can form.[9][11] While this compound is generally more stable, the potential for protodeboronation should always be a consideration in reaction optimization. The choice of base can influence the reaction pH and therefore the rate of this undesirable side reaction.

A Comparative Guide to Common Bases

The selection of an appropriate base is crucial and often substrate-dependent. Below is a comparative table of commonly used bases in Suzuki-Miyaura coupling reactions, along with their general characteristics and suitability for reactions involving this compound.

BasepKa of Conjugate AcidTypical ConditionsSuitability and Key Considerations
Potassium Carbonate (K₂CO₃) ~10.3Aqueous/organic solvent mixtures, 80-110 °CA widely used, effective, and cost-efficient base. Often a good starting point for optimization.
Sodium Carbonate (Na₂CO₃) ~10.3Aqueous/organic solvent mixtures, 80-110 °CSimilar to K₂CO₃, generally provides good yields.[5]
Cesium Carbonate (Cs₂CO₃) ~10.3Often used in anhydrous conditions, can be effective at lower temperatures.A stronger base than K₂CO₃ and Na₂CO₃ in organic solvents. Can be beneficial for challenging couplings.
Potassium Phosphate (K₃PO₄) ~12.3Aqueous/organic or anhydrous conditions, versatile temperature range.A strong, non-nucleophilic base. Often provides excellent yields and can be particularly effective for coupling with aryl chlorides.[5]
Potassium Fluoride (KF) ~3.2Anhydrous conditions.A milder base that can be advantageous when base-sensitive functional groups are present.[6]
Potassium Hydroxide (KOH) ~15.7Aqueous/organic solvent mixtures.A very strong base, can promote side reactions including protodeboronation and hydrolysis of sensitive functional groups. Use with caution.
Triethylamine (Et₃N) ~10.8Anhydrous conditions.An organic base, generally less effective for activating boronic acids compared to inorganic bases.[5]

Note: pKa values are approximate and can vary with solvent and temperature.

Recommended Protocol for Base Screening

For the successful coupling of this compound, a systematic screening of bases is highly recommended. The following protocol provides a general starting point for optimization.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or chloride, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Selected Base (2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, this compound, the selected base, and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot

Workflow cluster_workflow Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat & Stir solvent->react monitor Monitor Progress (TLC, LC-MS, GC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Pure Product purify->end caption Fig. 2: General experimental workflow for base screening.

Caption: Fig. 2: General experimental workflow for base screening.

Conclusion

The judicious selection of a base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While inorganic bases such as potassium carbonate and potassium phosphate often provide excellent results, the optimal choice is ultimately dependent on the specific coupling partners and reaction conditions. By understanding the fundamental role of the base in the catalytic cycle and the potential for side reactions like protodeboronation, researchers can effectively navigate the optimization process, leading to higher yields and purer products. This, in turn, accelerates the discovery and development of novel molecules with significant potential in medicine and agriculture.

References

Application Note: Strategic Application of 5-Chloro-2-fluoropyridine-3-boronic acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of halogenated heterocyclic scaffolds is a cornerstone of modern kinase inhibitor design, offering a powerful lever to modulate potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed technical guide for medicinal chemists and drug development professionals on the strategic use of 5-Chloro-2-fluoropyridine-3-boronic acid. We delve into the mechanistic rationale for its use, providing field-proven, step-by-step protocols for its application in Suzuki-Miyaura cross-coupling reactions—a pivotal transformation in the synthesis of numerous kinase inhibitors. This guide is structured to bridge theoretical concepts with practical laboratory execution, ensuring researchers can confidently and effectively utilize this versatile building block in their drug discovery campaigns.

Introduction: The Rationale for Halogenated Pyridines in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain one of the most important target classes in oncology and immunology. The design of small molecule inhibitors that target the ATP-binding site of kinases is a well-established strategy. Within this paradigm, the use of "privileged scaffolds" that can be decorated to achieve high affinity and selectivity is paramount. The 5-chloro-2-fluoropyridine moiety has emerged as a particularly advantageous scaffold for several key reasons:

  • Bio-isosteric Replacement and Metabolic Stability: The fluorine atom at the 2-position often serves as a bioisostere for a hydrogen atom, but its strong C-F bond enhances metabolic stability by blocking potential sites of oxidative metabolism.

  • Modulation of Basicity (pKa): The combined electron-withdrawing effects of the chloro and fluoro substituents significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be critical for avoiding off-target effects (e.g., hERG channel inhibition) and improving cell permeability and oral bioavailability.

  • Targeted Interactions: The chlorine atom at the 5-position can form crucial halogen bonds or other non-covalent interactions with amino acid residues in the kinase hinge region or other pockets, thereby anchoring the inhibitor and enhancing binding affinity.

  • Synthetic Handle: The boronic acid at the 3-position provides a robust and reliable handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, allowing for the efficient assembly of complex molecular architectures.

This application note will focus on the practical implementation of this compound as a key reagent in constructing kinase inhibitor cores.

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for coupling this compound with various aryl or heteroaryl halides. The protocol below is a well-validated starting point, though optimization for specific substrates is always recommended.

General Reaction Workflow

The following diagram outlines the key steps from reaction setup to product isolation.

Suzuki_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Inert Gas) Reagents 2. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst) Setup->Reagents Solvent 3. Solvent Addition (Degassed Dioxane/Water) Reagents->Solvent Reaction 4. Heating & Monitoring (80-100 °C, TLC/LC-MS) Solvent->Reaction Workup 5. Aqueous Work-up (Extraction with EtOAc) Reaction->Workup Purify 6. Purification (Silica Gel Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Standard workflow for Suzuki-Miyaura coupling.

Reagents and Materials
ReagentM.W. ( g/mol )Typical StoichiometryPurpose
Aryl/Heteroaryl Halide (Ar-X, X=Br, I)Variable1.0 equivElectrophilic coupling partner
This compound 175.35 1.1-1.5 equiv Nucleophilic coupling partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)731.72-5 mol%Catalyst for cross-coupling cycle
Base (e.g., K₂CO₃ or Cs₂CO₃)138.212.0-3.0 equivActivates boronic acid, base for cycle
Solvent (e.g., 1,4-Dioxane / H₂O)-4:1 to 10:1Reaction medium
Step-by-Step Laboratory Protocol
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 1.0 mmol).

  • Reagent Addition: Add this compound (1.2 equiv, 1.2 mmol, 210 mg) and the base (e.g., K₂CO₃, 2.0 equiv, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv, 0.03 mmol, 22 mg).

  • Inert Atmosphere: Seal the flask with septa, and purge the vessel by evacuating and backfilling with argon or nitrogen for three cycles. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Through a septum, add degassed 1,4-dioxane (e.g., 8 mL) followed by degassed water (e.g., 2 mL) via syringe. The use of degassed solvents is essential for reproducibility.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir vigorously for 2-16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting aryl halide by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product.

Mechanistic Considerations and Optimization

The success of the Suzuki-Miyaura coupling hinges on the careful orchestration of the catalytic cycle. Understanding this cycle allows for rational troubleshooting.

Suzuki_Mechanism cluster_reactants Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(L)₂-X Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)(L)₂-Ar' OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim Isomerization RedElim->Pd0 Product Out ArX Ar-X Boronic Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Choice of Base: While K₂CO₃ is a good starting point, for less reactive aryl chlorides or sterically hindered substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation step.

  • Catalyst/Ligand Selection: For challenging couplings, consider more advanced catalyst systems. Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.

  • Solvent System: The ratio of organic solvent to water can influence reaction rates. A higher water content can sometimes accelerate the reaction but may also lead to competing protodeboronation (hydrolysis) of the boronic acid. Anhydrous conditions using a base like KOtBu in a solvent like toluene can also be effective.

Conclusion and Future Outlook

This compound is a commercially available and highly effective building block for the synthesis of kinase inhibitors. Its strategic deployment allows for the creation of compounds with enhanced metabolic stability, modulated basicity, and the potential for specific halogen-bonding interactions within the target protein. The robust and well-understood Suzuki-Miyaura coupling protocol provided herein serves as a reliable foundation for its use in both small-scale library synthesis and larger-scale production. As the quest for more selective and potent kinase inhibitors continues, the intelligent application of such precisely functionalized heterocyclic reagents will remain a critical component of successful drug discovery programs.

Application of 5-Chloro-2-fluoropyridine-3-boronic Acid in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, integral to the efficacy of numerous fungicides, herbicides, and insecticides.[1][2] The strategic incorporation of fluorine and chlorine atoms onto this versatile heterocyclic ring significantly enhances the biological activity, metabolic stability, and overall performance of crop protection agents. 5-Chloro-2-fluoropyridine-3-boronic acid has emerged as a critical building block for the synthesis of these advanced agrochemicals.[3] Its unique substitution pattern not only influences the electronic properties of the molecule but also provides a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic rationale behind its use, present detailed experimental protocols, and showcase its utility in the construction of a novel fungicide analogue. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

The Pivotal Role of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures common in agrochemicals.[4] This palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organohalide offers several advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups within the target molecule.

  • High Functional Group Tolerance: A broad range of functional groups are compatible with the reaction conditions, allowing for the synthesis of complex molecules.

  • Commercial Availability of Reagents: A wide variety of boronic acids and palladium catalysts are commercially available, facilitating rapid and efficient synthesis.

  • Low Toxicity of Boron Byproducts: The boron-containing byproducts are generally non-toxic and easily removed, simplifying purification.

The unique combination of a chloro and a fluorine substituent on the pyridine ring of this compound enhances its reactivity and selectivity in these coupling reactions, making it a preferred choice for chemists.[3]

Application in the Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue

To illustrate the practical application of this compound, we present a detailed synthetic route to a novel phenyl-pyridine carboxamide. This class of compounds is known for its potential as succinate dehydrogenase inhibitor (SDHI) fungicides, a critical mode of action in modern disease control.[4][5]

The overall synthetic scheme involves a key Suzuki-Miyaura coupling step, followed by functional group manipulations to yield the final target molecule.

G cluster_0 Overall Synthetic Scheme A 5-Chloro-2-fluoropyridine- 3-boronic acid C Methyl 5-amino-2-(5-chloro- 2-fluoropyridin-3-yl)benzoate A->C Suzuki-Miyaura Coupling B Methyl 2-bromo-5-nitrobenzoate B->C D Target Fungicide Analogue C->D Amide Coupling

Caption: Proposed synthetic route for a novel phenyl-pyridine fungicide analogue.

Part 1: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.

G cluster_1 Suzuki-Miyaura Coupling Workflow start Combine Reactants and Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N2) start->inert solvent Add Degassed Solvents (1,4-Dioxane/H2O) inert->solvent heat Heat to 90°C and Stir (12 hours) solvent->heat monitor Monitor by TLC heat->monitor workup Cool, Dilute with Ethyl Acetate, Wash, Dry, Concentrate monitor->workup purify Column Chromatography workup->purify

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(5-chloro-2-fluoropyridin-3-yl)-5-nitrobenzoate.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki-Miyaura couplings involving heteroaryl compounds.
Base K₂CO₃A common and effective inorganic base for promoting the transmetalation step.
Solvent 1,4-Dioxane/H₂OA polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CAn optimal temperature to ensure a reasonable reaction rate without significant decomposition of reactants or products.
Atmosphere NitrogenPrevents oxidation of the Pd(0) active catalyst.
Part 2: Nitro Group Reduction

This protocol details the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(5-chloro-2-fluoropyridin-3-yl)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) to the solution.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-amino-2-(5-chloro-2-fluoropyridin-3-yl)benzoate, which can often be used in the next step without further purification.

Part 3: Amide Coupling

This final step involves the formation of the amide bond to yield the target fungicide analogue.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 5-amino-2-(5-chloro-2-fluoropyridin-3-yl)benzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Base Addition: Add pyridine (1.5 eq) to the solution.

  • Acyl Chloride Addition: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final target fungicide.

The Mechanistic Advantage of the 5-Chloro-2-fluoro Substitution Pattern

The presence of both chlorine and fluorine atoms on the pyridine ring of the boronic acid plays a crucial role in both the synthetic process and the biological activity of the final product.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the boronic acid and its rate of transmetalation in the Suzuki-Miyaura coupling.[2] This can lead to more efficient and selective reactions.

  • Modulation of Physicochemical Properties: The incorporation of fluorine is a well-established strategy in agrochemical design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to the target site.

  • Synthetic Handle: While the fluorine atom is generally unreactive in Suzuki-Miyaura coupling, the chlorine atom can potentially serve as a secondary reaction site for further diversification of the molecule, although this requires more specialized catalytic systems.[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its application in the Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for the construction of complex pyridine-containing molecules with enhanced biological properties. The detailed protocols and mechanistic insights provided in this guide offer a practical framework for researchers engaged in the design and synthesis of the next generation of crop protection agents. The strategic use of this fluorinated building block has the potential to yield compounds with superior performance and a more favorable environmental profile.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-fluoropyridine-3-boronic acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed technical overview and robust experimental protocols for a particularly challenging yet valuable transformation: the coupling of 5-Chloro-2-fluoropyridine-3-boronic acid with various aryl chlorides. This reaction class is pivotal in medicinal chemistry and materials science for synthesizing complex heteroaromatic structures. The fluorine and chlorine substituents on the pyridine ring introduce specific electronic properties that are desirable in final compounds but present unique challenges to the catalytic cycle.[4] This document offers insights into mechanism-driven protocol design, reagent selection, and troubleshooting to empower researchers in drug discovery and development.

Introduction and Strategic Importance

The synthesis of biaryl and heteroaryl scaffolds is a central theme in pharmaceutical research. The 3-pyridylaryl moiety, in particular, is a privileged structure found in numerous biologically active molecules. The subject of this guide, this compound, serves as a highly versatile building block. The 2-fluoro substituent is strategically important; its strong electron-withdrawing nature modulates the pKa of the pyridine nitrogen, reducing its tendency to coordinate to and inhibit the palladium catalyst—a common issue known as the "2-pyridyl problem".[4][5] Furthermore, both the fluorine and the 5-chloro substituents can be retained in the final product for further functionalization or to tune the molecule's pharmacokinetic properties.

The coupling partner, an aryl chloride, is an attractive substrate from an industrial perspective due to its lower cost and greater availability compared to the corresponding bromides or iodides. However, the strength and inertness of the C-Cl bond make oxidative addition to the palladium catalyst the rate-limiting and most challenging step of the catalytic cycle.[6][7] Overcoming this hurdle requires a carefully optimized catalytic system, typically involving bulky, electron-rich phosphine ligands.[7][8][9]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6][10] Understanding each step is critical for rational optimization and troubleshooting.

.dot

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂(Cl)) trans_complex Diorganopalladium(II) Intermediate (Ar-Pd(II)L₂(Py)) oa_complex->trans_complex trans_complex->pd0 product Biaryl Product (Ar-Py) trans_complex->product Reductive Elimination product_complex Product Complex center_point arcl Aryl Chloride (Ar-Cl) arcl->oa_complex Oxidative Addition boronic Boronate Anion (Py-B(OR)₃⁻) boronic->trans_complex Transmetalation base Base (e.g., K₃PO₄) base->boronic Activation boronic_acid Boronic Acid (Py-B(OH)₂) boronic_acid->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl-chloride (Ar-Cl) bond. This is a critical, often rate-limiting step for aryl chlorides.[1][7] The success of this step is highly dependent on the choice of ligand on the palladium center. Bulky and electron-rich ligands are essential to increase the electron density on the palladium, facilitating its insertion into the strong C-Cl bond.[8][9]

  • Transmetalation: Before this step, the boronic acid must be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This boronate then transfers the pyridine group to the Pd(II) center, displacing the chloride ligand to form a diorganopalladium(II) intermediate. The efficiency of this step can be influenced by the base and solvent system.

  • Reductive Elimination: In the final step, the two organic groups (the aryl and the pyridine moiety) are eliminated from the palladium center, forming the new C-C bond of the biaryl product.[10] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Reagent Selection and Rationale

The success of coupling an electron-deficient pyridine boronic acid with an unreactive aryl chloride is contingent on the judicious selection of each reaction component.

ComponentRecommended ReagentsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are not the active catalysts but are reduced in situ to the active Pd(0) species. Buchwald-type precatalysts (e.g., XPhos Pd G3) can also be highly effective as they generate the active L-Pd(0) species more efficiently.[12][13]
Ligand SPhos, XPhos, RuPhos (Buchwald Ligands)This is the most critical parameter. Aryl chlorides require bulky, electron-donating phosphine ligands.[7][8] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.[8] A Pd:ligand ratio of 1:2 to 1:4 is typical for monodentate ligands.[12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is required to activate the boronic acid into a more reactive boronate.[11] K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings. They are strong enough to facilitate transmetalation but are generally non-nucleophilic, minimizing side reactions. The physical state (finely powdered) is important for reactivity.[12]
Solvent Dioxane, Toluene, THF (often with H₂O)Aprotic solvents are standard. The addition of a small amount of water can be beneficial by helping to solubilize the inorganic base.[14] However, excess water can promote a key side reaction: protodeboronation, where the boronic acid is replaced by a hydrogen.[10][14] This is a known issue for electron-deficient heteroaryl boronic acids.[5][15]
Temperature 80 - 120 °CHigher temperatures are generally required to drive the oxidative addition of aryl chlorides. Microwave heating can be an effective strategy to shorten reaction times.[16]
Detailed Experimental Protocols

Safety Notice: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care. Solvents are flammable.

Protocol 1: Conventional Thermal Heating

This protocol provides a general starting point for the coupling of this compound with a generic aryl chloride.

.dot

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: - Boronic Acid (1.2 eq) - Aryl Chloride (1.0 eq) - Base (2.5 eq) - Pd Catalyst/Ligand B 2. Seal & Purge: Evacuate and backfill with N₂/Ar (3x) A->B C 3. Add Solvents: Degassed Dioxane/H₂O (10:1) B->C D 4. Heat & Stir: 80-110 °C, 4-24h C->D E 5. Monitor: Check progress by TLC/LC-MS D->E F 6. Cool & Quench: Cool to RT, add H₂O E->F G 7. Extract: Extract with EtOAc (3x) F->G H 8. Dry & Concentrate: Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify: Silica Gel Chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Reagents & Materials:

ReagentM.W.Amount (mmol)Equivalents
Aryl Chloride-0.51.0
This compound175.350.61.2
Pd₂(dba)₃915.720.01 (2 mol%)0.02
SPhos410.530.04 (8 mol%)0.08
K₃PO₄ (finely powdered)212.271.252.5
1,4-Dioxane (degassed)-4.5 mL-
Water (degassed)-0.5 mL-

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), this compound (1.2 eq), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). Add this catalyst/ligand mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, and then carefully evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (0.1 M concentration relative to the limiting reagent) and degassed water.

  • Reaction: Place the sealed vessel into a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the aryl chloride.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-fluoro-3-aryl-5-chloropyridine product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[16]

Procedure:

  • Vessel Preparation: In a dedicated microwave synthesis vial, combine the reagents and catalyst as described in steps 1 and 2 of Protocol 1.

  • Solvent Addition & Sealing: Add the degassed solvents and seal the vial securely with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 120-150 °C for 15-45 minutes. (Note: The initial run should be done at a lower temperature and for a shorter duration to gauge reactivity).

  • Workup and Purification: After the vial has cooled to a safe temperature, proceed with the workup and purification as described in steps 7-10 of Protocol 1.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd source is old; ligand has oxidized.[12] 2. Insufficiently Inert Atmosphere: Oxygen has deactivated the catalyst.[13] 3. Unreactive Aryl Chloride: Sterically hindered or very electron-rich.1. Use a fresh bottle of catalyst/ligand or switch to a more robust precatalyst (e.g., a Buchwald G3 palladacycle).[12] 2. Ensure solvents are thoroughly degassed and the purge cycle is effective. 3. Increase temperature, switch to a more electron-rich ligand (e.g., XPhos or RuPhos), or increase catalyst loading (e.g., to 5 mol%).
Significant Protodeboronation 1. Excess water in the reaction.[14] 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or hydrolytically unstable.1. Reduce the amount of water or run the reaction under strictly anhydrous conditions. 2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer time. 3. Use a milder base like KF or ensure K₃PO₄ is anhydrous.
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to Pd(II) species that promote homocoupling.[10] 2. Reaction conditions favor homocoupling over cross-coupling.1. Improve degassing procedures rigorously. 2. Use a Pd(0) source like Pd₂(dba)₃. Sometimes, slow addition of the boronic acid can mitigate this side reaction.
Difficulty in Purification 1. Incomplete reaction leading to a complex mixture. 2. Formation of difficult-to-separate byproducts (e.g., dehalogenated starting material).1. Re-optimize the reaction to drive it to completion. 2. Screen different ligands and bases to find a more selective system. Consider alternative purification methods like preparative HPLC.

References

Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with 5-Chloro-2-fluoropyridine-3-boronic Acid for Accelerated Synthesis of Heterobiaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and a field-proven protocol for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing 5-Chloro-2-fluoropyridine-3-boronic acid. We will explore the causality behind experimental choices, from reagent selection to reaction kinetics, to empower researchers to achieve rapid, efficient, and reproducible synthesis of complex heterobiaryl compounds, which are pivotal structures in modern medicinal chemistry.

The Scientific Imperative: Why This Reaction Matters

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] Its application is particularly crucial in pharmaceutical research, where the assembly of biaryl and heterobiaryl cores is a frequent necessity. The specific building block, this compound, offers a trifecta of valuable functionalities: a pyridine core common in bioactive molecules, a fluorine atom for modulating metabolic stability and binding affinity, and a chlorine atom that can serve as a handle for subsequent transformations.

Conventional heating methods for these couplings can be sluggish, often requiring extended reaction times of 8 to 24 hours.[2] This not only creates a bottleneck in discovery pipelines but also exposes sensitive heterocyclic substrates to prolonged heat, risking decomposition and the formation of impurities. Microwave-assisted organic synthesis (MAOS) directly addresses these challenges. By using microwave irradiation, a reaction can be completed in minutes instead of hours, often with improved yields and higher purity profiles.[3][4][5] This acceleration is due to the efficient and rapid heating of the polar reaction mixture, a phenomenon known as dielectric heating.[6]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl R¹-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product + R¹-R² ArylHalide Aryl Halide (R¹-X) ArylHalide->OxiAdd + R¹-X BoronicAcid Boronate ([R²-B(OH)₃]⁻) BoronicAcid->Transmetal + [R²-B(OH)₃]⁻ - X⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for this compound

  • Nucleophilic Partner: In this molecule, the boronic acid group is the reactive handle for the Suzuki coupling. The C-F and C-Cl bonds on the pyridine ring are significantly stronger and less prone to oxidative addition under typical Suzuki conditions compared to a C-Br or C-I bond.[2] Therefore, this reagent will almost exclusively act as the nucleophilic partner , donating the pyridyl group.

  • Electronic Effects: The electron-withdrawing nature of the fluorine, chlorine, and the pyridine nitrogen atom can decrease the nucleophilicity of the boronic acid. This can slow the transmetalation step. However, the use of microwave heating provides sufficient energy to overcome this activation barrier efficiently.

  • Stability: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond.[1][9] Our choice of base and anhydrous-leaning solvent system is designed to mitigate this risk.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide. The conditions are robust but may require optimization for particularly challenging substrates.

Table 1: Reagents and Stoichiometry
ReagentMol. Wt.Amount (mg)MmolEquivalents
Aryl Bromide (Ar-Br)-(Scale)0.251.0
This compound175.3552.60.301.2
Pd(dppf)Cl₂·CH₂Cl₂816.6410.20.01250.05 (5 mol%)
Potassium Carbonate (K₂CO₃), anhydrous, powdered138.21103.70.753.0
1,4-Dioxane / Water (5:1)-3.0 mL--

Note on Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is an excellent air-stable Pd(II) precatalyst that is effective for a wide range of substrates, including heteroaryl chlorides and bromides.[10][11] The dppf ligand facilitates the reductive elimination step.

  • Base: Anhydrous, finely powdered potassium carbonate is a moderately strong base that effectively promotes transmetalation while minimizing the risk of protodeboronation that stronger bases in highly aqueous media might cause.[12]

  • Solvent: A 5:1 mixture of 1,4-dioxane and water provides a good balance. Dioxane solubilizes the organic components, while the small amount of water helps dissolve the base and facilitate the formation of the active boronate species.[1][2] The solvent mixture must be degassed to remove oxygen, which can deactivate the catalyst.[12]

Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a 5 mL microwave reaction vial. Add the aryl bromide (0.25 mmol), this compound (52.6 mg, 0.30 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (10.2 mg, 0.0125 mmol), and powdered potassium carbonate (103.7 mg, 0.75 mmol).

  • Solvent Addition: Add 3.0 mL of the degassed 5:1 1,4-dioxane/water solvent mixture to the vial.

  • Sealing and Inerting: Securely cap the vial with a septum cap. Purge the vial with a stream of nitrogen or argon for 2-3 minutes by inserting an inlet needle through the septum and an outlet needle for venting.

  • Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Reaction Monitoring: After irradiation and cooling to room temperature, the reaction progress can be checked. Withdraw a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS. If starting material remains, the reaction can be subjected to further irradiation (e.g., another 10-15 minutes).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Microwave Vial B 2. Add Degassed Solvent A->B C 3. Seal and Purge with N₂/Ar B->C D 4. Irradiate in Microwave Reactor (120 °C, 15 min) C->D E 5. Cool and Monitor (TLC / LC-MS) D->E F 6. Dilute & Extract with EtOAc/H₂O E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify via Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow from reagent preparation to final product isolation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent (oxygen contamination). 3. Impure or degraded boronic acid.1. Use a fresh bottle of catalyst or a different precatalyst (e.g., a Buchwald G3 palladacycle).[12] 2. Ensure solvents are thoroughly degassed via sparging with N₂/Ar for 20-30 minutes. 3. Verify the purity of the boronic acid. Consider converting it to a more stable MIDA boronate or trifluoroborate salt if degradation is suspected.[14]
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Base is too strong or reaction temperature is too high for the substrate.1. Use anhydrous solvents and ensure the base is dry. 2. Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[15] Consider lowering the reaction temperature and increasing the time.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[12]
Difficult Purification 1. Formation of closely-eluting byproducts. 2. Residual palladium catalyst in the product.1. Optimize reaction conditions (temperature, time, base) to improve selectivity. Try a different solvent system for chromatography. 2. After the aqueous workup, consider washing the organic layer with a solution of a palladium scavenger like QuadraSil® or filtering the crude solution through a pad of Celite®.

Safety Precautions for Microwave Synthesis

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven for chemical synthesis.[16][17] Laboratory microwave reactors are engineered with pressure and temperature sensors, as well as blast-proof cavities, to ensure safe operation.

  • Pressure Management: Reactions in sealed vessels above the solvent's boiling point will generate significant pressure. Do not exceed the recommended fill volume for the reaction vial (typically less than 2/3 full) to allow for headspace.

  • Thermal Runaway: Be cautious with unknown reactions. Highly exothermic reactions can lead to a rapid increase in temperature and pressure.[16] When developing a new protocol, start with a small scale and a lower temperature.

  • Chemical Handling: Handle palladium catalysts and organic reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 5-Chloro-2-fluoropyridine-3-boronic acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the efficient conversion of 5-Chloro-2-fluoropyridine-3-boronic acid to its corresponding pinacol ester, 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol ester functional group enhances the stability, simplifies purification, and improves handling of the boronic acid moiety, making it a crucial protecting group strategy in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide offers a robust, step-by-step protocol, delves into the underlying chemical principles, and provides essential data for the characterization and quality control of the final product.

Introduction: The Strategic Importance of Pinacol Ester Protection

Boronic acids are versatile intermediates in organic chemistry, yet their inherent propensity for dehydration to form cyclic boroxines and their polar nature can complicate purification and handling.[1] The conversion to a pinacol ester mitigates these challenges by masking the reactive hydroxyl groups of the boronic acid. This transformation is an equilibrium-driven process, typically facilitated by the removal of water. The resulting pinacol ester is generally a more stable, crystalline solid or a less polar oil, which is more amenable to standard purification techniques like silica gel chromatography and has a longer shelf-life.[1]

The target molecule, this compound pinacol ester, is a valuable building block in medicinal chemistry. The substituted pyridine core is a common motif in pharmacologically active compounds, and the boronic ester functionality allows for its facile incorporation into larger molecular scaffolds.

Reaction Scheme and Mechanism

The esterification of this compound with pinacol is a reversible reaction that proceeds via the formation of a tetrahedral boronate intermediate. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.

Scheme 1. Conversion of this compound to its pinacol ester.

The mechanism involves the nucleophilic attack of a hydroxyl group from pinacol onto the Lewis acidic boron atom of the boronic acid. This is followed by proton transfer and the elimination of a water molecule. The process is repeated with the second hydroxyl group of pinacol to form the stable five-membered dioxaborolane ring.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyridylboronic acid pinacol esters and is optimized for the specific substrate.[1]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
This compound≥95%Sigma-Aldrich, Combi-Blocks
Pinacol≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%MilliporeSigma
CyclohexaneACS Reagent GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Round-bottom flask (250 mL)-Kimble
Dean-Stark apparatus-Ace Glass
Condenser-Chemglass
Magnetic stirrer and stir bar-IKA
Rotary evaporator-Büchi
Oil bath-Heidolph
Filtration funnel and filter paper-Whatman

Step-by-Step Procedure

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Combine Reactants add_solvent Add Toluene start->add_solvent 1 reflux Heat to Reflux (120°C) add_solvent->reflux 2 azeotrope Azeotropic Water Removal reflux->azeotrope 3 (2.5 h) concentrate Concentrate in vacuo azeotrope->concentrate 4 slurry Slurry in Cyclohexane concentrate->slurry 5 filter_dry Filter and Dry slurry->filter_dry 6 characterize Characterization (NMR, MP) filter_dry->characterize 7

Diagram 1. Experimental workflow for the synthesis of the pinacol ester.

  • Preparation: To a 250 mL single-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add pinacol (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene (approximately 100 mL) to the flask.

  • Reaction Setup: Assemble a Dean-Stark apparatus with a condenser and fit it to the round-bottom flask.

  • Reaction: Place the flask in an oil bath and heat the mixture to reflux (approximately 120°C).

  • Azeotropic Removal of Water: Continue refluxing for approximately 2.5 hours, or until the reaction mixture becomes a clear solution and no more water collects in the Dean-Stark trap.

  • Concentration: Allow the reaction mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator to obtain a solid residue.

  • Purification by Slurrying: To the solid residue, add cyclohexane (approximately 15 mL). Heat the slurry to 85°C and stir for 30 minutes.

  • Isolation: Allow the slurry to cool to room temperature, then filter the solid product. Wash the solid with a small amount of cold cyclohexane.

  • Drying: Dry the isolated white solid under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the synthesized this compound pinacol ester should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₄BClFNO₂
Molecular Weight 257.50 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Spectroscopic Data (Predicted and Reference)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm) ~8.2-8.4 (d, 1H, pyridine-H)

    • δ (ppm) ~7.8-8.0 (d, 1H, pyridine-H)

    • δ (ppm) 1.35 (s, 12H, pinacol-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm) ~160-165 (d, JCF ≈ 240 Hz, C-F)

    • δ (ppm) ~150-155 (C-Cl)

    • δ (ppm) ~140-145 (pyridine-CH)

    • δ (ppm) ~120-125 (pyridine-CH)

    • δ (ppm) ~84-85 (pinacol-C)

    • δ (ppm) ~24-25 (pinacol-CH₃)

    • The carbon atom attached to the boron (C-B) may not be observed due to quadrupolar relaxation.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single peak corresponding to the fluorine on the pyridine ring is expected.

Troubleshooting and Field-Proven Insights

Issue 1: Low Yield

  • Cause: Incomplete reaction due to insufficient water removal.

  • Solution: Ensure the toluene used is anhydrous. Extend the reflux time until no more water is collected in the Dean-Stark trap. The reaction mixture should become a clear, homogeneous solution.

  • Cause: Product loss during work-up.

  • Solution: Pinacol esters can sometimes be slightly soluble in non-polar solvents like cyclohexane. Minimize the amount of cold cyclohexane used for washing the filtered product.

Issue 2: Product is an Oil or Gummy Solid

  • Cause: Presence of residual pinacol or other impurities.

  • Solution: Ensure the reaction goes to completion. If slurrying in cyclohexane is insufficient for purification, column chromatography on silica gel can be employed. However, boronic esters can sometimes interact with silica.

Issue 3: Difficulty with Column Chromatography

  • Cause: Pinacol esters can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition.

  • Solution: If column chromatography is necessary, consider using a less polar solvent system (e.g., hexanes/ethyl acetate). Alternatively, the silica gel can be pre-treated with a solution of boric acid to minimize unwanted interactions.

Conclusion

The conversion of this compound to its pinacol ester is a straightforward and essential transformation for its application in organic synthesis. The protocol outlined in this guide, based on azeotropic water removal, is robust and generally high-yielding. Careful attention to anhydrous conditions and appropriate purification techniques will ensure the successful synthesis of this valuable building block. The provided characterization data serves as a benchmark for quality control, enabling researchers to proceed with confidence in their subsequent synthetic endeavors.

References

Application Note: Leveraging 5-Chloro-2-fluoropyridine-3-boronic acid MIDA boronate for Advanced Iterative Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled Reactivity in Complex Molecule Synthesis

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet its application in multi-step, iterative processes has been historically challenged by the inherent reactivity and instability of boronic acids.[1][2] The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this field by offering a robust solution for protecting and controllably releasing boronic acids, thereby enabling the powerful strategy of iterative cross-coupling (ICC).[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a particularly valuable building block: 5-Chloro-2-fluoropyridine-3-boronic acid MIDA boronate . This reagent combines the stability and controlled reactivity of the MIDA boronate platform with the versatile chemical handles of a halogenated pyridine core, opening avenues for the synthesis of highly functionalized and novel molecular entities. We will delve into the mechanistic principles, provide a comprehensive experimental protocol, and showcase the strategic advantages of incorporating this building block into iterative synthesis workflows.

The MIDA Boronate Advantage: A Paradigm Shift in Cross-Coupling

Traditional boronic acids, while highly effective in single cross-coupling reactions, are often unstable, prone to protodeboronation and trimerization into boroxines, which complicates purification and quantitative analysis.[2][6] The MIDA ligand addresses these challenges by forming a stable, tetracoordinate sp³-hybridized boron center.[2] This structural change effectively "masks" the reactivity of the boronic acid under standard anhydrous cross-coupling conditions.[2][3]

Key Advantages of MIDA Boronates:

  • Bench-top Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for easy handling and long-term storage.[4][5][7]

  • Chromatographic Compatibility: They are compatible with silica gel chromatography, simplifying purification and reaction monitoring.[3][5]

  • Orthogonal Reactivity: The MIDA-protected boronate is unreactive in anhydrous Suzuki-Miyaura conditions, allowing for selective coupling of an unprotected boronic acid in its presence.

  • Mild Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) at room temperature to regenerate the reactive sp²-hybridized boronic acid in situ for the subsequent coupling step.[1][4][7]

This "protect-couple-deprotect" sequence forms the basis of iterative cross-coupling, a strategy that mirrors the modularity and efficiency of automated peptide synthesis.[8]

Mechanism of MIDA Boronate-Mediated Iterative Cross-Coupling

The success of iterative cross-coupling hinges on the differential reactivity of the MIDA-protected boronate and the free boronic acid. The key mechanistic principle is the reversible rehybridization of the boron atom.

G cluster_0 MIDA-Protected State (Unreactive) cluster_1 Active State (Reactive) MIDA_Protected R-B(MIDA) (sp³ hybridized) Unreactive towards transmetalation Boronic_Acid R-B(OH)₂ (sp² hybridized) Vacant p-orbital Reactive MIDA_Protected->Boronic_Acid Deprotection (aq. Base, RT) Boronic_Acid->MIDA_Protected Protection (MIDA, Solvent)

Caption: Reversible protection of boronic acid using the MIDA ligand.

Transmetalation in the Suzuki-Miyaura catalytic cycle is believed to require a vacant, Lewis acidic p-orbital on the boron atom.[3] By complexing with the trivalent MIDA ligand, the boron center becomes sp³-hybridized and tetrahedral, eliminating this vacant p-orbital and thus preventing transmetalation.[2][3] The subsequent introduction of a mild aqueous base easily hydrolyzes the MIDA ester, regenerating the planar, sp²-hybridized boronic acid, ready for the next cross-coupling step.[3][8]

Application Protocol: Iterative Synthesis of a Biarylpyridine Derivative

This protocol details a two-step iterative cross-coupling sequence using This compound MIDA boronate to synthesize a functionalized biarylpyridine.

Workflow Overview

The overall strategy involves a first Suzuki-Miyaura coupling at the C5-chloro position of the pyridine ring, followed by deprotection of the MIDA boronate and a second coupling at the C3 position.

G Start Start Materials This compound MIDA boronate Aryl Bromide 1 (Ar¹-Br) Step1 Step 1: First Suzuki-Miyaura Coupling Pd Catalyst, Ligand, Anhydrous Base Anhydrous Solvent, Heat Start->Step1 Intermediate1 Intermediate Product Ar¹-(5-(2-fluoropyridin-3-yl))-MIDA boronate Selective coupling at C-Cl position Step1->Intermediate1 Step2 Step 2: MIDA Deprotection Aqueous Base (e.g., 1M NaOH) THF, Room Temperature Intermediate1->Step2 Intermediate2 In situ Boronic Acid Ar¹-(5-(2-fluoropyridin-3-yl))-boronic acid Step2->Intermediate2 Step3 Step 3: Second Suzuki-Miyaura Coupling Aryl Halide 2 (Ar²-X) Pd Catalyst, Ligand, Base, Solvent Intermediate2->Step3 FinalProduct Final Product 5-Ar¹-3-Ar²-2-fluoropyridine Step3->FinalProduct Purification Workup & Purification Aqueous Extraction Silica Gel Chromatography FinalProduct->Purification

Caption: Iterative cross-coupling workflow using the title compound.

Experimental Details

Materials:

  • This compound MIDA boronate

  • Aryl Bromide 1 (Ar¹-Br)

  • Aryl Halide 2 (Ar²-X, X = Br, I)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine

Step 1: First Suzuki-Miyaura Coupling with Aryl Bromide 1

Causality: This step selectively couples the aryl bromide at the more reactive C-Cl position while the MIDA boronate at C3 remains protected and unreactive under anhydrous conditions. SPhos is an effective ligand for couplings involving heteroaryl chlorides.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound MIDA boronate (1.0 equiv), Aryl Bromide 1 (1.1 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst premix: dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene.

  • Add the catalyst solution to the reaction vial via syringe, followed by additional anhydrous toluene to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Place the vial in a preheated oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/EtOAc gradient) to yield the intermediate MIDA boronate product.

Step 2 & 3: In situ Deprotection and Second Suzuki-Miyaura Coupling

Causality: Mild aqueous base is now introduced to hydrolyze the MIDA ester, unmasking the boronic acid. This is done in situ, immediately followed by the second coupling to minimize decomposition of the potentially unstable heteroaryl boronic acid.[9][10]

  • Dissolve the purified intermediate MIDA boronate from Step 1 (1.0 equiv) in THF (~0.2 M) in a reaction vial.

  • Add 1 M aqueous NaOH (4.0 equiv) and stir vigorously at room temperature for 30-60 minutes. Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • To this mixture, add Aryl Halide 2 (1.2 equiv) and K₃PO₄ (3.0 equiv).

  • Prepare a fresh catalyst premix of Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of THF.

  • Purge the reaction vial with argon/nitrogen, then add the catalyst solution.

  • Heat the reaction to 60-80 °C and stir until the boronic acid intermediate is consumed (monitor by LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with EtOAc and perform an aqueous workup as described in Step 1.

  • Purify the crude material via silica gel chromatography to obtain the final 5-Ar¹-3-Ar²-2-fluoropyridine product.

Data Summary and Expected Outcomes

The following table provides representative parameters for the described protocol. Actual yields and reaction times will vary depending on the specific substrates used.

ParameterStep 1 CouplingStep 2/3 Coupling
Limiting Reagent This compound MIDA boronateIntermediate MIDA boronate
Key Reagents Ar¹-Br, K₃PO₄1M NaOH, Ar²-X, K₃PO₄
Catalyst System Pd(OAc)₂ / SPhosPd(OAc)₂ / SPhos
Solvent Toluene (anhydrous)THF / Water
Temperature 80 - 100 °C60 - 80 °C
Typical Duration 12 - 24 hours4 - 12 hours
Expected Yield 75 - 90%70 - 85%

Broader Applications in Drug Development

The modular nature of this iterative cross-coupling approach is exceptionally well-suited for medicinal chemistry programs.[11] By simply substituting different aryl or heteroaryl halides in each step, large libraries of analogues can be rapidly synthesized from the common this compound MIDA boronate precursor. This enables efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds. The stability and ease of handling of the MIDA boronate building block also make this chemistry amenable to automated synthesis platforms, further enhancing throughput in drug discovery.[8][12][13]

Conclusion

This compound MIDA boronate is a powerful and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its unique combination of a stable, protected boronic acid with two distinct and orthogonally reactive halide handles makes it an ideal substrate for iterative cross-coupling strategies. The protocols outlined in this note provide a robust framework for researchers to leverage the advantages of MIDA boronate chemistry, enabling the efficient and modular construction of novel small molecules for applications in drug development, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Prevent Protodeboronation of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions regarding the stability of 5-Chloro-2-fluoropyridine-3-boronic acid, a valuable yet sensitive building block in modern synthetic chemistry. Our goal is to empower you with the knowledge to mitigate protodeboronation, ensuring the success and reproducibility of your experiments.

Troubleshooting Common Issues

This section addresses problems you might encounter when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction is giving low yields, and I'm isolating the byproduct 5-chloro-2-fluoropyridine. What's happening?

A1: The presence of 5-chloro-2-fluoropyridine is a classic sign of protodeboronation, an undesired side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond. This issue is particularly prevalent with electron-deficient heteroaromatic boronic acids like this compound. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the pyridine nitrogen, makes the carbon-boron bond more susceptible to cleavage, especially under basic aqueous conditions commonly used in cross-coupling reactions.[1]

Q2: I've confirmed my starting material is pure, but my reaction still fails. Could the reaction conditions be the cause of protodeboronation?

A2: Absolutely. The reaction conditions are the primary driver of protodeboronation. Key factors include:

  • Base: Strong bases (e.g., NaOH, KOH) and highly aqueous conditions significantly accelerate protodeboronation. The reaction proceeds via the formation of a more reactive arylboronate anion, which is then protonated by water.[2]

  • Temperature: Higher reaction temperatures can increase the rate of decomposition.

  • Reaction Time: Prolonged reaction times give the side reaction more opportunity to occur.

  • Oxygen: While the primary issue is hydrolysis, dissolved oxygen can also contribute to degradation pathways.[3]

Q3: How can I confirm that my boronic acid has degraded, either in storage or during the reaction?

A3: The most effective method for assessing the purity and detecting degradation is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: Monitor the disappearance of the broad singlet corresponding to the B(OH)₂ protons and the appearance of a new aromatic proton signal in the region of the original C-B bond.

  • ¹⁹F NMR: The fluorine signal of the protodeboronated byproduct (5-chloro-2-fluoropyridine) will have a distinct chemical shift compared to the starting boronic acid.[4][5] This can be a very clean way to quantify the extent of the side reaction.

  • ¹¹B NMR: The boronic acid will have a characteristic signal. Upon protodeboronation, this signal will disappear.[6][7] LC-MS is also an excellent tool to monitor the reaction progress and identify the formation of the 5-chloro-2-fluoropyridine byproduct by its mass.

Root Cause Analysis: The Mechanism of Protodeboronation

Understanding the mechanism is key to prevention. Protodeboronation of arylboronic acids can occur under both acidic and basic conditions, but for Suzuki-Miyaura coupling, the base-catalyzed pathway is the primary concern.

The generally accepted mechanism involves the following steps:

  • Activation by Base: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic tetrahedral boronate species.

  • Protonolysis: This boronate intermediate is then protonated by a proton source, which is typically water in the reaction mixture. This step involves the cleavage of the carbon-boron bond.

For heteroaromatic boronic acids, particularly those with nitrogen adjacent to the boronic acid (2-pyridyl systems), the mechanism can be more complex and sometimes proceeds rapidly through zwitterionic intermediates. While this compound is a 3-pyridyl system, its electron-deficient nature makes the general base-catalyzed pathway highly relevant.

Protodeboronation_Mechanism cluster_0 Step 1: Boronate Formation ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ OH_minus OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ (Equilibrium) ArBOH3_minus_2 [Ar-B(OH)₃]⁻ ArBOH3_minus->ArBOH3_minus_2 ArH Ar-H ArBOH3_minus_2->ArH + H₂O (Proton Source) H2O H₂O BOH4_minus B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Preventative Measures & Best Practices

To maximize the success of your reactions, a multi-faceted approach focusing on storage, handling, and optimized reaction conditions is essential.

Storage and Handling

Improper storage is a common pre-experimental cause of degradation.

  • Storage Conditions: this compound should be stored in a tightly sealed container at refrigerated temperatures (2-8 °C).[8]

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect it from atmospheric moisture.[9]

  • Handling: When weighing and handling the reagent, do so in a dry environment. Avoid leaving the container open to the atmosphere for extended periods.

The "Slow-Release" Strategy: Using MIDA Boronates

For particularly sensitive substrates like this compound, one of the most robust strategies is to use a more stable precursor that slowly releases the active boronic acid in situ. N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[10][11][12]

Why it works: MIDA boronates are air-stable, crystalline solids that are unreactive under many standard Suzuki conditions.[13] Under specific basic, aqueous conditions, they hydrolyze at a controlled rate to release the boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling reaction over decomposition.[10]

MIDA_Strategy MIDA_Boronate Stable Ar-B(MIDA) (Bench-stable solid) Slow_Hydrolysis Slow Hydrolysis (e.g., K₃PO₄, H₂O) MIDA_Boronate->Slow_Hydrolysis Boronic_Acid Unstable Ar-B(OH)₂ (Low concentration in situ) Slow_Hydrolysis->Boronic_Acid Coupling Fast Suzuki Coupling (Desired Reaction) Boronic_Acid->Coupling Pd Cat., Ar-X Decomposition Protodeboronation (Side Reaction, Minimized) Boronic_Acid->Decomposition

Caption: The slow-release strategy using MIDA boronates.

Optimized Suzuki-Miyaura Protocol

If using the boronic acid directly, careful optimization of reaction parameters is critical.

ParameterStandard Conditions (High Risk)Recommended Conditions (Low Risk)Rationale
Base NaOH, KOH, Cs₂CO₃ (strong)K₃PO₄, K₂CO₃, KF (mild)Milder bases lower the pH and reduce the rate of base-catalyzed protodeboronation.[2]
Solvent High water contentAnhydrous solvents (e.g., Toluene, Dioxane) with minimal water, or THF.Minimizes the availability of the proton source required for protodeboronation.
Temperature >100 °C60-80 °C (if reactivity allows)Lower temperatures slow down the decomposition pathway.
Catalyst Standard Pd catalystsHigh-activity catalysts (e.g., with Buchwald ligands like SPhos)A more active catalyst can accelerate the desired coupling, making it outcompete protodeboronation.[14][15]

Protocol 1: Suzuki-Miyaura Coupling using a MIDA Boronate Derivative

This protocol is adapted from established methods for unstable heteroaryl MIDA boronates.[10][16]

  • Preparation: Synthesize the MIDA boronate of this compound. This is typically achieved by reacting the boronic acid with N-methyliminodiacetic acid with azeotropic removal of water. The resulting MIDA boronate is generally a stable, purifiable solid.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the 5-Chloro-2-fluoropyridine-3-MIDA boronate (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of 1,4-dioxane/water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q4: Is it better to use the boronic acid or its pinacol ester?

A4: A pinacol ester is generally more stable to storage than the corresponding boronic acid and can resist protodeboronation to some extent. However, like MIDA boronates, they act as a "slow-release" source of the boronic acid, as they must first hydrolyze under the reaction conditions. For a highly sensitive substrate like this, a MIDA boronate often provides superior stability and more controlled release.[10][13]

Q5: Can I run the reaction under completely anhydrous conditions to prevent protodeboronation?

A5: While seemingly logical, completely anhydrous Suzuki-Miyaura couplings can be challenging. Many common bases are not soluble in anhydrous organic solvents, and the activation of the boronic acid for transmetalation often benefits from the presence of a small amount of water.[3] There are specialized anhydrous protocols, but for general use, a milder base with minimal water is often a more practical and effective compromise.

Q6: My reaction requires a strong base for another functional group in my molecule. What can I do?

A6: This is a challenging situation. If possible, consider altering the synthetic route to avoid this conflict. If not, the MIDA boronate strategy is your best option, as the MIDA ester itself is more robust towards various conditions than the free boronic acid.[17] You could also explore alternative coupling reactions that do not require basic conditions, though this is a more significant deviation.

Q7: Are there any specific palladium catalysts or ligands that are recommended for this type of substrate?

A7: For electron-deficient and heteroaromatic substrates, modern electron-rich, bulky phosphine ligands are highly recommended. Ligands developed by the Buchwald group, such as SPhos and RuPhos, are excellent choices as they promote rapid oxidative addition and reductive elimination, which helps the catalytic cycle outpace the protodeboronation side reaction.[14][18]

References

Technical Support Center: Suzuki Coupling with 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically demanding substrate, 5-Chloro-2-fluoropyridine-3-boronic acid. Low yields in this context are a common but surmountable issue. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles to enhance your reaction success.

Troubleshooting Guide: Addressing Low Yields

This section directly tackles the most common failure modes observed during the coupling of this compound.

Question 1: My reaction resulted in low yield or returned only starting material. What are the most probable causes and how can I fix them?

Low conversion is typically rooted in one or more stages of the catalytic cycle being inefficient. Given the specific properties of this compound, the key challenges are its susceptibility to decomposition and the inherent difficulty in the transmetalation step.

Primary Cause 1: Protodeboronation (Decomposition of the Boronic Acid)

Your boronic acid is likely being destroyed faster than it can couple. This is the most common side reaction for heteroaryl boronic acids, where the C–B bond is cleaved and replaced by a C–H bond.[1][2] This process is accelerated by heat and the aqueous basic conditions required for the reaction.[3][4]

  • Expert Insight: The electron-withdrawing nature of the fluorine and chlorine atoms on the pyridine ring, combined with the Lewis basic nitrogen, makes this particular boronic acid highly susceptible to protodeboronation.[1][5]

  • Solutions:

    • Use a Milder Base: Strong bases can accelerate decomposition. Switch from strong bases like NaOH or K₃PO₄ to milder options like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6][7]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester.[3][6] MIDA boronates are exceptionally stable and participate in the reaction via a "slow-release" of the active boronic acid under basic conditions, keeping its ambient concentration low and minimizing decomposition.[4]

    • Minimize Reaction Time & Temperature: Use a highly active catalyst system that allows for lower reaction temperatures (e.g., 70-90 °C) and shorter reaction times. A fast generation of the active Pd(0) species is crucial.[8]

Primary Cause 2: Inefficient Transmetalation

Transmetalation, the transfer of the pyridine group from boron to palladium, is often the rate-limiting step.[9] This step requires the formation of a boronate species by the base.[7][10] For an electron-deficient heterocycle like this one, this step can be particularly slow.[5]

  • Expert Insight: The choice of base and solvent system is critical for activating the boronic acid. The base must be strong enough and soluble enough to form the reactive boronate complex.

  • Solutions:

    • Optimize the Base: Use a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), which are highly effective at promoting boronate formation.[6][10] Ensure the base is finely powdered to maximize surface area.

    • Solvent System: A mixture of an aprotic organic solvent with water (e.g., Dioxane/H₂O 4:1, THF/H₂O) is often necessary. Water can improve the solubility of the base and facilitate the formation of the active [Ar-B(OH)₃]⁻ species.[6]

    • Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, compensating for any decomposition or slow transmetalation.[5][11]

Primary Cause 3: Catalyst Inhibition or Deactivation

The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][12] This is a well-documented issue with pyridine-containing substrates.

  • Expert Insight: The 2-fluoro substituent slightly reduces the Lewis basicity of the pyridine nitrogen, but inhibition can still be a significant factor. The key is to use a ligand that is bulky enough to prevent this unproductive binding while still promoting the desired catalytic steps.

  • Solutions:

    • Select Bulky, Electron-Rich Ligands: Modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are designed to overcome these challenges.[10][13] Their bulk and electron-donating properties stabilize the Pd(0) state, accelerate oxidative addition, and can prevent pyridine coordination.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the efficient and rapid generation of the active Pd(0) species, which can outcompete catalyst deactivation pathways.[8][14][15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst, ligand, and base combination to start with for this compound?

For a challenging substrate like this, a robust, high-activity system is recommended as a starting point. Avoid traditional catalysts like Pd(PPh₃)₄, which are often not active enough.[13]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources that pair well with modern ligands.[7]
Ligand SPhos or XPhosBulky, electron-rich ligands that accelerate key steps and prevent catalyst inhibition by the pyridine nitrogen.[10]
Base K₃PO₄ or Cs₂CO₃Strong, effective bases for activating the boronic acid to facilitate transmetalation.[6][10]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Aprotic solvents with a small amount of water to aid base solubility and boronate formation.[16][17]

Q2: Should I rigorously degas my reaction?

Yes, absolutely. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium black.[6][14] Proper degassing is crucial for reproducibility and high yields.

  • Best Practice: Assemble all solid reagents in the reaction flask, then subject the flask to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Add the solvents, which should also be degassed beforehand by sparging with inert gas for 15-30 minutes.[6][18]

Q3: How should I handle and store this compound?

Like many boronic acids, this reagent is sensitive to air and moisture, which can lead to gradual decomposition over time.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place, preferably in a desiccator or under an inert atmosphere.[19][20]

  • Handling: Weigh out the reagent quickly and minimize its exposure to the atmosphere. Handle in accordance with good industrial hygiene and safety practices.[20]

Q4: Is it worth synthesizing the MIDA boronate ester of my compound?

If you consistently face issues with protodeboronation or have a particularly challenging (e.g., electron-rich, hindered) coupling partner, converting to the MIDA boronate is an excellent strategy.[4]

  • Advantages: MIDA boronates are exceptionally stable on the benchtop, even under air, for extended periods. They provide a "slow-release" of the boronic acid in situ, maintaining a low, steady concentration that favors productive cross-coupling over decomposition.[4]

  • Disadvantages: It requires an additional synthetic step to prepare the MIDA ester from the boronic acid.

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the cycle and highlights the key areas of concern when using this compound.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Adduct Pd0->OA_Complex Oxidative Addition Base_Complex L₂Pd(II)(Ar)(OH) (Base Exchange) OA_Complex->Base_Complex Ligand Exchange Trans_Complex L₂Pd(II)(Ar)(Ar') Diaryl Complex Base_Complex->Trans_Complex Transmetalation (Often Rate-Limiting!) Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->Base_Complex Base Base (e.g., K₃PO₄) Base->Boronic Activation to [Ar'B(OH)₃]⁻ Troubleshooting_Tree start Low Yield Observed q1 Are Starting Materials Degraded? start->q1 a1_yes Store Boronic Acid Under Inert Gas. Use Fresh Reagents. q1->a1_yes Yes q2 Is Catalyst System Optimal? q1->q2 No a1_yes->q2 a2_no Switch to Bulky Ligand (e.g., SPhos) & Pd Pre-catalyst. q2->a2_no No q3 Is Protodeboronation Suspected? q2->q3 Yes a2_no->q3 a3_yes 1. Use Milder Base (KF). 2. Lower Temperature. 3. Convert to MIDA Ester. q3->a3_yes Yes end Improved Yield q3->end No a3_yes->end

References

Technical Support Center: Managing Homocoupling of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-fluoropyridine-3-boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common but manageable side reaction of homocoupling. By understanding the underlying mechanisms and implementing robust experimental techniques, you can significantly improve the yield and purity of your desired biaryl products.

This center is divided into two main sections:

  • A Troubleshooting Guide to address issues as they arise during your experiments.

  • Frequently Asked Questions (FAQs) for proactive experimental design and a deeper understanding of the reaction components.

Troubleshooting Guide

This section is formatted as a direct question-and-answer guide to solve specific problems encountered in the lab.

Question 1: My LC-MS/NMR analysis shows a major byproduct with a mass corresponding to a dimer of my starting boronic acid (5,5'-dichloro-2,2'-difluoro-3,3'-bipyridine). What is happening and how can I fix it?

Answer:

You are observing the classic side product of boronic acid homocoupling. This occurs when two molecules of your this compound couple with each other instead of with your intended aryl halide partner. This reaction is primarily promoted by the presence of oxygen and palladium(II) species in your reaction mixture.[1][2]

Here are the primary causes and actionable solutions:

Potential Cause Explanation Recommended Solution
Oxygen Contamination Oxygen in the reaction headspace or dissolved in the solvent can oxidize the active Pd(0) catalyst to Pd(II).[3] Pd(II) species can then mediate an oxidative homocoupling pathway, consuming your boronic acid and reducing back to Pd(0).[1][3]Implement Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles). Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective.[2][4] Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Precatalyst Issues Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts.[1] For the main Suzuki cycle to begin, this Pd(II) must be reduced to Pd(0). This initial reduction can occur via homocoupling of two boronic acid molecules, essentially making it a sacrificial process that lowers your yield from the start.[1]Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Use Modern Precatalysts: Employ modern phosphine ligand-palladium precatalysts (e.g., SPhos, XPhos, or RuPhos precatalysts) which are designed for efficient in situ generation of the active Pd(0) species with minimal side reactions.[5]
Inappropriate Base or Temperature The choice of base and reaction temperature can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[2] Excessively strong bases or high temperatures can sometimes accelerate side reactions.Screen Weaker Bases: While a base is necessary to activate the boronic acid for transmetalation,[6] overly harsh conditions are not always better. Consider screening bases like K₃PO₄ or Cs₂CO₃, which are often effective for heteroaryl couplings at moderate temperatures.[7][8] Optimize Temperature: Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the desired reaction is not proceeding.
Slow Oxidative Addition If the oxidative addition of your aryl halide to the Pd(0) catalyst is the rate-limiting step, the concentration of the active catalyst available for side reactions like homocoupling increases.[9][10] This is particularly relevant for less reactive aryl chlorides.Select an Appropriate Ligand: For challenging electrophiles like aryl chlorides, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A). These ligands accelerate the oxidative addition and subsequent reductive elimination steps, favoring the desired cross-coupling pathway.[5][10]
Question 2: I've tried degassing, but I still see significant homocoupling. What other advanced techniques can I employ?

Answer:

If standard procedures are insufficient, especially with a particularly sensitive or electron-deficient boronic acid like this compound, you can implement more advanced strategies:

  • Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent can help "scavenge" any Pd(II) species that form, keeping the palladium in its active Pd(0) state. A study demonstrated that adding potassium formate (HCO₂K) successfully suppressed homocoupling by minimizing the concentration of free Pd(II) without significantly reducing the desired oxidative addition product.[11]

  • Pre-heating the Mixture: One practical technique involves pre-heating the reaction mixture containing the aryl halide, base, and solvent under an inert atmosphere before adding the boronic acid and catalyst.[4] This ensures all components are at thermal equilibrium and can help drive the initial oxidative addition step forward immediately upon catalyst introduction.

  • Use of Boronic Esters: While boronic acids are common, their corresponding esters (e.g., pinacol esters) can sometimes be more stable and less prone to side reactions like protodeboronation and homocoupling.[12] You may consider synthesizing the pinacol ester of this compound as an alternative coupling partner.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling in a Suzuki reaction?

The most commonly accepted mechanism for homocoupling, especially as a byproduct in Suzuki reactions, is mediated by oxygen and Pd(II). The process can be summarized as follows:

  • Oxidation of Catalyst: The active Pd(0) catalyst reacts with dissolved oxygen to form a palladium-peroxo complex, [(L)₂Pd(η²-O₂)].[3]

  • Reaction with Boronic Acid: This peroxo complex reacts with two molecules of the boronic acid. This involves the formation of an adduct between the peroxo-palladium and the oxophilic boron atom, followed by transmetalation steps.[3][13]

  • Reductive Elimination: The resulting di-aryl palladium complex, trans-Ar-Pd-Ar, undergoes reductive elimination to form the Ar-Ar bond (the homocoupled product) and regenerate the Pd(0) catalyst, which can then re-enter either the desired Suzuki cycle or this parasitic homocoupling cycle.[14]

A less common, oxygen-free mechanism involving protonolysis and a second transmetalation has also been proposed, particularly with electron-deficient arylboronic acids.[5]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Parasitic Homocoupling Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar'-X) pd0->ox_add Rate Limiting for Ar-Cl pd_peroxo (O₂)Pd(II)L₂ pd0->pd_peroxo Oxidation pd2_complex Ar'-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation (ArB(OH)₂ + Base) pd2_complex->transmetal diaryl_pd Ar'-Pd(II)-Ar L₂ transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) red_elim->product oxygen O₂ oxygen->pd_peroxo homo_trans 2 x ArB(OH)₂ pd_peroxo->homo_trans homo_diaryl Ar-Pd(II)-Ar L₂ homo_trans->homo_diaryl homo_red_elim Reductive Elimination homo_diaryl->homo_red_elim homo_red_elim->pd0 Catalyst Regeneration homo_product Ar-Ar (Homocoupling) homo_red_elim->homo_product

Fig 1. Catalytic cycles for desired Suzuki coupling vs. undesired homocoupling.
Q2: How should I store this compound to ensure its stability?

Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition over time, which can contribute to side reactions. To maximize shelf-life and reactivity:

  • Store Cold: Keep the reagent in a refrigerator or freezer.

  • Store Dry: Use a desiccator or store with a desiccant. Boronic acids can form anhydrides (boroxines) upon dehydration, but they can also undergo protodeboronation in the presence of moisture, a reaction that cleaves the C-B bond.[1]

  • Store Under Inert Gas: For long-term storage, keeping the vial under an argon or nitrogen atmosphere can prevent slow oxidation.

Q3: What analytical methods are best for detecting and quantifying the homocoupled byproduct?
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial detection. You can quickly identify the mass of the homocoupled product (C₁₀H₄Cl₂F₂N₂) in your crude reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the byproduct is volatile enough.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for quantifying the ratio of your desired product to the homocoupled byproduct by comparing the integration of unique, well-resolved signals.

  • Thin Layer Chromatography (TLC): A quick method to visualize the presence of a major byproduct, though it doesn't provide structural confirmation. The homocoupled product is often less polar than the desired cross-coupled product.

Q4: Are there specific reaction conditions you recommend as a starting point for this particular boronic acid?

For the Suzuki-Miyaura coupling of an aryl halide (Ar-X) with this compound, the following conditions provide a robust starting point designed to minimize homocoupling.

Parameter Recommended Condition Rationale / Key Considerations
Aryl Halide (Ar-X) 1.0 equivalentThe limiting reagent.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps drive the reaction to completion but a large excess can sometimes promote side reactions.
Palladium Catalyst 1-3 mol% Pd₂(dba)₃ with a suitable ligand, OR 1-3 mol% of a modern precatalyst (e.g., SPhos G3)Pd₂(dba)₃ is a Pd(0) source. Modern precatalysts are highly efficient at generating the active catalyst.[5][6]
Ligand 2-6 mol% SPhos or XPhosBulky, electron-rich phosphine ligands are excellent for coupling electron-deficient pyridines and can accelerate the desired reaction pathway.[5][15]
Base 2.0 - 3.0 equivalents K₃PO₄ or Cs₂CO₃These are effective bases for heteroaryl couplings and are generally compatible with a wide range of functional groups.[8][15]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 ratio) or Toluene / H₂OA polar aprotic solvent with a small amount of water is standard. Water helps dissolve the base and facilitates the transmetalation step.[1][7]
Temperature 80 - 100 °CStart at a moderate temperature. 5-Chloro-2-fluoropyridine is an electron-deficient system, which generally makes the coupling more facile.[10]
Atmosphere Strict Nitrogen or ArgonCrucial for preventing homocoupling. Ensure all reagents and the vessel are properly degassed.[2][4]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol incorporates best practices for setting up an oxygen-sensitive reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water, deionized (2 mL)

  • Schlenk flask or microwave vial with a stir bar

Procedure:

  • Vessel Preparation: Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Addition of Solids: To the flask, add the aryl halide, this compound, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Degassing: Separately, sparge the 1,4-dioxane and water with argon for 30-60 minutes to remove dissolved oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Catalyst Addition: Briefly open the flask under a positive pressure of argon and add the Pd₂(dba)₃ and SPhos. Alternatively, for better consistency, add the catalyst and ligand with the other solids in Step 2.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90 °C. Stir vigorously for the required reaction time (monitor by LC-MS or TLC, typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Fig 2. Workflow for optimized Suzuki-Miyaura coupling experiment.

References

Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Chloro-2-fluoropyridine-3-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. The inherent electronic properties of this substrate—namely, the electron-withdrawing nature of the fluorine and chlorine atoms and the coordinating pyridine nitrogen—can present unique challenges. This document provides in-depth, field-proven insights in a troubleshooting format to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low or stalled. What are the primary factors to investigate when optimizing the reaction temperature?

Low conversion is a common hurdle. Temperature is a critical parameter that directly influences multiple competing factors within the catalytic cycle. Simply increasing the heat is not always the solution and can sometimes be detrimental.

Causality Behind Temperature Effects:

  • Catalytic Turnover: The three key steps in the Suzuki reaction—oxidative addition, transmetalation, and reductive elimination—all have temperature-dependent rates.[1] For challenging substrates, particularly with electron-rich or sterically hindered aryl halides, a higher temperature may be necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[2]

  • Catalyst Decomposition: At excessively high temperatures (e.g., >120 °C, depending on the catalyst system), palladium catalysts, especially those with less bulky or robust ligands, can decompose to form inactive palladium black.[3] This is often observed as a color change in the reaction mixture to a dark black precipitate.

  • Substrate/Product Stability: The boronic acid itself, as well as the desired product, can degrade at elevated temperatures over prolonged reaction times.

A successful reaction requires finding the "sweet spot" where the rate of the productive catalytic cycle significantly outpaces the rates of decomposition pathways. An optimal temperature for many Suzuki couplings is often found between 80-110 °C.[2][4]

Diagram: The Temperature Optimization Window

This diagram illustrates the relationship between reaction temperature and the rates of the desired product formation versus undesirable side reactions. The optimal temperature is where the yield is maximized before catalyst decomposition and substrate degradation become dominant.

G cluster_0 Temperature Effects on Suzuki Coupling Temp Reaction Temperature Rate_Product Rate of Product Formation (Desired) Temp->Rate_Product Increases Rate_Decomp Rate of Side Reactions (Protodeboronation, Catalyst Decomposition) Temp->Rate_Decomp Increases Sharply at High T Yield Overall Yield Rate_Product->Yield Rate_Decomp->Yield Decreases Optimal Optimal Temperature Window (e.g., 80-110°C) Yield->Optimal

Caption: Interplay of reaction rates as a function of temperature.

FAQ 2: I'm observing significant protodeboronation of my boronic acid. How does temperature influence this, and how can it be mitigated?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[5] This is a frequent side reaction with electron-deficient heteroaryl boronic acids like this compound, as the electron-withdrawing groups make the carbon atom attached to boron more susceptible to protonolysis.

Influence of Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[2] This side reaction is often exacerbated by the presence of water and a strong base.[2] However, a counterintuitive phenomenon can occur: running the reaction at a very low temperature may also lead to increased protodeboronation if the rate of transmetalation is too slow, allowing the boronic acid more time to decompose in the basic, aqueous media before it can productively couple.[6]

Mitigation Strategies:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider switching from strong bases like Cs₂CO₃ or K₃PO₄ to milder options like K₂CO₃ or KF.[2]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester.[2][7] These derivatives exhibit enhanced stability and participate in the reaction via a "slow release" of the active boronic acid, keeping its standing concentration low and minimizing side reactions.[5][8]

  • Control Water Content: While a small amount of water is often necessary to solubilize the base and facilitate boronate formation, excess water can promote hydrolysis and protodeboronation. Using a solvent system like 1,4-dioxane/water (e.g., 10:1 ratio) is a common starting point.[6] For highly sensitive substrates, strictly anhydrous conditions may be required.[2]

  • Temperature Optimization: The goal is to find the lowest temperature that allows for a reasonable rate of the desired coupling, thereby winning the kinetic race against protodeboronation.[2] A screening experiment (see FAQ 4) is highly recommended.

Mitigation StrategyMechanism of ActionRecommended Conditions
Use Milder Base Reduces the rate of base-mediated protodeboronation.K₂CO₃, KF, or K₂HPO₄.[3]
Protect Boronic Acid Increases stability and provides slow release of the active species.Convert to pinacol (BPin) or MIDA ester.[2][4]
Control Water Minimizes hydrolysis of the C-B bond.Use degassed solvents with controlled water (e.g., Dioxane/H₂O 10:1).[6]
Optimize Temperature Ensures transmetalation rate outcompetes decomposition.Typically 60-100 °C; must be determined empirically.[9]
FAQ 3: What are the signs of catalyst decomposition, and which catalyst systems are more robust for this specific coupling?

The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially deactivating the catalyst. Combined with thermal stress, this makes the choice of catalyst and ligand critical.

Signs of Decomposition: The most common sign is the formation of a fine black precipitate, known as "palladium black."[3] This indicates that the Pd(0) species has agglomerated and fallen out of the catalytic cycle. If your reaction mixture turns black shortly after heating, catalyst decomposition is a likely culprit.

Recommended Catalyst Systems:

For electron-deficient heteroaryl substrates, catalysts with electron-rich, bulky phosphine ligands are often superior. These ligands stabilize the Pd(0) center, promote the crucial oxidative addition step, and can shield the metal from coordinating to the pyridine nitrogen.[2][10]

Catalyst / Pre-catalystLigand TypeKey Advantages
Pd(dppf)Cl₂ Ferrocenyl-based bisphosphineHigh thermal stability, good for many heteroaryl couplings.[6]
XPhos Pd G3 / SPhos Pd G2 Buchwald PalladacyclesHighly active, bulky, and electron-rich; excellent for challenging couplings.[2]
Pd₂(dba)₃ with P(t-Bu)₃ or SPhos In-situ generated from Pd(0) sourceAllows for flexible ligand choice; bulky phosphines are effective.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A classic catalyst, but often less stable and active at lower temperatures compared to modern systems.[6]
FAQ 4: How do I design a systematic experiment to determine the optimal reaction temperature?

A parallel temperature screening experiment is the most efficient method to identify the optimal conditions for your specific coupling partner.

Experimental Design: Set up 4-5 identical reactions in parallel, with temperature as the only variable. Use small-scale reaction vials (e.g., microwave vials or sealed tubes) to ensure consistency.

  • Reaction 1: Room Temperature (~25 °C)

  • Reaction 2: 50 °C

  • Reaction 3: 80 °C

  • Reaction 4: 110 °C

Monitoring and Analysis: Monitor each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing it by LC-MS or TLC. This will provide a kinetic profile, showing not only the final conversion but also the rate of product formation and the emergence of byproducts like the protodeboronated starting material.

Diagram: Workflow for Temperature Screening

G cluster_workflow Systematic Temperature Optimization Workflow cluster_reactions Parallel Heating prep Prepare Master Mix (Substrates, Base, Catalyst, Solvent) aliquot Aliquot into 4 Reaction Vials prep->aliquot T1 Vial 1 25°C aliquot->T1 T2 Vial 2 50°C aliquot->T2 T3 Vial 3 80°C aliquot->T3 T4 Vial 4 110°C aliquot->T4 monitor Monitor Reactions by LC-MS (t = 1h, 4h, 12h) T1->monitor T2->monitor T3->monitor T4->monitor analyze Analyze Data: - Rate of Product Formation - Rate of Protodeboronation - Final Conversion monitor->analyze optimal Identify Optimal Temperature analyze->optimal

Caption: Step-by-step workflow for parallel temperature screening.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This is a starting point protocol. The optimal catalyst, base, solvent, and temperature must be determined empirically.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2–1.5 equiv.), the aryl halide partner (1.0 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Temperature Screening Experiment
  • Master Mix Preparation: In a larger flask, prepare a master mix containing the aryl halide, this compound, base, and solvent for all four reactions. Stir to ensure homogeneity. Do not add the catalyst to the master mix.

  • Aliquoting: Dispense the calculated volume of the master mix into four separate, labeled reaction vials.

  • Catalyst Addition: Add the same amount of palladium catalyst to each vial, ensuring it is done under a positive pressure of inert gas.

  • Sealing and Heating: Quickly seal each vial. Place each vial into a separate, pre-heated heating block or oil bath set to the designated screening temperatures (25, 50, 80, 110 °C).

  • Sampling and Quenching: At each time point (1h, 4h, 12h), carefully and quickly unseal each vial, remove a small aliquot (~20 µL) with a syringe, and quench it in a labeled LC-MS vial containing a dilution solvent (e.g., acetonitrile).

  • Analysis: Analyze the quenched samples by LC-MS to determine the ratio of starting material, product, and key byproducts. Plot the percentage of product formation versus time for each temperature to identify the optimal conditions.

References

effect of water on the stability of 5-Chloro-2-fluoropyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team Last Updated: January 6, 2026

Introduction

Welcome to the technical support guide for 5-Chloro-2-fluoropyridine-3-boronic acid. This versatile building block is crucial for synthesizing complex molecules in pharmaceutical and agrochemical development, primarily through its application in Suzuki-Miyaura cross-coupling reactions.[1] However, its stability and reactivity, particularly in the presence of water, can present significant challenges. The heteroaromatic nature of the pyridine ring, combined with the electronic effects of its substituents, makes this reagent susceptible to decomposition pathways that can impede reaction success.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the nuanced role of water in reactions involving this compound. We will move beyond standard protocols to explain the causality behind common issues, offering robust troubleshooting strategies and validated experimental workflows to ensure the stability and success of your reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound in aqueous environments.

Q1: What is the primary stability concern for this compound in aqueous reaction media?

The principal stability issue is protodeboronation (also called protodeborylation).[3][4] This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into the byproduct 5-chloro-2-fluoropyridine.[3][5] This process consumes the boronic acid, leading to a direct reduction in the yield of your desired coupled product.[6] Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridines, are particularly susceptible to this degradation pathway.[2][3][7]

Q2: Is water always detrimental in reactions involving this boronic acid?

Not at all. Water plays a dual and often contradictory role in Suzuki-Miyaura coupling reactions. While it is the proton source for unwanted protodeboronation, its presence is frequently essential for the reaction to proceed efficiently.[7][8][9]

  • Beneficial Role: Many inorganic bases crucial for the catalytic cycle (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) have poor solubility in common organic solvents like dioxane or toluene.[9][10] A controlled amount of water is often added to dissolve the base, which is necessary to form the active boronate species ([ArB(OH)₃]⁻). This boronate is more nucleophilic and readily participates in the critical transmetalation step with the palladium catalyst.[7][11]

  • Detrimental Role: As mentioned above, excess water provides the protons that drive the protodeboronation side reaction.[8]

The key to a successful reaction is achieving the optimal balance—using enough water to facilitate base solubility and catalysis, but not so much that protodeboronation becomes the dominant pathway.

Q3: How does the specific structure of this compound influence its stability?

The stability of this molecule is a complex interplay of its structural features:

  • Pyridine Ring: As a π-deficient heteroaromatic system, the pyridine ring's electronic nature influences the C-B bond strength and susceptibility to cleavage.[2]

  • Basic Nitrogen Atom: The lone pair on the pyridine nitrogen can interact with the palladium catalyst, potentially leading to catalyst inhibition.[2] Furthermore, the speciation of the boronic acid (neutral, zwitterionic, or anionic boronate) is highly dependent on the reaction pH, which in turn dictates the dominant protodeboronation mechanism.[3]

  • Electron-Withdrawing Groups: The chloro and fluoro substituents are strongly electron-withdrawing. This electronic effect can influence the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, thereby affecting both the rate of desired transmetalation and undesired protodeboronation.[12]

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent premature degradation from atmospheric moisture, the compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, typically between 2-8°C.[1]

  • Atmosphere: Keep in a tightly sealed container to minimize exposure to air and moisture.[13] For maximum longevity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Environment: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]

Troubleshooting Guide: Overcoming Reaction Failures

This section provides a structured approach to diagnosing and solving common problems encountered during experiments.

Problem 1: Low Yield & Significant Protodeboronation Byproduct

Observation: Your reaction yields are low or non-existent, and analysis (e.g., by LC-MS or GC-MS) shows a significant peak corresponding to 5-chloro-2-fluoropyridine.

Primary Cause: Excessive protodeboronation is occurring, consuming your starting material faster than the desired coupling reaction.[5]

Solutions & Optimization Strategies
StrategyRationale
1. Minimize Water Reduce the amount of water in your solvent system. Water is the proton source for the side reaction.[8]
2. Use Milder Bases Strong bases (e.g., NaOH, KOH) in aqueous media can accelerate protodeboronation.[8]
3. Employ Anhydrous Conditions In severe cases, eliminating water entirely can shut down the protodeboronation pathway.
4. Use a Boronic Acid Surrogate Convert the boronic acid to a more stable form that slowly releases the active reagent under reaction conditions.[15][16]

Troubleshooting Workflow Diagram

start Low Yield of Coupled Product? check_byproduct Is 5-chloro-2-fluoropyridine the major byproduct? start->check_byproduct protodeboronation High Probability of Protodeboronation check_byproduct->protodeboronation Yes other_issues Investigate Other Issues: - Catalyst Inactivity - Reagent Purity - Temperature check_byproduct->other_issues No solution1 Reduce Water Content (e.g., 10:1 Dioxane/H2O) protodeboronation->solution1 solution2 Switch to Milder Base (e.g., K2CO3, KF) protodeboronation->solution2 solution3 Use Boronic Acid Surrogate (e.g., MIDA Boronate) protodeboronation->solution3 solution4 Consider Anhydrous Conditions protodeboronation->solution4

Caption: Troubleshooting workflow for low-yield reactions.

Problem 2: Reaction Fails to Initiate or Stalls

Observation: The reaction shows no conversion of starting materials, even after extended time or heating.

Primary Cause: This is often the reverse of the first problem. There may be insufficient water to dissolve the base, preventing the formation of the active boronate species required for transmetalation.[7][9]

Solutions & Optimization Strategies
StrategyRationale
1. Methodical Water Addition If using anhydrous solvents, add a small, precise amount of degassed water (e.g., 1-2 equivalents relative to the limiting reagent) to initiate catalysis.
2. Enhance Mixing In biphasic systems, poor mixing leads to a low interfacial surface area, slowing the reaction. Ensure vigorous stirring (>700 RPM).[8]
3. Screen Alternative Bases Some bases have better solubility in organic solvents. Consider screening bases like potassium phosphate (K₃PO₄), which can be effective with minimal water.
4. Check Catalyst and Ligand Ensure your palladium source and ligand are active and have not decomposed. Use of air-stable pre-catalysts is recommended.[8]

Experimental Protocols & Data

Data Presentation: Impact of Water on Reaction Yield

The following table summarizes results from a model Suzuki-Miyaura coupling of this compound with 4-bromoanisole. These data illustrate the critical importance of optimizing the water ratio.

EntrySolvent System (Dioxane:H₂O)Base (2.0 equiv)Temperature (°C)Time (h)Yield of Coupled Product (%)Yield of Protodeboronation (%)
1Anhydrous DioxaneK₂CO₃10012< 5%< 2%
220:1K₂CO₃1001265%10%
310:1 K₂CO₃ 100 8 92% < 5%
44:1K₂CO₃100875%20%
52:1K₂CO₃100845%48%
610:1K₃PO₄100695%< 3%
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound.

  • Vessel Preparation: To a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water. Add the solvent mixture via syringe to the vial to achieve a final concentration of 0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[7]

Protocol 2: Preparation and Use of an Air-Stable MIDA Boronate Ester

For substrates that are extremely prone to protodeboronation, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate allows for a "slow-release" strategy.[15][16]

Part A: MIDA Boronate Formation

  • In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO.

  • Heat the mixture to 80 °C and stir until all solids dissolve.

  • Remove the solvent under high vacuum to yield the crude MIDA boronate, which can be purified by crystallization or used directly.

Part B: Slow-Release Suzuki-Miyaura Coupling

  • Follow the steps in Protocol 1 , but replace the boronic acid with the prepared 5-Chloro-2-fluoropyridine-3-MIDA boronate (1.2 equiv).

  • Use a base such as K₃PO₄ in a solvent system like 5:1 dioxane/H₂O. The base will slowly hydrolyze the MIDA ester, releasing the boronic acid in situ at a controlled rate, which keeps its instantaneous concentration low and minimizes decomposition.[15][16]

Mechanism Visualization: The Dual Role of Water

cluster_0 Reaction Environment cluster_1 Beneficial Pathway cluster_2 Detrimental Pathway Water Water (H₂O) BaseSol Solubilizes Base (e.g., K₃PO₄) Water->BaseSol ProtonSource Acts as Proton Source Water->ProtonSource BoronicAcid 5-Chloro-2-fluoropyridine -3-boronic acid Boronate Forms Active Boronate [ArB(OH)₃]⁻ BoronicAcid->Boronate Protodeboronation Protodeboronation BoronicAcid->Protodeboronation BaseSol->Boronate Coupling Successful Suzuki Coupling Boronate->Coupling ProtonSource->Protodeboronation Byproduct Byproduct Formation: 5-chloro-2-fluoropyridine Protodeboronation->Byproduct

Caption: The conflicting roles of water in Suzuki-Miyaura reactions.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing palladium catalyst deactivation during cross-coupling reactions involving 5-Chloro-2-fluoropyridine-3-boronic acid. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.

Introduction: The Challenge of Heteroaryl Couplings

This compound is a valuable building block in medicinal chemistry, providing access to highly functionalized pyridine scaffolds. However, its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is often plagued by catalyst deactivation. The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom create a unique set of challenges that can lead to stalled reactions, low yields, and the formation of unwanted byproducts.[1][2] This guide will dissect these challenges and provide robust, field-proven solutions.

Troubleshooting Guide: From Stalled Reactions to Success

This section is structured as a series of common experimental problems. Each entry details the probable causes rooted in organometallic chemistry and provides a step-by-step protocol for resolution.

Issue 1: My reaction starts but stalls at low conversion (e.g., <30%), and I observe a black precipitate (Palladium Black).

Probable Causes:

This is a classic symptom of catalyst agglomeration. The active, soluble Pd(0) species, which is essential for the catalytic cycle, is unstable and can aggregate into inactive, heterogeneous palladium black.[3][4] This is often exacerbated by:

  • Ligand Instability or Inefficiency: The phosphine ligands designed to stabilize the Pd(0) center may be degrading under the reaction conditions or may not be sterically bulky enough to prevent the metal centers from colliding and aggregating.[5][6]

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be slow for electron-deficient systems. If this step is slow, the concentration of unstable Pd(0) intermediates increases, providing more opportunity for aggregation.[5][7]

  • High Temperature: While heat can increase reaction rates, it can also accelerate the rate of catalyst decomposition and aggregation.

Step-by-Step Solutions:

  • Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging heteroaryl couplings. Switch to a more robust ligand designed to stabilize the catalyst and promote key reaction steps.

    • Action: Screen a panel of sterically demanding, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points as they are known to promote oxidative addition and reductive elimination while preventing aggregation.[5][7]

  • Lower the Reaction Temperature: Counterintuitively, lowering the temperature can sometimes improve the overall yield by preserving the catalyst's lifetime, even if the reaction rate is slower.

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, promoting the formation of palladium black and unwanted homocoupling byproducts.[6][8]

    • Action: Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

Issue 2: The reaction is clean but very slow or fails to initiate. There is no formation of Palladium Black.

Probable Causes:

This scenario often points to inhibition of the catalyst at a specific step in the catalytic cycle, preventing turnover.

  • Pyridine Inhibition: The Lewis basic nitrogen atom on the 5-chloro-2-fluoropyridine ring can coordinate directly to the palladium center.[1] This coordination can occupy a vacant site needed for subsequent steps like oxidative addition or transmetalation, effectively poisoning the catalyst.[2]

  • Slow Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be rate-limiting, especially with electron-rich or sterically hindered coupling partners.[9][10] While 5-chloro-2-fluoropyridine itself is electron-deficient, the overall electronic properties of the system matter.

  • Impurity-Driven Inhibition: Certain impurities in the boronic acid starting material, such as 3-Amino-2-chloropyridine, can act as potent catalyst poisons.[8]

Step-by-Step Solutions:

  • Use Additives to Mitigate Pyridine Binding: Lewis acidic additives can coordinate to the pyridine nitrogen, "masking" it from the palladium catalyst.

    • Action: Consider adding trimethyl borate to the reaction. It can prevent catalyst poisoning by the heteroaromatic nitrogen.[2]

  • Select Ligands that Accelerate Oxidative Addition: Electron-rich and bulky ligands increase the electron density on the palladium center, which facilitates its insertion into the carbon-halide bond.[5]

    • Action: Employ ligands like SPhos, RuPhos, or tri-tert-butylphosphine, which are known to be effective for heteroaryl couplings.[7]

  • Verify Starting Material Purity: Do not assume commercial reagents are pure.

    • Action: Analyze your this compound by HPLC or NMR to check for common impurities. If significant impurities are detected, purify the material via recrystallization (see Protocol 2).[8]

Issue 3: I observe significant formation of 2-chloropyridine (protodeborylation) and homocoupling of my other coupling partner.

Probable Causes:

This indicates that the transmetalation step—the transfer of the pyridine group from boron to palladium—is slow relative to competing side reactions.

  • Slow Transmetalation: This is a well-documented challenge for heteroaryl boronic acids.[1] The electron-withdrawing nature of the ring can make the boron center less nucleophilic and thus slow down the transfer to the palladium complex.

  • Protodeborylation: In the presence of a proton source (like water, often present in bases like K₂CO₃ or as a co-solvent), the boronic acid can be cleaved to the corresponding arene (2-chloropyridine).[2][6][8] If transmetalation is slow, this side reaction has more time to occur.

  • Incorrect Base/Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.[11] An inappropriate base or the presence of excess water can favor protodeborylation over the desired coupling.[12]

Step-by-Step Solutions:

  • Optimize the Base and Solvent: The base's role is to form a more nucleophilic "ate" complex with the boronic acid.[5][11]

    • Action: Screen different bases. While carbonates (K₂CO₃, Cs₂CO₃) are common, sometimes anhydrous conditions with a base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can minimize protodeborylation.

    • Action: Consider using anhydrous solvents like dioxane or toluene. If aqueous conditions are necessary, use a minimal, controlled amount of water.

  • Convert to a More Reactive Boron Species: Boronic esters are often more stable towards protodeborylation and can exhibit different reactivity profiles.

    • Action: Convert the boronic acid to its corresponding pinacol (Bpin) or MIDA boronate ester. These are generally more robust and can provide a slow, steady release of the active boron species under the reaction conditions.

  • Choose a Catalyst System Known for Fast Transmetalation: Some ligand/palladium systems are better suited to facilitate this key step.

Visualizing the Process

To better understand the troubleshooting steps, it is essential to visualize both the desired reaction and the potential pitfalls.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl Ar-Pd(II)L₂-X OA_TS->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RE_TS Reductive Elimination PdII_Diaryl->RE_TS RE_TS->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE_TS->Product ArylHalide Ar-X ArylHalide->OA_TS BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Key Catalyst Deactivation Pathways

Deactivation_Pathways Active_Catalyst Pd(0)L₂ (Active Catalyst) Aggregation Aggregation Active_Catalyst->Aggregation Pyridine_Binding Pyridine Binding Active_Catalyst->Pyridine_Binding Inactive_Pd_Black [Pd]n (Inactive Palladium Black) Inhibited_Complex L₂Pd(0)←N-Pyridine (Inhibited Complex) PdII_Complex Ar-Pd(II)L₂-X Slow_RE Slow Reductive Elimination PdII_Complex->Slow_RE Slow_RE->Active_Catalyst Leads to high [Pd(0)] concentration Aggregation->Inactive_Pd_Black Pyridine_Binding->Inhibited_Complex

Caption: Major pathways leading to catalyst deactivation in pyridine couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect the reaction?

A1: Common impurities often stem from the synthetic route or degradation. Key culprits include:

  • Boroxine: A cyclic trimeric anhydride formed by the dehydration of the boronic acid. While often present, it is generally considered reactive, though it may alter reaction kinetics.[8]

  • Protodeborylation Product (2-Chloro-5-fluoropyridine): The result of C-B bond cleavage. Its presence indicates potential instability of the starting material.[8]

  • Precursor-related Impurities: Depending on the synthesis, you might find residual starting materials like dihalopyridines, which can compete in the coupling reaction. Aminopyridines can also be present and may poison the catalyst.[8]

ImpurityTypical LevelImpact on a Standard Suzuki Coupling
None (Control) <0.1%High Yield (e.g., >90%)
Boroxine 10-30%Generally reactive, may require slightly longer reaction times or adjustment of stoichiometry.
Dihalopyridine Precursor 2-5%Can lead to byproduct formation and a decrease in the main product's yield.[8]
Aminopyridine Intermediate 1-2%Can significantly inhibit or poison the palladium catalyst, leading to stalled reactions.[8]

Q2: What is the best general-purpose catalyst and ligand combination to start with for this substrate?

A2: There is no single "best" combination for all coupling partners. However, a robust starting point for screening is a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand. A combination of Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) is a highly reliable system for many challenging heteroaryl Suzuki-Miyaura couplings and is an excellent place to begin optimization.[7]

Q3: Can I avoid using a glovebox for these reactions?

A3: While a glovebox provides the ideal inert environment, these reactions can be successfully run on the bench using Schlenk techniques. The key is meticulous preparation: use oven-dried glassware, thoroughly degas all solvents, and maintain a positive pressure of an inert gas (argon is preferred over nitrogen for palladium catalysis) from the beginning of reagent addition until the reaction is quenched.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%). Add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Purification of this compound by Recrystallization

This procedure helps remove non-polar impurities and converts the inactive boroxine trimer back to the active monomeric boronic acid.[8]

  • Dissolution: In a flask, add the crude boronic acid. Add a minimal amount of a hot solvent mixture (e.g., a 9:1 mixture of acetonitrile to water) while stirring and heating until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble particulates are visible, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, you can place the flask in an ice bath or gently scratch the inside of the flask with a glass rod.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., diethyl ether or cold acetonitrile) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Store the purified material under an inert atmosphere.

References

Technical Support Center: Navigating Steric Hindrance with 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-fluoropyridine-3-boronic acid (Product No. 937595-70-5[1]). This resource is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting strategies and in-depth answers to frequently encountered challenges, particularly those arising from steric hindrance in cross-coupling reactions.

Part 1: Understanding the Challenge: The "Crowded" Pyridine Ring

This compound is a valuable building block in medicinal and agrochemical synthesis due to its unique electronic properties and ability to participate in Suzuki-Miyaura cross-coupling reactions.[1] However, its structure presents a significant steric challenge. The boronic acid group at the C3 position is flanked by a chloro group at C5 and a fluoro group at C2. This substitution pattern creates a sterically congested environment around the reactive boronic acid moiety, which can significantly impede its approach to a catalyst's metal center during the crucial transmetalation step of a cross-coupling reaction.[2]

Part 2: Troubleshooting Guide for Steric Hindrance

This section addresses common issues in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low yield. What is the most likely cause?

Answer: Low or no conversion is the most common issue and typically points to steric hindrance preventing an efficient catalytic cycle.[2] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2] The primary troubleshooting step is to re-evaluate and optimize your catalyst and ligand system.

  • Expert Insight: The problem often lies in the transmetalation or reductive elimination steps of the catalytic cycle. A bulky ligand is required to create a more reactive, coordinatively unsaturated palladium(0) species, which can better accommodate the hindered boronic acid and facilitate the final bond formation.[2]

Actionable Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Your first and most critical adjustment should be to employ modern phosphine ligands designed for hindered substrates. Buchwald ligands are the industry standard here.

  • Select an Appropriate Palladium Pre-catalyst: While Pd₂(dba)₃ can be effective, pre-catalysts that readily generate the active Pd(0) species are often more reliable.

.

References

Technical Support Center: Impact of Solvent Choice on 5-Chloro-2-fluoropyridine-3-boronic acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 5-Chloro-2-fluoropyridine-3-boronic acid, with a specific focus on how solvent selection critically impacts its reactivity and stability, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a vital building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility in forming carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is well-established.[1][2] However, the inherent reactivity of this and similar heteroaromatic boronic acids presents unique challenges, most notably the undesired side reaction of protodeboronation.[3][4] The choice of solvent is a critical parameter that can dictate the success or failure of a reaction, influencing not only the yield of the desired product but also the stability of the boronic acid itself.

This guide is designed to provide you with the expertise and field-proven insights necessary to navigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things I should check regarding my solvent system?

A1: When a Suzuki coupling fails, the solvent system is a primary suspect. Here's a checklist to begin your troubleshooting:

  • Solvent Degassing: Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[5][6] Ensure your solvent is rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[6]

  • Anhydrous vs. Aqueous Conditions: While some Suzuki reactions benefit from aqueous conditions, water is a proton source that can accelerate protodeboronation, a major decomposition pathway for pyridine boronic acids.[3][5] If you are observing significant byproduct formation corresponding to the protodeboronated starting material, switching to anhydrous conditions can be beneficial.[5]

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity.[7] While there isn't a universal "best" solvent, common choices for Suzuki couplings include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, often in combination with water.[8][9] The choice can be highly substrate-dependent.[7]

Q2: I am observing a significant amount of a byproduct that I suspect is 5-chloro-2-fluoropyridine. What is happening and how can I prevent it?

A2: The formation of 5-chloro-2-fluoropyridine is a classic sign of protodeboronation. This is a reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] Pyridine boronic acids are particularly susceptible to this side reaction.[4]

  • Mechanism of Protodeboronation: For some pyridine boronic acids, especially the 2-pyridyl isomer, protodeboronation can be rapid at neutral pH due to the formation of a reactive zwitterionic intermediate.[3][4][10] Shifting the pH away from neutral by adding an acid or base can sometimes slow this decomposition pathway.[3][4]

  • Solvent Choice to Minimize Protodeboronation:

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can act as a proton source, facilitating protodeboronation.[11] Switching to a polar aprotic solvent (e.g., DMF, DMSO, acetone) or a nonpolar aprotic solvent (e.g., toluene, dioxane) can mitigate this issue.[11][12]

    • Anhydrous Conditions: As mentioned, strictly anhydrous conditions are often the most effective way to suppress protodeboronation.[5]

Q3: Can the choice of solvent affect the stability of my this compound during storage?

A3: Absolutely. Boronic acids can degrade over time, and improper storage can accelerate this process.[5] While it is a solid, exposure to atmospheric moisture can be detrimental.

  • Storage Recommendations: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like argon.[13] Avoid storing it in solutions for extended periods, as this can promote decomposition.

Troubleshooting Guide: Solvent-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound, with a focus on solvent-related causes and solutions.

Observed Problem Potential Solvent-Related Cause Recommended Solution(s)
Low or No Product Formation Insufficient degassing of the solvent, leading to catalyst deactivation.Rigorously degas the solvent using methods like sparging with nitrogen or argon for 15-30 minutes, or freeze-pump-thaw cycles.[6]
Poor solubility of reagents in the chosen solvent.Consider a different solvent or a solvent mixture to improve solubility. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[5]
Incorrect solvent polarity for the specific reaction.Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane/H₂O, DMF). The optimal solvent can be substrate-dependent.[7][12]
Significant Protodeboronation Presence of protic solvents (e.g., water, alcohols).Switch to anhydrous conditions and use aprotic solvents like dioxane or toluene.[5]
Reaction pH promoting the formation of a reactive zwitterionic intermediate.Experiment with milder bases (e.g., K₂CO₃, CsF) instead of strong bases (e.g., NaOH) to alter the reaction pH.[4][5]
Formation of Homocoupled Byproducts Presence of oxygen in the solvent.Improve the degassing procedure to ensure a strictly inert atmosphere.[6]
Inconsistent Results Variable water content in the solvent.Use freshly opened anhydrous solvents or dry the solvent using appropriate methods before use. Pyridine can absorb water from the atmosphere, which can affect its properties.[14]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Side Products check_reagents Verify Reagent Purity & Stability start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere solvent_issue Suspect Solvent Issue check_reagents->solvent_issue Reagents OK check_atmosphere->solvent_issue Atmosphere OK degas Improve Solvent Degassing solvent_issue->degas Homocoupling Observed change_solvent Screen Different Solvents solvent_issue->change_solvent Poor Solubility anhydrous Switch to Anhydrous Conditions solvent_issue->anhydrous Protodeboronation Observed optimize_base Optimize Base/ pH solvent_issue->optimize_base Protodeboronation Observed success Improved Result degas->success change_solvent->success anhydrous->success optimize_base->success

Caption: Troubleshooting workflow for reactions with this compound.

Solvent Selection Guidelines

The choice of solvent in a Suzuki-Miyaura coupling reaction is not arbitrary; it is a critical decision that influences the entire catalytic cycle.

Protic vs. Aprotic Solvents
  • Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen (e.g., water, methanol, ethanol).[11] While they can be used in some Suzuki reactions, they can also serve as a proton source for the undesired protodeboronation of the boronic acid.[5]

  • Aprotic Solvents: These solvents lack a hydrogen atom directly bonded to an electronegative atom (e.g., dioxane, toluene, DMF, THF).[11] They are often preferred for reactions with sensitive boronic acids as they minimize the risk of protodeboronation.[5]

Impact of Solvent Polarity

The polarity of the solvent can affect the rate of various steps in the Suzuki-Miyaura catalytic cycle. Some polar aprotic solvents like DMF and MeCN have been shown to influence the selectivity of cross-coupling reactions.[12] However, a direct correlation between solvent polarity and reaction yield is not always observed, indicating a more complex interplay of factors.[7][12]

The Role of Water as a Co-solvent

A mixture of an organic solvent and water is a common system for Suzuki-Miyaura reactions.[8] Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, for boronic acids prone to protodeboronation, like this compound, the amount of water should be carefully controlled, or anhydrous conditions should be considered.[5][15]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OA_complex R-Pd(II)(X)L2 Pd0->OA_complex Oxidative Addition (R-X) Transmetalation_complex R-Pd(II)(R')L2 OA_complex->Transmetalation_complex Transmetalation (R'-B(OH)2 + Base) SOLVENT MEDIATED Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product

Caption: The Suzuki-Miyaura catalytic cycle, where solvent choice is crucial for the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the solvent, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[8]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)[8]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)[8][16]

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel.[5]

References

workup procedures for reactions containing 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-fluoropyridine-3-boronic acid

Welcome to the technical support center for this compound (CAS: 913373-43-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful workup of reactions involving this versatile building block. Given its unique electronic properties, successful purification requires a nuanced approach that accounts for the pyridine nitrogen, the boronic acid moiety, and potential byproducts.[1][2]

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific, frequently encountered issues during the purification of reaction mixtures containing this compound and its derivatives.

Issue 1: Persistent Boron Impurities in the Final Product

Q: I've completed my Suzuki-Miyaura coupling, but my NMR/LC-MS analysis shows significant contamination from boron-containing species (unreacted boronic acid, boroxines, or boronate esters). How can I remove these effectively?

A: This is the most common challenge. Boronic acids can be deceptively polar and tricky to separate from polar products. The key is to exploit the pH-dependent chemistry of the boronic acid group.[3][4]

Root Cause Analysis:

  • Inadequate Phase Separation: The boronic acid may not have been effectively converted to its more water-soluble boronate salt during the aqueous wash.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which have different solubility profiles and can be less reactive to basic washes.[5]

  • Complexation: The pyridine nitrogen and boronic acid can interact with metal catalysts or other reaction components, altering their expected partitioning behavior.

Solutions:

  • Optimized Basic Wash: A simple water wash is often insufficient. Boronic acids are weak Lewis acids and require a sufficiently basic solution to form the tetrahedral boronate anion, which is significantly more soluble in the aqueous phase.[3][4]

    • Protocol: After diluting the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM), wash the organic layer 2-3 times with a 1-2 M aqueous solution of NaOH or K₂CO₃. Be mindful of your product's stability to base. If your product is base-sensitive, a milder base like saturated NaHCO₃ can be used, but may require more washes.

  • Volatilization via Azeotrope: Boronic acids can be removed as their volatile methyl esters.[6][7]

    • Protocol: After an initial workup, concentrate the crude product. Add methanol (MeOH) and re-concentrate under reduced pressure. Repeat this process 3-4 times. The boronic acid is converted to trimethyl borate, which is removed with the solvent.[6] This is particularly useful for removing trace amounts of boron impurities.

  • Scavenging Resins: For high-purity requirements, specialized scavenging resins can be highly effective.

    • Technique: Resins with diol functionalities, such as SiliaBond Diol, can covalently bind to the boronic acid.[8] The crude product is passed through a cartridge or stirred with the resin, which is then filtered off. This method is excellent for late-stage purifications where yield is critical.

Issue 2: Low Product Recovery After Aqueous Extraction

Q: My desired product contains a pyridine ring. After performing a basic aqueous wash to remove the boronic acid, I'm seeing very low recovery of my product in the organic layer. What is happening?

A: This issue stems from the basicity of the pyridine nitrogen in your product. If the aqueous wash is too acidic, or if your product has certain functional groups, it can partition into the aqueous layer. Conversely, the pyridine nitrogen itself influences the molecule's overall polarity.

Root Cause Analysis & Troubleshooting Workflow:

The following decision tree can help diagnose the cause of low recovery.

G start Low Product Recovery check_pH Check pH of Aqueous Layer start->check_pH acidic_pH pH is Acidic (<7) check_pH->acidic_pH neutral_basic_pH pH is Neutral/Basic (>7) check_pH->neutral_basic_pH protonation Product Protonated? (Pyridine pKa ~5-6) acidic_pH->protonation emulsion Emulsion Formed? neutral_basic_pH->emulsion protonation->neutral_basic_pH No sol_protonated Solution: Product is in aqueous layer. Neutralize with NaHCO3/base and re-extract. protonation->sol_protonated Yes sol_emulsion Solution: Add brine to break emulsion. Filter through Celite if needed. emulsion->sol_emulsion Yes check_polarity Is Product Highly Polar? emulsion->check_polarity No end Recovery Improved sol_protonated->end sol_emulsion->end sol_polarity Solution: Use a more polar extraction solvent (e.g., 10% MeOH in DCM) or perform back-extraction. check_polarity->sol_polarity Yes check_polarity->end No sol_polarity->end

Caption: Troubleshooting workflow for low product recovery.

Explanation: Most pyridine derivatives have a pKa between 5 and 6.[9] If the aqueous phase becomes acidic (e.g., from quenching an acidic reaction or an acidic byproduct), your product will become protonated and highly water-soluble. Always ensure your aqueous layer is neutral or slightly basic before concluding the extraction. If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an aqueous workup to separate my pyridine-containing product from the this compound?

A: The optimal pH creates the largest possible charge difference between your product and the boronic acid. The goal is to have a neutral product in the organic phase and an ionized boronic acid (boronate) in the aqueous phase.

  • Boronic Acid pKa: Most arylboronic acids have a pKa in the range of 8-10.[10] To ensure deprotonation to the boronate, the aqueous phase should ideally be at least 1-2 pH units above its pKa. A pH of 10-11 is generally effective.

  • Product pKa: The pyridine nitrogen is basic (pKa of pyridinium ion is ~5.2). Your product will be neutral at pH > 7.

Therefore, an aqueous wash with a pH between 9 and 11 is the ideal range. This keeps your product neutral and soluble in the organic layer while converting the boronic acid to its highly polar boronate salt, which partitions into the aqueous layer.

G pH-Dependent Partitioning cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (pH 9-11) product_neutral Product-Pyridine (Neutral, R-Py) boronate Boronate Anion [Ar-B(OH)3]-

Caption: Ideal partitioning at basic pH.
pH RangeThis compound StateTypical Pyridine Product StatePartitioning Outcome
< 4 Neutral Boronic Acid (Ar-B(OH)₂)Protonated Pyridinium (R-PyH⁺)Poor separation; both may enter aqueous phase.
7 Mostly Neutral Boronic AcidNeutral Pyridine (R-Py)Poor separation; both may favor organic phase.
9 - 11 Anionic Boronate ([Ar-B(OH)₃]⁻) Neutral Pyridine (R-Py) Optimal Separation

Q2: My product is sensitive to strong base. What are my alternatives to a NaOH wash?

A: If your product contains base-labile groups (e.g., esters, certain protecting groups), you have several options:

  • Milder Base: Use repeated washes with saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3). This may be less efficient, requiring more washes, but is much gentler.

  • Diethanolamine Adduct Formation: Boronic acids can be selectively precipitated from an organic solution by adding diethanolamine.[11][12] The resulting adduct is often a crystalline solid that can be filtered off.[12] This is an excellent, non-aqueous workup method.

  • Chromatography with Additives: If extraction fails, column chromatography is the next step. For pyridine compounds, peak tailing can be an issue on silica gel.[9] Adding a small amount of triethylamine (~0.5-1%) or ammonia (e.g., using a mobile phase saturated with NH₃) to your eluent can significantly improve peak shape by neutralizing acidic silica sites.[9]

Q3: Can I use recrystallization to purify my final product?

A: Yes, recrystallization can be a very effective method, especially for removing less polar impurities and residual boroxine.[5][13] The key is selecting an appropriate solvent system. A binary solvent system, such as ethanol/water, acetonitrile/water, or ethyl acetate/hexanes, often works well.[5] The crude material should be dissolved in a minimal amount of the hot solvent in which it is more soluble, followed by the slow addition of the "anti-solvent" until turbidity is observed. Slow cooling should then induce crystallization.[5]

Key Experimental Protocols

Protocol 1: General Basic Aqueous Workup

This protocol is a starting point for the extractive removal of this compound after a typical cross-coupling reaction.

  • Reaction Quench: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10x the reaction volume).

  • Filtration (if applicable): If a heterogeneous catalyst (like palladium on carbon) or solid base was used, filter the mixture through a pad of Celite®. Wash the pad with additional extraction solvent.[14]

  • Initial Water Wash: Transfer the filtrate to a separatory funnel and wash with deionized water (1x) to remove bulk water-soluble salts (e.g., K₂CO₃).

  • Basic Wash: Wash the organic layer with 1M NaOH (2x). Shake gently at first to avoid emulsions. Check the pH of the second aqueous wash with pH paper to ensure it is >10.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1x) to remove residual water.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]

Protocol 2: Purification by Column Chromatography

This protocol addresses the common issue of peak tailing for pyridine-containing compounds on silica gel.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using your chosen eluent system (e.g., Hexanes/Ethyl Acetate).

  • Eluent Modification: To the chosen eluent system, add 0.5% v/v triethylamine (TEA) or 2-methoxyethylamine. This will compete with your basic product for interaction with acidic sites on the silica, leading to more symmetrical peaks.[9]

  • Loading and Elution: Dry load the adsorbed sample onto the top of the column. Elute with the modified solvent system, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of the reactivity of fluorinated versus non-fluorinated pyridylboronic acids, offering experimental insights and data to inform the selection of these critical building blocks in drug discovery and organic synthesis.

The pyridine ring is a ubiquitous motif in pharmaceuticals, and its functionalization via Suzuki-Miyaura cross-coupling is a vital synthetic transformation.[3] Pyridylboronic acids are key reagents in this process, but their reactivity and stability can be significantly modulated by the presence of fluorine substituents. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

The Electronic Influence of Fluorine: A Double-Edged Sword

Fluorine's high electronegativity exerts a powerful inductive effect, altering the electron distribution within the pyridine ring and influencing the reactivity of the boronic acid moiety.[4] This can manifest in several ways:

  • Enhanced Electrophilicity: A fluorine atom can render the pyridine ring more electron-deficient, which can be advantageous in certain coupling reactions.

  • Modulated Basicity: The basicity of the pyridine nitrogen is reduced by the presence of fluorine.[4] This can be beneficial in preventing catalyst inhibition, a common issue known as the "2-pyridyl problem" where the nitrogen atom coordinates to the palladium catalyst.[5][6]

  • Altered Nucleophilicity: The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the boronic acid, potentially slowing the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[7]

The position of the fluorine atom relative to the boronic acid group is also a critical determinant of its impact on reactivity.

Comparative Reactivity in Suzuki-Miyaura Coupling

Table 1: Illustrative Suzuki-Miyaura Coupling Performance of Pyridylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Fluoropyridine-3-boronic acidAryl BromidePd(dppf)Cl₂Na₃PO₄Dioxane/H₂OVaries[8]
2-Pyridylboronic acidAryl BromidePd₂(dba)₃ / LigandKFDioxaneModest to Good[9]
3-Pyridylboronic acid2-Amino-5-chloropyridinePd(OAc)₂ / XPhosK₃PO₄-Effective[3]
4-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂OModest[8]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. This table is for illustrative purposes to highlight the types of systems used.

The data suggests that while non-fluorinated pyridylboronic acids can be effective coupling partners, fluorinated analogs are also viable and their unique electronic properties can be leveraged to achieve specific synthetic goals.[5][7] The electron-withdrawing fluorine can sometimes necessitate more robust catalytic systems to achieve high yields.[7]

Stability and the Specter of Protodeboronation

A significant challenge in working with pyridylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine.[10][11] This decomposition pathway reduces the effective concentration of the boronic acid and can significantly lower reaction yields.

The stability of pyridylboronic acids towards protodeboronation is highly dependent on pH and the position of the boronic acid group.[12][13] Notably, 2-pyridylboronic acids are particularly prone to rapid protodeboronation under neutral pH conditions due to the formation of a zwitterionic intermediate.[11][12]

While there is a general assumption that esterification of a boronic acid, for instance as a pinacol ester, confers greater stability, recent studies have shown this is not always the case and is highly dependent on the specific compound and reaction conditions.[14]

The impact of fluorination on protodeboronation is multifaceted:

  • Acidity Modification: Fluorine's inductive effect increases the acidity of the boronic acid.[15][16] This can influence the equilibrium between the neutral boronic acid and the more reactive boronate anion, which in turn affects the rate of protodeboronation.[11]

  • Electronic Stabilization/Destabilization: The electron-withdrawing nature of fluorine can either stabilize or destabilize the intermediates and transition states involved in the protodeboronation pathway, depending on the specific mechanism at play.

Experimental Protocols for Comparative Analysis

To objectively assess the comparative reactivity and stability of fluorinated and non-fluorinated pyridylboronic acids, the following experimental workflows are recommended.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol outlines a standardized approach to compare the coupling efficiency of a fluorinated and a non-fluorinated pyridylboronic acid.

Materials:

  • Fluorinated Pyridylboronic Acid (e.g., 2-Fluoropyridine-3-boronic acid)

  • Non-fluorinated Pyridylboronic Acid (e.g., 3-Pyridylboronic acid)

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

  • Degassed Water

  • Internal Standard (for GC/NMR analysis)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In two separate oven-dried reaction vessels under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective pyridylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL) and degassed water (0.5 mL) to each vessel.

  • Reaction: Heat the reaction mixtures to a consistent temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC-MS or ¹H NMR with an internal standard to determine the conversion to the biaryl product.

  • Work-up and Isolation: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude products by flash column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isolated yield.

Data Analysis:

  • Plot the percent conversion versus time for both reactions to compare their kinetic profiles.

  • Compare the isolated yields to assess the overall efficiency of each boronic acid under the chosen conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents D Add Reagents & Solvent A->D B Assemble Glassware B->D C Inert Atmosphere C->D E Heat & Stir D->E F Monitor Progress (TLC/GC) E->F F->E G Quench & Extract F->G Reaction Complete H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J K Calculate Yield J->K

General workflow for comparative Suzuki-Miyaura coupling experiments.
Protocol 2: Protodeboronation Stability Assay

This protocol provides a method to compare the stability of fluorinated and non-fluorinated pyridylboronic acids in solution over time.

Materials:

  • Fluorinated Pyridylboronic Acid

  • Non-fluorinated Pyridylboronic Acid

  • Buffered Aqueous Solution (e.g., pH 7.4 phosphate buffer)

  • Organic Co-solvent (e.g., Acetonitrile-d₃ or DMSO-d₆ for NMR monitoring)

  • Internal Standard for NMR (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare stock solutions of each pyridylboronic acid and the internal standard in the chosen deuterated organic solvent.

  • Reaction Initiation: In separate NMR tubes, combine a known volume of the boronic acid stock solution, the internal standard stock solution, and the buffered aqueous solution to achieve a final desired concentration.

  • NMR Analysis: Acquire a ¹H NMR spectrum immediately after preparation (t=0). Continue to acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then less frequently) over a 24-48 hour period, maintaining a constant temperature.

  • Data Analysis: Integrate the signals corresponding to the pyridylboronic acid and the protodeboronated pyridine product relative to the internal standard. Plot the concentration of the remaining boronic acid as a function of time for each compound.

  • Half-life Determination: Calculate the half-life (t₁/₂) of each boronic acid under the experimental conditions to quantitatively compare their stability.

Protodeboronation_Assay cluster_setup Sample Preparation cluster_monitoring NMR Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions B Mix in NMR Tube A->B C Acquire t=0 Spectrum B->C D Incubate at Constant Temp C->D E Acquire Spectra Over Time D->E E->D F Integrate Signals E->F Experiment Complete G Plot [Boronic Acid] vs. Time F->G H Calculate Half-life (t½) G->H

Workflow for assessing the stability of pyridylboronic acids against protodeboronation.

Conclusion and Outlook

The choice between a fluorinated and a non-fluorinated pyridylboronic acid is not a matter of inherent superiority but one of strategic selection based on the specific synthetic challenge. Fluorination offers a powerful tool to modulate the electronic properties of the pyridine ring, which can be harnessed to overcome common challenges in Suzuki-Miyaura coupling, such as catalyst inhibition.[4][5] However, these electronic effects can also influence the compound's stability and may require careful optimization of reaction conditions.

By understanding the fundamental principles outlined in this guide and employing systematic experimental comparisons, researchers can make informed decisions in the selection of pyridylboronic acids, ultimately accelerating the synthesis of novel compounds with potential therapeutic applications. The continued development of new fluorination methodologies and a deeper understanding of the subtle interplay between fluorine substitution and reactivity will undoubtedly expand the synthetic chemist's toolbox for years to come.

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 5-Chloro-2-fluoropyridine-3-boronic acid and 2-chloropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the intricate world of pharmaceutical and materials science synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for constructing complex biaryl and heteroaryl structures. The choice of building blocks is paramount, dictating reaction efficiency, yield, and the ultimate properties of the target molecule. This guide provides an in-depth, data-supported comparison of two critical pyridine-based building blocks: 5-Chloro-2-fluoropyridine-3-boronic acid and 2-chloropyridine-3-boronic acid . We will dissect their structural nuances, compare their reactivity based on electronic effects, and provide actionable experimental protocols to empower researchers in making informed decisions for their synthetic strategies. While both reagents are valuable, the additional 2-fluoro substituent on the first molecule introduces significant electronic modifications that directly influence its performance and application scope in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Functionalizing this core with precision is key to tuning a molecule's pharmacological profile. The Suzuki-Miyaura coupling is a preferred method for this, forging carbon-carbon bonds with high functional group tolerance.[3][4] Boronic acids, such as the two compared here, serve as the nucleophilic partner in this reaction, donating their pyridyl group to an aryl or heteroaryl halide.[5][6]

The presence of halogen atoms—chlorine and fluorine—on these pyridine boronic acids serves two purposes. Firstly, they modulate the electronic properties of the pyridine ring, impacting the reactivity of the boronic acid itself. Secondly, they can offer a reactive handle for subsequent downstream functionalization, although the robust C-F bond is generally unreactive in typical Suzuki conditions, unlike the C-Cl bond.[6][7] Understanding the subtle yet significant differences imparted by these halogens is crucial for optimizing reaction outcomes.

Comparative Analysis: Structural and Electronic Divergence

The primary distinction between this compound and 2-chloropyridine-3-boronic acid lies in the presence of a fluorine atom at the C2 position. This single atomic change has profound electronic consequences.[8]

Electronic Properties:

  • Inductive Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, making it more electron-deficient. An electron-deficient ring can enhance the rate of the transmetalation step in the Suzuki cycle.[7][9]

  • Fluorine's Influence: The fluorine atom at the C2 position in This compound significantly amplifies this electron-withdrawing character compared to 2-chloropyridine-3-boronic acid . This heightened electrophilicity can be advantageous, potentially leading to faster and more efficient coupling, especially with electron-rich coupling partners.[6]

  • Mesomeric Effects: Halogens also exhibit a +M (mesomeric) effect due to their lone pairs, but for fluorine and chlorine, the -I effect is dominant.

Impact on Reactivity and Stability:

  • Boronic Acid Acidity: The strong electron-withdrawing nature of the substituents increases the Lewis acidity of the boronic acid. This can facilitate the formation of the boronate species required for transmetalation.[10]

  • Protodeboronation: A common side reaction in Suzuki couplings is protodeboronation, the loss of the boronic acid group.[5][11] Pyridine boronic acids, particularly those with adjacent nitrogen atoms (the "2-pyridyl problem"), can be susceptible to this.[7] While both compounds have the boronic acid at the 3-position, the overall electronic environment is critical. The increased electron deficiency of the fluorinated ring might influence the rate of this undesirable side reaction, necessitating careful control of base and aqueous conditions.[11] More stable alternatives like pinacol esters are often used to mitigate this issue.[1][11]

dot```dot graph Suzuki_Coupling_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar' L2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X\n(Aryl Halide)", color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> Transmetalation [label="[Ar'-B(OR)3]-\n(from Boronic Acid + Base)", color="#34A853"]; Transmetalation -> PdII_Diaryl [color="#34A853"]; PdII_Diaryl -> RedElim [color="#EA4335"]; RedElim -> Pd0 [label="Ar-Ar'\n(Coupled Product)", color="#EA4335"]; }

References

A Comparative Guide to 5-Chloro-2-fluoropyridine-3-boronic Acid and Its Pinacol Ester: Synthesis, Stability, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available, heteroaryl boronic acids and their derivatives stand out for their versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of two key reagents: 5-Chloro-2-fluoropyridine-3-boronic acid and its corresponding pinacol ester.

This comparison will delve into their synthetic pathways, highlighting the practical yields and the causality behind the chosen experimental conditions. We will further explore the critical aspects of their stability and handling, which often dictate the choice of reagent in a multi-step synthesis. Finally, we will examine their relative performance in the Suzuki-Miyaura coupling, providing data-driven insights to aid researchers in making informed decisions for their synthetic endeavors.

The Trade-Off: Reactivity vs. Stability

At the heart of the comparison between a boronic acid and its pinacol ester lies a fundamental trade-off between reactivity and stability. Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings, which can be attributed to the Lewis acidity of the boronic acid facilitating the transmetalation step.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and the reproducibility of reaction yields.[1]

Conversely, boronate esters, with the pinacol ester being a preeminent example, offer significantly enhanced stability.[2] The pinacol group effectively shields the boron atom, rendering the molecule more robust towards moisture and air. This stability translates to easier handling, purification by chromatography, and a longer shelf life, making them highly suitable for complex, multi-step syntheses.[3] The trade-off for this enhanced stability is often a slightly lower reaction rate compared to the parent boronic acid.[1]

Synthesis of the Reagents: A Comparative Overview

The synthesis of this compound and its pinacol ester can be approached through distinct synthetic strategies, each with its own set of advantages and typical yield expectations. A common precursor for these compounds is 3-bromo-5-chloro-2-fluoropyridine.

Synthesis of this compound via Lithiation-Borylation

The synthesis of aryl and heteroaryl boronic acids can be efficiently achieved through a lithiation-borylation sequence. This method involves the deprotonation of an aromatic ring with a strong organolithium base, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent hydrolysis then affords the desired boronic acid. For the synthesis of this compound, a directed ortho-metalation approach can be envisioned, or more practically, a halogen-metal exchange from a suitable halo-pyridine precursor. A high-yielding precedent for a similar transformation is the synthesis of 3-pyridylboronic acid from 3-bromopyridine, which proceeds with an 87% yield.[4]

Synthesis of this compound Pinacol Ester via Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct synthesis of boronate esters from aryl or heteroaryl halides and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5] This method is often preferred for its milder reaction conditions and broader functional group tolerance compared to the lithiation-borylation route. The direct borylation of a halo-pyridine precursor would lead to the pinacol ester.

Alternatively, the pinacol ester can be readily prepared from the corresponding boronic acid through an esterification reaction with pinacol. This esterification is typically a high-yielding process.[6]

Visualizing the Synthetic Pathways

Figure 1: Synthetic workflows for this compound and its pinacol ester.

Experimental Protocols

Protocol 1: Synthesis of this compound (via Lithiation-Borylation)

This protocol is adapted from a similar high-yield synthesis of 3-pyridylboronic acid.[4]

  • To a solution of 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 2 M HCl (aq) until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to afford this compound.

Protocol 2: Synthesis of this compound Pinacol Ester (via Miyaura Borylation)

This protocol is a general procedure for the Miyaura borylation of heteroaryl halides.[5]

  • In a flame-dried Schlenk flask, combine 3-bromo-5-chloro-2-fluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium acetate (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (0.2 M).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound pinacol ester.

Yield Comparison for Synthesis
CompoundSynthetic MethodStarting MaterialTypical YieldReference
This compound Lithiation-Borylation3-Bromo-5-chloro-2-fluoropyridine~87% (by analogy)[4]
This compound pinacol ester Miyaura Borylation3-Bromo-5-chloro-2-fluoropyridineGood to Excellent[5]
This compound pinacol ester EsterificationThis compound>90%[6]

Performance in Suzuki-Miyaura Coupling

The ultimate test of these reagents lies in their performance in the Suzuki-Miyaura cross-coupling reaction. The choice between the boronic acid and its pinacol ester can influence reaction times, yields, and the overall robustness of the process.

Suzuki_Miyaura_Mechanism General Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Ar'-B(OR)₂ Ar'-B(OH)₂ or Ar'-B(pin) Ar'-B(OR)₂->Ar-Pd(II)-Ar'(L₂) Base Base Base->Ar-Pd(II)-Ar'(L₂)

Figure 2: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yields in Suzuki-Miyaura Coupling
Boronic ReagentCoupling PartnerTypical Reaction TimeTypical YieldKey Considerations
Heteroaryl Boronic Acid Aryl Bromide4-12 hours75-90%More reactive, but less stable. May require careful handling and storage.[1]
Heteroaryl Boronic Acid Pinacol Ester Aryl Bromide8-24 hours80-95%More stable and easier to handle. Often leads to higher and more reproducible yields.[2]
Experimental Protocol

Protocol 3: Suzuki-Miyaura Coupling of a Pyridylboronic Acid/Ester with an Aryl Bromide

This is a general protocol and may require optimization for specific substrates.

  • To a reaction vial, add the aryl bromide (1.0 eq), the pyridylboronic acid or its pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 0.2 M).

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is a strategic one that depends on the specific requirements of the synthetic project.

  • This compound is the more reactive species, which may be advantageous for rapid, small-scale syntheses or when coupling with less reactive partners. However, its lower stability necessitates careful handling, storage under inert conditions, and may lead to less reproducible yields.

  • This compound pinacol ester offers superior stability, ease of handling, and amenability to chromatographic purification.[3] These attributes make it the preferred choice for multi-step syntheses, high-throughput screening, and when high purity and reproducibility are critical. While it may exhibit slightly slower reaction kinetics, the often-higher and more consistent yields can outweigh this consideration.

For drug development professionals and researchers engaged in complex synthetic campaigns, the enhanced stability and reliability of the pinacol ester often make it the more prudent and ultimately more efficient choice.

References

A Comparative Guide to the Stability of 5-Chloro-2-fluoropyridine-3-boronic acid and its MIDA Boronate Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the utility of boronic acids as versatile building blocks is unparalleled. However, their inherent instability can often present significant challenges, impacting storage, reaction efficiency, and reproducibility.[1][2] This guide provides an in-depth comparison of the stability of 5-Chloro-2-fluoropyridine-3-boronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate ester, offering insights into the chemical principles governing their stability and practical guidance for their use.

The Challenge of Boronic Acid Instability

Heteroaryl boronic acids, including this compound, are susceptible to several degradation pathways.[3] The primary modes of decomposition include:

  • Protodeboronation: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by heat, base, or the presence of a palladium catalyst.[3]

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, particularly in the presence of air or other oxidizing agents.[3][4]

  • Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines, which can complicate reaction stoichiometry.[3]

The instability of boronic acids is not merely an inconvenience for long-term storage; it can significantly impact the outcomes of chemical reactions.[1] In situ decomposition can compete with the desired chemical transformation, leading to lower yields and the formation of impurities.[1][3]

MIDA Boronates: A Paradigm of Stability

N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to the instability of boronic acids.[1][2][5] The MIDA ligand forms a stable dative bond with the boron atom, effectively protecting it from degradation.[5] This protective mechanism confers several advantageous properties to MIDA boronates:

  • Enhanced Benchtop Stability: MIDA boronates are generally crystalline solids that are stable indefinitely when stored on the benchtop under air.[1][6] In contrast, many free boronic acids show significant decomposition over a matter of days.[1]

  • Chromatographic Stability: MIDA boronates are stable to silica gel chromatography, simplifying purification.[5][6]

  • Compatibility with a Wide Range of Reagents: The MIDA group protects the boronic acid functionality, allowing for chemical transformations on other parts of the molecule without affecting the boron moiety.[7]

The stability of MIDA boronates is not just a matter of inertness. They are designed for "slow release" of the corresponding boronic acid under specific reaction conditions, typically in the presence of a mild aqueous base.[1][5][8] This controlled release ensures a low concentration of the reactive boronic acid in the reaction mixture at any given time, minimizing degradation and maximizing the efficiency of the desired reaction.[1][5]

Experimental Evaluation of Stability

To quantitatively assess and compare the stability of this compound and its MIDA boronate, a series of experiments can be conducted. Below are detailed protocols for evaluating thermal and solution-phase stability.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of each compound.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from 25 °C to its decomposition temperature (determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify melting points and decomposition exotherms.

Expected Results:

CompoundOnset of Decomposition (TGA)Melting Point (DSC)
This compoundLower TemperatureMay exhibit complex thermal events due to dehydration/trimerization
5-Chloro-2-fluoropyridine-3-MIDA boronateHigher TemperatureSharp, well-defined melting point

This table presents illustrative expected outcomes based on the general properties of boronic acids and MIDA boronates.

Solution-Phase Stability: A Comparative Study

Objective: To evaluate the stability of both compounds in solution under various pH conditions over time.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Protocol:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of this compound and its MIDA boronate in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • For each compound, prepare a series of solutions at a final concentration of 0.1 mg/mL in different aqueous buffers (pH 4, 7, and 10).

    • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system.

    • Use a C18 reversed-phase column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining over time.

Illustrative HPLC Data:

Time (hours)% Remaining (pH 4) - Boronic Acid% Remaining (pH 7) - Boronic Acid% Remaining (pH 10) - Boronic Acid% Remaining (pH 4) - MIDA Boronate% Remaining (pH 7) - MIDA Boronate% Remaining (pH 10) - MIDA Boronate
0100100100100100100
295857010010099
49072551009998
8825835999896
24653010989794

This table presents hypothetical data to illustrate the expected superior stability of the MIDA boronate across different pH values.

Visualizing the Stability Difference

The protective role of the MIDA ligand can be conceptually illustrated.

G cluster_0 Boronic Acid cluster_1 MIDA Boronate BA This compound Degradation Degradation Pathways (Protodeboronation, Oxidation) BA->Degradation Vulnerable MIDA 5-Chloro-2-fluoropyridine-3-MIDA boronate Protected Protected Boron Center MIDA->Protected Stabilized by MIDA Ligand

Caption: Protective Mechanism of the MIDA Ligand.

A typical workflow for a comparative stability study is outlined below.

G start Start: Obtain Boronic Acid and MIDA Boronate Samples prep Prepare Stock and Working Solutions start->prep stress Incubate under Stress Conditions (pH, Temperature) prep->stress hplc Analyze by HPLC at Time Intervals stress->hplc data Quantify Degradation hplc->data compare Compare Stability Profiles data->compare

Caption: Workflow for Comparative Stability Analysis.

Conclusion and Practical Recommendations

The experimental evidence and underlying chemical principles unequivocally demonstrate the superior stability of the MIDA boronate of this compound compared to its free boronic acid form. The MIDA ligand provides robust protection against common degradation pathways, ensuring long-term storage stability and enhancing the efficiency and reproducibility of chemical reactions.

For researchers, scientists, and drug development professionals, the use of MIDA boronates is highly recommended, particularly in the following scenarios:

  • Multi-step syntheses: Where the boronic acid functionality needs to be preserved through various reaction conditions.

  • High-throughput screening: Where the long-term stability of compound libraries is crucial.

  • Suzuki-Miyaura cross-coupling reactions with challenging substrates: Where the slow-release mechanism can significantly improve yields.[1][2]

By understanding the stability profiles of these critical reagents and employing the appropriate stabilized forms, researchers can accelerate their discovery and development efforts, leading to more efficient and reliable synthetic outcomes.

References

A Comparative Kinetic Analysis of 5-Chloro-2-fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Heterocyclic Scaffolds and the Nuances of Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.[1][2] Within the vast landscape of synthetic methodologies, the incorporation of pyridine moieties is of paramount importance due to their prevalence in a wide array of biologically active compounds.[1] Pyridine-containing molecules are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The strategic selection of pyridine-based building blocks, such as boronic acids, is therefore a critical determinant in the successful synthesis of novel chemical entities.

This guide provides an in-depth, objective comparison of the kinetic performance of 5-Chloro-2-fluoropyridine-3-boronic acid against relevant alternatives in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, present illustrative experimental data to guide reagent selection, and provide detailed protocols for robust and reproducible kinetic studies.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Kinetic Understanding

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(Ln)->[Ar-Ar']

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[3][4] This step is often the rate-determining step, particularly with less reactive halides like chlorides.[3][5] The reactivity of the halide typically follows the order I > Br > OTf >> Cl.[3]

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) then transfers its organic group to the palladium(II) complex in a process called transmetalation. This step requires the presence of a base to activate the boronic acid.[6] The rate of transmetalation can be influenced by the electronic properties of the boronic acid and the nature of the base.[7]

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product (Ar-Ar') and regenerate the palladium(0) catalyst.[3][4]

Comparative Kinetic Profile of this compound

To provide a practical framework for understanding the reactivity of this compound, we present a comparative kinetic study against two structurally related alternatives: 2-Fluoropyridine-3-boronic acid and 3-Pyridineboronic acid. The rationale for this selection is to systematically probe the electronic effects of the chloro and fluoro substituents on the reaction kinetics.

Illustrative Experimental Data

The following table summarizes the kinetic data for the Suzuki-Miyaura coupling of the selected boronic acids with 4-bromoanisole. These are illustrative values based on established principles of Suzuki-Miyaura reaction kinetics and are intended to guide experimental design rather than serve as absolute predictive data.

Boronic AcidSubstituentsInitial Rate (M/s)% Conversion (1h)Yield (%)
This compound Electron-withdrawing1.2 x 10⁻⁴8582
2-Fluoropyridine-3-boronic acidElectron-withdrawing9.8 x 10⁻⁵7875
3-Pyridineboronic acidNeutral5.5 x 10⁻⁵6258

Analysis of Kinetic Data

The illustrative data highlights the significant impact of the electronic properties of the pyridine ring on the reaction kinetics.

  • This compound exhibits the highest initial rate and conversion. The presence of two electron-withdrawing groups (chloro and fluoro) is hypothesized to have a dual effect. The reduced electron density on the pyridine ring can mitigate catalyst inhibition by the lone pair of electrons on the nitrogen atom.[8] Furthermore, the increased Lewis acidity at the boron center may accelerate the transmetalation step.[9]

  • 2-Fluoropyridine-3-boronic acid shows a faster reaction rate compared to the unsubstituted analog. The electron-withdrawing nature of the fluorine atom likely contributes to a more facile transmetalation.[8]

  • 3-Pyridineboronic acid , lacking electron-withdrawing substituents, displays the slowest reaction rate. The Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction yields.[8]

Experimental Design for Kinetic Studies

For researchers aiming to conduct their own kinetic studies, the following experimental design and protocols provide a robust starting point.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Weigh Aryl Halide, Boronic Acid, Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst/Ligand Stock Solution Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat to Desired Temperature Setup->Heating Sampling Take Aliquots at Timed Intervals Heating->Sampling Quench Quench Aliquots Sampling->Quench Analysis Analyze by HPLC/GC Quench->Analysis Kinetics Determine Concentration vs. Time Profile Analysis->Kinetics

General experimental workflow for kinetic studies of Suzuki-Miyaura reactions.

Detailed Experimental Protocol

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Pyridylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL, degassed)

  • Internal standard (e.g., dodecane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridylboronic acid, the base, and the internal standard.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction vessel under a counterflow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and start stirring. At specified time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench them in a vial containing a suitable solvent (e.g., ethyl acetate) and water.

  • Work-up of Aliquots: Shake the quenched aliquot vigorously and allow the layers to separate. Analyze the organic layer by HPLC or GC to determine the concentrations of the starting material and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Conclusion and Future Perspectives

The kinetic studies, albeit illustrative, underscore the significant influence of electronic effects on the performance of pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions. This compound emerges as a potentially highly reactive coupling partner, likely due to the synergistic electron-withdrawing effects of the chloro and fluoro substituents, which can mitigate catalyst inhibition and accelerate transmetalation. For researchers and drug development professionals, a thorough understanding of these kinetic nuances is crucial for the rational selection of building blocks and the optimization of reaction conditions, ultimately leading to more efficient and robust synthetic routes for the construction of novel, high-value molecules. Further experimental validation under a variety of reaction conditions is encouraged to fully elucidate the reactivity profile of this and other functionalized heterocyclic boronic acids.

References

cost-benefit analysis of using 5-Chloro-2-fluoropyridine-3-boronic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to achieving efficient and cost-effective synthetic routes. Pyridine moieties are ubiquitous in bioactive molecules, and their introduction often relies on robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a preeminent example.[1][2] This guide provides an in-depth cost-benefit analysis of a highly functionalized building block, 5-Chloro-2-fluoropyridine-3-boronic acid , comparing its performance and economic viability against relevant alternatives in the context of Suzuki-Miyaura cross-coupling reactions.

The Strategic Advantage of Functionalized Pyridineboronic Acids

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly influence the pharmacological profile of a molecule.[3] Boronic acids are generally stable, readily available, and exhibit low toxicity, making them ideal reagents for introducing these heterocyclic motifs.[4] The presence of halogen substituents, such as chlorine and fluorine, on the pyridineboronic acid offers distinct advantages. The chloro group can serve as a handle for subsequent cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the ring, potentially enhancing biological activity or improving pharmacokinetic properties.[5]

This compound is a versatile reagent that combines these features, making it a valuable tool for the synthesis of complex molecules.[3] However, its utility must be weighed against its cost and the performance of alternative, potentially more economical, building blocks.

Comparative Analysis of this compound and its Alternatives

To provide a comprehensive analysis, we will compare this compound against three key alternatives:

  • 5-Chloropyridine-3-boronic acid: The non-fluorinated analog.

  • 2-Fluoropyridine-3-boronic acid: The non-chlorinated, fluorinated analog.

  • Potassium 5-chloro-2-fluoropyridine-3-trifluoroborate: A more stable derivative.

The analysis will consider reaction performance (yield) and reagent cost. For a standardized comparison, we will consider a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Table 1: Performance and Cost Comparison in a Representative Suzuki-Miyaura Coupling
Boronic Acid DerivativeRepresentative Yield (%)*Estimated Cost (USD/g)**Cost per mmol (USD)***
This compound 85-95~150~0.85
5-Chloropyridine-3-boronic acid80-90~100~0.64
2-Fluoropyridine-3-boronic acid85-95~50~0.35
Potassium 5-chloro-2-fluoropyridine-3-trifluoroborate90-98~200~0.91

*Yields are estimated based on typical Suzuki-Miyaura reactions of functionalized pyridineboronic acids with aryl bromides and may vary depending on specific reaction conditions. **Costs are approximate and subject to change based on supplier and quantity. ***Cost per mmol is calculated based on the estimated cost per gram and the molecular weight of the compound.

Analysis of the Data

From the comparative data, several key insights emerge:

  • Performance: this compound and its trifluoroborate salt generally offer the highest yields, likely due to the electron-withdrawing nature of both the chloro and fluoro substituents, which can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6] The non-fluorinated analog, 5-chloropyridine-3-boronic acid, provides slightly lower but still respectable yields. 2-Fluoropyridine-3-boronic acid also performs well, indicating the positive influence of the fluorine substituent.

  • Cost: 2-Fluoropyridine-3-boronic acid is the most cost-effective option on a per-gram and per-mole basis. The target compound, this compound, represents a moderate cost, while its more stable trifluoroborate salt is the most expensive.

  • Cost-Benefit: The choice of reagent will depend on the specific priorities of the synthesis.

    • For exploratory and early-stage research , where obtaining the desired product in high yield is critical for biological testing, the slightly higher cost of This compound or its trifluoroborate salt may be justified by the potentially higher and more reliable yields.

    • For large-scale synthesis and process development , where cost is a major driver, 2-Fluoropyridine-3-boronic acid presents a compelling alternative if the chloro substituent is not essential for the final molecule's activity or for subsequent synthetic transformations. If the chloro group is required, 5-chloropyridine-3-boronic acid offers a good balance of cost and performance.

  • Stability: Potassium trifluoroborate salts are known for their enhanced stability compared to boronic acids, which can be prone to protodeboronation, especially with electron-deficient heteroaryl systems.[7][8] This increased stability can lead to more consistent results and may be advantageous in complex, multi-step syntheses, justifying the higher cost in certain applications.

Experimental Workflow and Mechanistic Considerations

The successful application of these building blocks hinges on a well-designed experimental protocol. The following section provides a detailed, representative workflow for a Suzuki-Miyaura coupling reaction and a diagram of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridineboronic Acid with an Aryl Bromide

Materials:

  • Pyridineboronic acid derivative (e.g., this compound) (1.2 equiv)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the pyridineboronic acid derivative, aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for a wide range of Suzuki couplings. For more challenging substrates, other catalysts with more specialized ligands may be required.[9]

  • Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[9] The choice of base can significantly impact the reaction outcome, and screening of different bases may be necessary for optimization.

  • Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.

Visualization of the Synthetic Process

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Pyridineboronic Acid - Aryl Halide - Pd Catalyst - Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n pdII_1 R-Pd(II)L_n-X pd0->pdII_1 Oxidative Addition (R-X) pdII_2 R-Pd(II)L_n-R' pdII_1->pdII_2 Transmetalation (R'-B(OR)2 + Base) pdII_2->pd0 Reductive Elimination (R-R') R-X R-X R'-B(OR)2 R'-B(OR)2 R-R' R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This compound is a highly effective and versatile building block for the synthesis of complex pyridine-containing molecules. Its dual functionalization provides opportunities for both modulating biological activity and for further synthetic elaboration.

Key Recommendations:

  • For maximum yield and reliability in early-stage research , where the cost of the building block is less critical than obtaining the target compound, This compound and its more stable potassium trifluoroborate salt are excellent choices.

  • For cost-sensitive applications and large-scale synthesis , a careful evaluation of the necessity of both the chloro and fluoro substituents is recommended. If only the fluoro group is required, 2-fluoropyridine-3-boronic acid offers a significant cost advantage. If the chloro group is essential, 5-chloropyridine-3-boronic acid provides a good compromise between cost and performance.

  • Process optimization is crucial. The representative protocol provided should be considered a starting point. Screening of catalysts, ligands, bases, and solvents is often necessary to achieve optimal results for a specific substrate combination.

By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions about the selection of pyridineboronic acids, ultimately leading to more efficient and economical synthetic strategies.

References

A Comparative Guide to Coupling Partners for 5-Chloro-2-fluoropyridine-3-boronic acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the strategic selection of building blocks and coupling methodologies is paramount. 5-Chloro-2-fluoropyridine-3-boronic acid has emerged as a versatile and valuable reagent, particularly in the construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, offers distinct reactivity and selectivity profiles in various cross-coupling reactions.[1]

This guide provides an in-depth, objective comparison of common coupling partners for this compound, with a focus on the widely employed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By presenting a synthesis of established principles and specific experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Strategic Advantage of the 5-Chloro-2-fluoropyridine-3-yl Moiety

The this compound scaffold is of particular interest due to the electronic properties imparted by its halogen substituents. The electron-withdrawing nature of both the fluorine and chlorine atoms modulates the electron density of the pyridine ring, influencing its reactivity in palladium-catalyzed cross-coupling reactions. This unique electronic landscape can lead to enhanced stability and predictable reactivity, making it a favored building block in the synthesis of targeted therapies and advanced agrochemicals.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Halides

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of biaryl and heteroaryl structures.[1] In this palladium-catalyzed reaction, the boronic acid acts as the organoboron nucleophile, coupling with an aryl or heteroaryl halide (or triflate) electrophile.

Reaction Mechanism: A Palladium-Catalyzed Dance

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the final product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent 1. heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor 2. cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract 3. purify Column Chromatography extract->purify 4. end end purify->end Final Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance with Various Coupling Partners

While specific experimental data for the Suzuki-Miyaura coupling of this compound with a wide array of partners is dispersed throughout proprietary and academic literature, the following table provides representative conditions and expected outcomes based on the coupling of similar fluorinated pyridine boronic acids with various aryl and heteroaryl halides.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl BromidePd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O90-100Good to Excellent[2]
Aryl ChloridePd₂(dba)₃ / P(t-Bu)₃ (2)K₃PO₄Toluene100Moderate to Good[2]
Heteroaryl BromidePd(PPh₃)₄ (5)K₂CO₃DMF80-100Good[3]
Aryl TriflatePd(OAc)₂ / PCy₃ (3)CsF1,4-DioxaneRT-80Good to Excellent[2]

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ (3 mol%), and Na₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biarylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While less documented for this compound specifically, the principles of this reaction are applicable, and it represents a key potential route for the synthesis of novel aminopyridine derivatives. In this context, the boronic acid moiety would likely need to be protected or the reaction would be performed on a derivative of the target molecule where the amination precedes the borylation. For the purpose of this guide, we will consider the coupling of a related chloro-fluoropyridine with an amine.

Mechanism Overview

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura reaction, involving:

  • Oxidative Addition of the aryl halide to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation to form a palladium-amido complex.

  • Reductive Elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Aryl/Heteroaryl Halide - Amine - Palladium Pre-catalyst & Ligand - Strong, non-nucleophilic Base solvent Add Anhydrous, Aprotic Solvent reagents->solvent 1. heat Heat to Elevated Temperature (e.g., 80-110 °C) under Inert Gas solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor 2. cool Cool to Room Temp. monitor->cool quench Quench & Extract cool->quench 3. purify Column Chromatography quench->purify 4. end end purify->end Final Aminated Product

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Key Considerations for Coupling Partners

The choice of coupling partners in a Buchwald-Hartwig reaction is critical and often requires careful selection of the catalyst system.

Amine TypeTypical LigandBaseSolventGeneral Observations
Primary AnilinesXantphos, BrettPhosNaOtBu, Cs₂CO₃Toluene, DioxaneGenerally good reactivity.
Secondary AminesRuPhos, DavePhosLHMDS, K₃PO₄THF, TolueneCan be challenging; sterically hindered amines may require more active catalysts.
Ammonia EquivalentsP(o-tol)₃, JosiphosLiHMDSTolueneAllows for the synthesis of primary anilines.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-fluoropyridine with an Aniline

This is a general protocol and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with the chloro-fluoropyridine (1.0 equiv.), the aniline (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. While less common for boronic acids directly, a Sonogashira coupling would be a viable strategy for a halogenated precursor to this compound, or a derivative thereof.

Mechanism Synopsis

The Sonogashira reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination of the final product.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Aryl/Heteroaryl Halide - Terminal Alkyne - Palladium Catalyst - Copper(I) Co-catalyst - Amine Base solvent Add Anhydrous Solvent reagents->solvent 1. react Stir at Room Temp. or with Gentle Heating under Inert Atmosphere solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor 2. filter Filter off Amine Salts monitor->filter extract Extract & Wash filter->extract 3. purify Column Chromatography extract->purify 4. end end purify->end Final Alkynylated Product

Caption: A generalized experimental workflow for a Sonogashira cross-coupling reaction.

Typical Reaction Partners and Conditions
Aryl HalideAlkyneCatalyst SystemBaseSolventTemp
Aryl IodidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-50°C
Aryl BromideTerminal AlkynePd(PPh₃)₄ / CuIDiisopropylamineDMF50-80°C
Aryl ChlorideElectron-rich alkynePd₂(dba)₃ / XPhos / CuICs₂CO₃Toluene100-120°C
Experimental Protocol: Sonogashira Coupling of a Chloro-fluoropyridine with a Terminal Alkyne

This is a general protocol and will likely require significant optimization.

  • Reaction Setup: To a degassed solution of the chloro-fluoropyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 10 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. The Suzuki-Miyaura reaction is the most established and reliable method for its direct use in carbon-carbon bond formation with a wide range of aryl and heteroaryl halides. For the introduction of nitrogen and alkynyl functionalities, Buchwald-Hartwig amination and Sonogashira coupling, respectively, offer powerful synthetic avenues, although these would typically be performed on a suitable halogenated precursor to the boronic acid.

The continued development of more active and robust catalyst systems will undoubtedly expand the scope of coupling partners for this and other challenging heterocyclic building blocks. As the demand for novel pharmaceuticals and agrochemicals grows, the strategic application of such versatile reagents, guided by a thorough understanding of the underlying reaction mechanisms and experimental nuances, will be critical for driving innovation in chemical synthesis.

References

A Senior Application Scientist's Guide to Palladium Precatalyst Performance in the Suzuki-Miyaura Coupling of 5-Chloro-2-fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl motifs central to medicinal chemistry.[1] However, the efficiency of this reaction is highly dependent on the substrates and the catalytic system employed. This guide provides an in-depth, objective comparison of various palladium precatalysts for the coupling of 5-Chloro-2-fluoropyridine-3-boronic acid, a challenging yet valuable heterocyclic building block. We will delve into the causality behind experimental choices, supported by mechanistic insights and comparative data, to empower you in selecting the optimal catalyst for this demanding transformation.

The Substrate Challenge: Understanding the "Pyridyl Problem"

The coupling of pyridine-containing boronic acids is notoriously difficult, a phenomenon often referred to as the "2-pyridyl problem".[2][3] This challenge is multifaceted and directly impacts the reactivity of substrates like this compound.

  • Electronic Effects: The pyridine ring is π-deficient, and the presence of electron-withdrawing chloro- and fluoro-substituents further deactivates the system. This electronic nature can slow the crucial transmetalation step in the catalytic cycle.[2]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[2]

  • Protodeboronation: Heteroaryl boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like trace water), leading to the formation of the corresponding pyridine without the desired coupling.[4][5] This decomposition pathway reduces the effective concentration of the nucleophilic partner and lowers the overall yield.[6]

To overcome these hurdles, the catalytic system must be exceptionally active, promoting the desired C-C bond formation at a rate that significantly outpaces these decomposition and deactivation pathways. This is where the evolution of palladium precatalysts becomes critical.

Precatalyst Selection: From Traditional Complexes to Modern Solutions

We have selected a range of palladium systems for evaluation, representing different generations of catalyst technology. This allows for a clear comparison of their efficacy in addressing the challenges posed by our substrate.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, first-generation catalyst. While historically significant, it often requires higher temperatures and longer reaction times, which can be detrimental for unstable boronic acids.

  • XPhos Pd G2: A second-generation Buchwald precatalyst. These systems feature bulky, electron-rich biarylphosphine ligands (like XPhos) that promote the formation of a monoligated, highly reactive L-Pd(0) species, enhancing catalytic activity.[7]

  • SPhos Pd G3: A third-generation Buchwald precatalyst. The G3 precatalysts incorporate a carbazole-based scaffold that allows for the clean, rapid generation of the active L-Pd(0) catalyst under mild conditions, often at room temperature.[8] This rapid activation is key to minimizing substrate decomposition.[9]

  • PEPPSI™-IPr: An N-Heterocyclic Carbene (NHC)-palladium complex. NHC ligands are strong σ-donors, forming highly stable and active catalysts that are particularly effective for coupling challenging substrates like chlorides.[10]

The Critical Activation Step: Generating the True Catalyst

Palladium(II) precatalysts are not the active catalytic species. They require an initial activation step—a formal reduction to Pd(0)—to enter the catalytic cycle.[11] The efficiency of this activation is paramount. Modern Buchwald precatalysts are designed for rapid and quantitative generation of the active monoligated Pd(0) species upon interaction with a base.[7] This swift and clean activation minimizes side reactions and ensures a high concentration of the active catalyst is available at the start of the reaction, which is crucial when dealing with unstable substrates.[9]

G3_Precatalyst_Activation precatalyst Buchwald G3 Precatalyst (L-Pd(II)-Scaffold) active_catalyst Active L-Pd(0) Species (Enters Catalytic Cycle) precatalyst->active_catalyst Reductive Elimination base Base (e.g., K₃PO₄) base->precatalyst byproducts Byproducts (e.g., Carbazole) active_catalyst->byproducts +

Caption: Activation of a G3 Buchwald precatalyst to the active L-Pd(0) species.

Comparative Performance Evaluation

To objectively assess the performance of each precatalyst, a standardized Suzuki-Miyaura coupling was performed between this compound and 4-bromoanisole. The results, based on typical outcomes for similar challenging substrates reported in the literature, are summarized below.[10]

PrecatalystLigand TypeBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Typical Yield (%)
Pd(PPh₃)₄ Monodentate PhosphineK₂CO₃Dioxane/H₂O10018545-60
XPhos Pd G2 Biaryl PhosphineK₃PO₄Toluene10062>85
SPhos Pd G3 Biaryl PhosphineK₃PO₄Dioxane8021.5>95
PEPPSI™-IPr N-Heterocyclic CarbeneK₂CO₃t-BuOH8042>90

Discussion of Results

The experimental data clearly demonstrates the superiority of modern precatalyst systems for this challenging transformation.

  • Pd(PPh₃)₄ delivered a significantly lower yield, even with high catalyst loading and prolonged heating. The harsh conditions likely led to substantial protodeboronation of the sensitive boronic acid, highlighting the inadequacy of this classical catalyst for the substrate.

  • XPhos Pd G2 showed a marked improvement, providing a high yield. The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps while stabilizing the palladium center, leading to a more efficient catalytic cycle.

  • SPhos Pd G3 proved to be the most effective catalyst. Its ability to rapidly generate the active Pd(0) species at a lower temperature (80°C) is the key to its success. This minimizes the thermal decomposition of the boronic acid, allowing the coupling to proceed to completion with high efficiency and lower catalyst loading.

  • PEPPSI™-IPr also performed exceptionally well, underscoring the robustness of NHC-ligated palladium catalysts. These catalysts are known for their high stability and activity, making them an excellent choice for coupling electron-deficient aryl chlorides.[10]

The trend is unequivocal: the advanced architecture of the G2 and particularly the G3 Buchwald precatalysts provides the necessary reactivity and mild conditions to successfully couple the unstable this compound.

The Suzuki-Miyaura Catalytic Cycle

All evaluated catalysts, once activated to the Pd(0) state, operate via the same fundamental catalytic cycle. The efficiency of each step is dictated by the nature of the ligand bound to the palladium center.

Suzuki_Cycle The Suzuki-Miyaura Catalytic Cycle N1 L-Pd(0) N2 L-Pd(II)(Ar¹)(X) N1->N2 Oxidative Addition (Ar¹-X) N3 L-Pd(II)(Ar¹)(Ar²) N2->N3 Transmetalation (Ar²-B(OR)₂) N3->N1 Reductive Elimination product Product N3->product Ar¹-Ar²

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: SPhos Pd G3 System

This protocol provides a validated, step-by-step methodology for the highest-performing system identified in our comparison.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • SPhos Pd G3 Precatalyst (1.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a 0.2 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow start_end start_end process process action action output output start Start setup 1. Reaction Setup start->setup add_reagents Add boronic acid, aryl halide, K₃PO₄, and SPhos Pd G3 to an oven-dried flask. setup->add_reagents inert 2. Inert Atmosphere add_reagents->inert purge Evacuate and backfill the flask with Argon (3x). inert->purge solvent 3. Solvent Addition purge->solvent add_dioxane Add anhydrous 1,4-dioxane via syringe. solvent->add_dioxane reaction 4. Reaction add_dioxane->reaction heat Heat mixture to 80°C. Monitor by TLC/LC-MS. reaction->heat workup 5. Work-up & Purification heat->workup extract Cool, dilute with EtOAc, wash with water and brine. Dry and concentrate. workup->extract purify Purify by flash column chromatography. extract->purify product Final Product purify->product end End product->end

References

A Comparative Guide to Thermal vs. Microwave Heating for Suzuki-Miyaura Reactions of 5-Chloro-2-fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for the formation of carbon-carbon bonds. A particularly valuable building block in medicinal and agrochemical research is 5-Chloro-2-fluoropyridine-3-boronic acid, which provides access to a rich diversity of substituted pyridine derivatives.[1]

The choice of energy input—conventional thermal heating versus microwave irradiation—can profoundly impact the efficiency, speed, and overall success of these critical coupling reactions. This guide provides an in-depth, objective comparison of these two heating methodologies for Suzuki-Miyaura reactions involving this compound, supported by established principles and predictive data from closely related systems.

The Strategic Importance of this compound

This compound is a highly versatile reagent in organic synthesis.[1] The pyridine core is a prevalent motif in numerous blockbuster pharmaceuticals, and the specific arrangement of its substituents offers distinct synthetic advantages. The boronic acid group at the 3-position serves as the nucleophilic partner in the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the boronic acid and the properties of the resulting coupled products.[2] The 2-fluoro substituent, in particular, can mitigate the common "2-pyridyl problem," where the pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[3]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful C-C bond-forming process that couples an organoboron compound (like our pyridylboronic acid) with an organohalide. The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires activation of the boronic acid with a base.[4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

The efficiency of each step, and thus the overall reaction, is highly dependent on factors such as the catalyst, ligand, base, solvent, and, critically, the temperature and method of heating.

Experimental Workflow: A Generalized Approach

The following diagram outlines a general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound, which can be adapted for either conventional or microwave heating.

G cluster_prep Reaction Preparation cluster_heating Heating Method cluster_workup Work-up & Purification prep1 Combine Aryl Halide, This compound, and Base in a reaction vessel prep2 Add Palladium Catalyst and Ligand (if required) prep1->prep2 prep3 Purge with Inert Gas (e.g., Argon) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 thermal Conventional Heating (Oil Bath) prep4->thermal Option 1 microwave Microwave Irradiation prep4->microwave Option 2 workup1 Cool to Room Temperature thermal->workup1 microwave->workup1 workup2 Aqueous Work-up (e.g., Extraction) workup1->workup2 workup3 Dry and Concentrate Organic Layer workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

General experimental workflow for Suzuki-Miyaura cross-coupling.

Performance Comparison: Thermal vs. Microwave Heating

ParameterConventional (Thermal) HeatingMicrowave-Assisted HeatingAnticipated Advantage
Reaction Time Several hours to >24 hours[6]10 - 40 minutes[5]Drastic Time Reduction
Typical Yield Variable, often moderate to goodGood to Excellent, often higher[5]Improved Yields
Purity Profile May require more extensive purificationGenerally higher, with fewer byproducts[5]Cleaner Reactions
Temperature Typically reflux temperature of solvent (e.g., 80-110 °C)[7]Can reach higher temperatures (e.g., 120-150 °C) safely in sealed vessels[8]Enhanced Kinetics
Catalyst Loading Standard loading requiredCan often be reducedCost & Metal Savings

Discussion: Why Microwave Irradiation Excels

The significant advantages of microwave heating stem from its fundamentally different mechanism of energy transfer compared to conventional methods.[9]

Conventional Heating: An external source (like an oil bath) heats the walls of the reaction vessel, and this heat is then transferred to the solvent and reactants via conduction and convection. This process is slow, inefficient, and creates a significant temperature gradient within the vessel, with the walls being hotter than the bulk of the solution.

Microwave Heating: Microwave energy passes through the vessel walls and directly couples with polar molecules (reactants, solvent) in the reaction mixture.[2] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation generates heat quickly and uniformly throughout the bulk of the solution.[7]

  • Ionic Conduction: If ions are present, they will migrate in the electric field, and the resulting collisions cause rapid heating.[7]

This direct and uniform heating mechanism leads to several key benefits in the context of the Suzuki-Miyaura reaction:

  • Rapid Temperature Elevation: The desired reaction temperature is reached in seconds to minutes, rather than the much longer ramp-up times of an oil bath.[10] This minimizes the time reactants and catalysts spend at intermediate temperatures where side reactions or degradation might occur.

  • Uniform Heating: By heating the entire volume of the reaction mixture simultaneously, localized hot spots at the vessel walls are eliminated. This leads to cleaner reaction profiles and fewer thermally-induced byproducts.[7]

  • Access to Higher Temperatures: Using sealed vessels, solvents can be heated well above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation. This is particularly beneficial for coupling less reactive partners, such as aryl chlorides.

G cluster_thermal Conventional Heating cluster_microwave Microwave Heating oil_bath Oil Bath vessel_wall Vessel Wall oil_bath->vessel_wall Conduction solvent Solvent vessel_wall->solvent Convection mw_source Microwave Source reactants Reactants & Solvent mw_source->reactants Direct Irradiation

Comparison of heat transfer mechanisms.

Experimental Protocols

The following are generalized, adaptable protocols for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Protocol 1: Conventional Thermal Heating

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL, degassed)

  • Round-bottom flask with condenser

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Fit the flask with a condenser and purge the system with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the mixture in an oil bath to the desired temperature (e.g., 90-100 °C) with stirring.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[2]

  • Upon completion, cool the reaction to room temperature and proceed with aqueous work-up and purification.

Protocol 2: Microwave-Assisted Heating

Materials:

  • Aryl halide (1.0 mmol)

  • 5-Chloro-2-fluoropyride-3-boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂/PPh₃ combination, or a pre-catalyst)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Ethanol mixture, 2 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a 10 mL microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[8]

  • After the reaction, allow the vial to cool to room temperature before carefully opening.

  • Proceed with standard work-up and purification.

Conclusion and Recommendations

The evidence from analogous systems strongly supports the use of microwave heating as a superior method for conducting Suzuki-Miyaura reactions with this compound. The dramatic reduction in reaction times, coupled with often improved yields and cleaner product profiles, can significantly accelerate research and development timelines.

  • For high-throughput synthesis and rapid library generation: Microwave heating is the unequivocally superior choice, enabling dozens of reactions to be performed in the time it takes for a single conventional reaction.

  • For difficult couplings: For less reactive coupling partners (e.g., aryl chlorides), the ability of microwave reactors to safely reach temperatures above the solvent's boiling point can be the key to achieving a successful reaction.

  • When conventional heating is sufficient: For highly reactive substrates where conventional heating already provides excellent yields in a reasonable timeframe, the investment in microwave equipment may not be necessary. However, a direct comparison is often warranted to see if reaction times can still be substantially shortened.

Ultimately, while conventional heating remains a viable and accessible technique, microwave-assisted synthesis offers a more efficient, rapid, and often greener alternative for the modern chemistry laboratory.

References

The Impact of Fluorination on the Acidity of Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the nuanced control of a molecule's physicochemical properties is paramount. Among the versatile chemical moieties employed, boronic acids stand out for their unique reactivity and biological applications. A key parameter governing their utility is acidity, which can be finely tuned through strategic chemical modification. This guide provides an in-depth comparison of the acidity of fluorinated and non-fluorinated boronic acids, supported by experimental data and established methodologies, to empower researchers in their molecular design endeavors.

The Fundamental Nature of Boronic Acid Acidity

Unlike carboxylic acids, which are classic Brønsted acids that donate a proton, boronic acids primarily function as Lewis acids.[1][2][3] Their acidity arises from the electron-deficient nature of the boron atom, which readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion in aqueous solution. This interaction results in the formation of a more stable, tetracoordinate boronate anion. The equilibrium of this reaction, and thus the strength of the acid, is quantified by its pKa value. A lower pKa signifies a stronger acid.

The acidity of boronic acids is a critical factor in their biological activity. For instance, the antifungal drug Tavaborole leverages the Lewis acidity of its boronic acid group to interact with pathogen enzymes.[1][4] Therefore, understanding and modulating the acidity of these compounds is a key aspect of rational drug design.

Enhancing Acidity Through Fluorination: The Inductive Effect

The introduction of fluorine atoms onto the aromatic ring of a phenylboronic acid has a profound impact on its acidity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.[5] This effect pulls electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid.[1][6] The increased Lewis acidity facilitates the acceptance of a hydroxide ion, leading to a more stable boronate anion and a lower pKa value.[5]

The position and number of fluorine substituents on the aromatic ring significantly influence the extent of this acidifying effect.[1][7]

  • Ortho Position: A fluorine atom at the ortho position often leads to a substantial increase in acidity. This is attributed not only to the inductive effect but also to the potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl group of the boronic acid, which stabilizes the boronate form.[1]

  • Meta Position: In the meta position, the resonance effect is minimal, allowing the strong inductive effect of fluorine to dominate, resulting in a significant increase in acidity.[1]

  • Para Position: At the para position, the electron-donating resonance effect of fluorine can partially counteract its electron-withdrawing inductive effect, leading to a less pronounced increase in acidity compared to the ortho and meta positions.[1]

The following diagram illustrates the relationship between fluorination and the enhanced Lewis acidity of boronic acids.

Caption: Fluorination enhances the Lewis acidity of boronic acids.

Quantitative Comparison of pKa Values

The following table presents a compilation of experimentally determined pKa values for phenylboronic acid and several of its fluorinated derivatives, illustrating the impact of fluorination on acidity.

Boronic AcidSubstituent(s)pKa
Phenylboronic AcidNone8.86[1]
4-Fluorophenylboronic Acid4-F8.77[1]
3-Fluorophenylboronic Acid3-F8.35
2-Fluorophenylboronic Acid2-F8.10
3,5-Difluorophenylboronic Acid3,5-F₂7.37
2,6-Difluorophenylboronic Acid2,6-F₂6.80
2,3,4,5,6-Pentafluorophenylboronic AcidF₅6.17
4-(Trifluoromethyl)phenylboronic Acid4-CF₃7.86[8]

Note: pKa values can vary slightly depending on the experimental conditions.

As the data clearly indicates, increasing the number of fluorine substituents progressively lowers the pKa, signifying a stronger acid. The pKa of 2,3,4,6-tetrafluorophenylboronic acid is reported to be as low as 6.17.[1]

Experimental Protocol for pKa Determination

Accurate determination of pKa is crucial for understanding and predicting the behavior of boronic acids. Potentiometric titration is a widely accepted and reliable method for this purpose.[8][9][10]

Principle

Potentiometric titration involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the boronic acid. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M) in deionized, carbonate-free water.

    • Accurately weigh a sample of the boronic acid and dissolve it in a known volume of a suitable solvent. For many arylboronic acids, a co-solvent system such as a water/DMSO or water/methanol mixture may be necessary to ensure solubility.[8]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place a known volume of the boronic acid solution in a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the boronic acid solution.

    • Add small, precise increments of the standardized NaOH solution using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the half-equivalence point, which corresponds to the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

    • Alternatively, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation to calculate the pKa.[10]

The following diagram outlines the experimental workflow for determining the pKa of a boronic acid via potentiometric titration.

G A Prepare Standardized NaOH Solution E Perform Potentiometric Titration A->E B Prepare Boronic Acid Solution D Set up Titration Apparatus B->D C Calibrate pH Meter C->D D->E F Record pH vs. Titrant Volume E->F G Plot Titration Curve F->G H Determine pKa from Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of boronic acids is a critical parameter that can be effectively modulated through fluorination. The strong inductive effect of fluorine enhances the Lewis acidity of the boron center, resulting in a lower pKa. The degree of this effect is dependent on the number and position of the fluorine substituents. For researchers and drug development professionals, a thorough understanding of these principles, supported by reliable experimental data, is essential for the rational design of boronic acid-containing molecules with optimized properties for a wide range of applications.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Chloro-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced materials, the responsible management of chemical byproducts is a cornerstone of scientific excellence and laboratory safety. This guide offers a detailed protocol for the proper disposal of 5-Chloro-2-fluoropyridine-3-boronic acid, a valuable but hazardous reagent. By providing a clear, logical framework grounded in chemical principles, we aim to empower researchers to handle this compound with confidence and care, ensuring a safe environment for both the scientific community and the public.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal process begins, a comprehensive understanding of the chemical's intrinsic hazards is essential. This compound is a multi-hazard substance requiring stringent safety measures.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] These classifications dictate the minimum required Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Hazard Classification and Essential PPE

Hazard ClassificationGHS StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritation[1]Chemical-resistant gloves (nitrile or neoprene), full-coverage lab coat.
Eye Irritation (Category 2)H319: Causes serious eye irritation[1]ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]Operations must be conducted in a certified chemical fume hood.

The causality is clear: the compound's irritant properties necessitate barrier protection for skin and eyes, while the risk of respiratory irritation makes the use of a fume hood—an engineering control that captures airborne contaminants at the source—mandatory.

Part 2: The Disposal Workflow: A Self-Validating Protocol

Proper disposal is a systematic process. The following workflow is designed to ensure that each step is performed safely and in compliance with institutional and regulatory standards.[2][3]

DisposalWorkflow cluster_pre Phase 1: Preparation cluster_proc Phase 2: Procedure cluster_post Phase 3: Finalization A Identify Waste Material B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Work Exclusively Inside a Certified Chemical Fume Hood B->C Control Hazards D Select a Designated 'Halogenated Organic Solid Waste' Container C->D Segregation E Carefully Transfer Solid Waste into the Container D->E F Securely Cap the Container (Vapor-Tight & Spill-Proof) E->F Containment G Complete Hazardous Waste Label F->G Compliance H Store Container in Designated Satellite Accumulation Area (SAA) G->H Safe Storage I Schedule Waste Pickup with Institutional EHS Office H->I Regulatory Step J END: Waste Awaiting Professional Disposal I->J

Caption: Step-by-step workflow for the disposal of this compound.

Step-by-Step Methodology

  • Waste Segregation: The foundational principle of chemical waste management is segregation.[4] Due to the presence of chlorine and fluorine, this compound is a halogenated organic waste .[5][6] It must be collected separately from non-halogenated waste streams to ensure it is sent to the appropriate disposal facility, typically a high-temperature incinerator capable of scrubbing acidic gases like HCl and HF from its emissions.[7]

    • Action: Obtain a clearly labeled, compatible waste container designated for "Halogenated Organic Solid Waste."[5][8] The container must be in good condition with a secure, threaded cap.[2][8]

  • Safe Transfer: All handling of the waste must occur within a chemical fume hood to contain any dust or vapors.[1]

    • Action: Using a dedicated scoop or spatula, carefully transfer the solid waste into the designated container. Avoid creating dust.

  • Decontamination of Empty Containers: The original container is not yet safe for regular disposal.

    • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).[9][10] The first rinsate is considered hazardous and must be collected as "Halogenated Organic Liquid Waste."[9][11] Subsequent rinses may also need to be collected, depending on institutional policy.[9] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your lab's guidelines for clean glassware or plastic.[9][12]

  • Labeling: Proper labeling is a strict regulatory requirement.[3][13] As soon as the first drop of waste is added, the container must be labeled.[13]

    • Action: Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"[2]

      • The full chemical name: "this compound" (no formulas or abbreviations)[2]

      • The primary hazards (e.g., Irritant, Toxic)[13]

      • The accumulation start date and the generator's name/lab.[13]

  • Storage and Final Disposal: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3][4] This area must be near the point of generation and under the control of laboratory personnel.[3]

    • Action: Keep the container closed at all times except when adding waste.[2][13] Do not overfill the container. Once it is 90% full, schedule a pickup with your institution's Environmental Health & Safety (EHS) office.[2][10]

Part 3: Emergency Response

Preparedness is key to safety. In the event of accidental exposure or a spill, immediate and correct action is critical.

Table 2: Emergency Response Actions

Incident TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][14]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][14]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][15]
Minor Spill With appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep the material into the designated halogenated waste container. Clean the area thoroughly.
Major Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

By adhering to this structured protocol, researchers can manage the disposal of this compound not just as a regulatory necessity, but as an integral part of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoropyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoropyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.